4-Epicommunic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBZFOQXPOGACY-ONIUZDBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C)/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biosynthesis of Labdane Diterpenes: The Case of 4-Epicommunic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labdane-related diterpenoids (LRDs) are a vast and structurally diverse class of natural products with over 7,000 identified members.[1] These compounds are widely distributed in the plant kingdom, particularly in conifers, and exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, making them attractive targets for drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of labdane diterpenes, with a specific focus on the proposed pathway for 4-epicommunic acid, a labdane diterpene found in species such as Cunninghamia lanceolata.[3][4]
Core Biosynthetic Pathway of Labdane Diterpenes
The biosynthesis of labdane diterpenes is a modular process that begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP), derived from the methylerythritol phosphate (MEP) pathway in plastids. The formation of the characteristic bicyclic labdane skeleton and its subsequent modifications are catalyzed by a series of specialized enzymes, primarily diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYP450s).[5][6]
The biosynthesis can be broadly divided into three key stages:
-
GGPP Synthesis: The initial stage involves the formation of GGPP from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of all isoprenoids.
-
Skeleton Formation: This crucial stage is catalyzed by two classes of diTPSs:
-
Class II Diterpene Synthases (CPS): These enzymes initiate the cyclization of the linear GGPP into a bicyclic intermediate, typically a copalyl diphosphate (CPP) stereoisomer. This reaction is initiated by a protonation-dependent mechanism.[6][7]
-
Class I Diterpene Synthases (KSL): These enzymes, often referred to as kaurene synthase-like, take the CPP intermediate and catalyze further cyclizations and rearrangements through a diphosphate ionization-dependent mechanism to generate the diverse array of labdane and related diterpene skeletons.[7]
-
-
Skeleton Modification: Following the formation of the core diterpene scaffold, a suite of tailoring enzymes, predominantly CYP450s, introduce functional groups such as hydroxyls, carboxyls, and epoxides. These modifications are critical for the final biological activity of the molecule.[8][9]
Proposed Biosynthesis Pathway of this compound
While the specific enzymes responsible for the biosynthesis of this compound have not yet been fully characterized, a plausible pathway can be inferred based on the established principles of labdane diterpene biosynthesis and the known stereochemistry of related compounds. The "4-epi" designation refers to the stereochemistry at the C4 position of the labdane skeleton.
The proposed pathway for this compound likely involves the following steps:
-
Formation of (+)-Copalyl Diphosphate: A Class II diTPS, a (+)-copalyl diphosphate synthase (CPS), catalyzes the cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP). This stereoisomer is a common intermediate in the biosynthesis of many labdane diterpenes in conifers.
-
Formation of the Communic Acid Skeleton: A Class I diTPS, a kaurene synthase-like (KSL) enzyme, acts on (+)-CPP to generate the communic acid skeleton. This step involves the ionization of the diphosphate group and subsequent deprotonation.
-
Oxidation at C19: A series of oxidation reactions, likely catalyzed by CYP450 enzymes, converts the methyl group at the C4 position (which becomes C19 in the final numbering) to a carboxylic acid. The stereochemistry at this position, leading to the "4-epi" configuration, is determined by the specific enzymes involved in this oxidation cascade.
Proposed biosynthesis pathway of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics and metabolite concentrations, for the enzymes directly involved in the this compound biosynthetic pathway. However, data from related diterpene synthases in conifers can provide a general reference.
| Enzyme Class | Substrate | Product | Km (µM) | kcat (s⁻¹) | Source Organism (Example) | Reference |
| Class II diTPS | GGPP | (+)-CPP | 5.2 ± 0.8 | 0.45 ± 0.02 | Picea abies | Favorable epistasis in ancestral diterpene synthases... |
| Class I diTPS | (+)-CPP | Levopimaradiene | 1.8 ± 0.3 | 0.12 ± 0.01 | Picea abies | Favorable epistasis in ancestral diterpene synthases... |
Note: The data presented here are for related enzymes and not specific to the this compound pathway. Further research is needed to determine the kinetic parameters of the specific enzymes involved.
Experimental Protocols
The characterization of the biosynthetic pathway for this compound would involve a series of established molecular biology and analytical chemistry techniques.
Heterologous Expression of Diterpene Synthase Genes in E. coli
This protocol is essential for producing and functionally characterizing candidate diTPS enzymes.
Objective: To express and produce functional diterpene synthase enzymes for in vitro assays.
Workflow Diagram:
Workflow for heterologous expression of diTPS genes.
Methodology:
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the needles or other relevant tissues of Cunninghamia lanceolata. First-strand cDNA is then synthesized using a reverse transcriptase.
-
Gene Amplification and Cloning: Candidate diTPS genes, identified through transcriptome analysis or homology-based approaches, are amplified by PCR using gene-specific primers. The amplified fragments are then cloned into a suitable bacterial expression vector, such as pET28a, which often includes a purification tag (e.g., His-tag).
-
Transformation and Expression: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3). A starter culture is grown and used to inoculate a larger volume of culture medium. Protein expression is induced at mid-log phase by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification: After induction, cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The soluble protein fraction is then purified using affinity chromatography, such as nickel-nitrilotriacetic acid (Ni-NTA) agarose for His-tagged proteins.
-
Protein Analysis: The purity and size of the recombinant protein are confirmed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
In Vitro Diterpene Synthase Assays
Objective: To determine the enzymatic activity and product profile of the heterologously expressed diTPS enzymes.
Methodology:
-
Reaction Setup: The purified diTPS enzyme is incubated in a reaction buffer containing the appropriate substrate (GGPP for Class II diTPSs or a CPP isomer for Class I diTPSs) and necessary cofactors (e.g., MgCl₂).
-
Product Extraction: After incubation, the reaction is typically stopped, and the products are dephosphorylated using a phosphatase (e.g., alkaline phosphatase) to yield the corresponding diterpene alcohols. The diterpenes are then extracted with an organic solvent like hexane.
-
Product Analysis: The extracted diterpenes are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products based on their mass spectra and retention times compared to authentic standards. For stereochemical analysis, chiral GC-MS columns can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Diterpenes
Objective: To separate, identify, and quantify the diterpene products from in vitro assays or plant extracts.
Methodology:
-
Sample Preparation: Diterpene extracts are dried and redissolved in a suitable solvent (e.g., hexane). An internal standard may be added for quantification.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for terpene analysis (e.g., a non-polar DB-5 or a chiral column like β-DEX). The oven temperature is programmed to ramp up to allow for the separation of different diterpene isomers.
-
MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and their mass-to-charge ratio is detected.
-
Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) and authentic standards to identify the compounds. For chiral analysis, the retention times of the enantiomers are compared to those of known standards.
Conclusion and Future Directions
The biosynthesis of labdane diterpenes is a complex and fascinating area of natural product chemistry. While the general pathway is well-established, the specific enzymes and mechanisms leading to the vast diversity of these compounds, including this compound, are still being elucidated. The combination of modern genomics, enzymology, and analytical chemistry provides powerful tools to unravel these intricate pathways. Future research should focus on the identification and characterization of the specific copalyl diphosphate synthase, kaurene synthase-like enzymes, and cytochrome P450s from Cunninghamia lanceolata and other producing organisms. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the biotechnological production of valuable labdane diterpenes for pharmaceutical and other applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal activities of Cunninghamia lanceolata heartwood extractives :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Nine new diterpenes from the leaves of plantation-grown Cunninghamia lanceolata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plant diterpene synthases: exploring modularity and metabolic diversity for bioengineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Engineering Production of a Novel Diterpene Synthase Precursor in Nicotiana benthamiana [frontiersin.org]
- 7. Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
4-Epicommunic Acid: A Technical Overview of Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epicommunic acid, a labdane diterpenoid, is a natural product found predominantly in conifers, with notable concentrations in Cunninghamia lanceolata[1]. As a member of the communic acid family, it shares a structural framework with compounds known to possess a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties[2][3][4]. This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of this compound, offering valuable data for researchers in drug discovery and natural product chemistry. Due to the limited availability of specific experimental data for this compound, this guide also presents general methodologies for property determination and contextual information based on related diterpenoid acids.
Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₂₀H₃₀O₂ | [5] |
| Molecular Weight | 302.45 g/mol | [5] |
| Physical Description | Powder | Vendor Information |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | As a carboxylic acid, it is expected to have an acidic pKa, likely in the range of 4-5, similar to other diterpenoid acids. |
| logP | Data not available | The molecular structure suggests a high degree of lipophilicity, indicating a relatively high logP value. A computed XLogP3 value for the related communic acid is 5.7[5]. |
Solubility Profile
This compound is qualitatively described as soluble in a range of organic solvents. However, specific quantitative solubility data is largely absent from the scientific literature.
| Solvent | Quantitative Solubility | Qualitative Solubility | Source/Comment |
| Chloroform | Data not available | Soluble | Vendor Information |
| Dichloromethane | Data not available | Soluble | Vendor Information |
| Ethyl Acetate | Data not available | Soluble | Vendor Information |
| Dimethyl Sulfoxide (DMSO) | Data not available | Soluble | Vendor Information |
| Acetone | Data not available | Soluble | Vendor Information |
| Water | Data not available | Expected to be poorly soluble | Based on its lipophilic diterpenoid structure. |
| Ethanol | Data not available | Expected to be soluble | Common solvent for nonpolar to moderately polar organic compounds. |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical and solubility properties of this compound have not been published. However, standard methodologies can be applied.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following is a general protocol that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
-
Pipettes and syringes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. Centrifuge the vials at a high speed to further separate the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC with UV detection.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, taking into account the dilution factor.
Caption: Workflow for the shake-flask solubility determination method.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the broader class of communic acids and other labdane diterpenes are known to exhibit a variety of biological effects.
Communic acids have demonstrated:
-
Cytotoxic activity: A study on three communic acids showed strong cytotoxic activity in a brine shrimp bioassay[3].
-
Antimicrobial activity: trans- and cis-communic acids are active against various microorganisms, including Staphylococcus aureus, Aspergillus fumigatus, and Candida albicans[3].
-
Antimycobacterial activity: trans-communic acid has shown activity against Mycobacterium species[3].
Labdane diterpenes, in general, have been reported to possess anti-inflammatory, analgesic, and vasorelaxant properties[4][6]. The mechanisms underlying these activities are diverse and can involve interactions with various cellular targets. For instance, some labdane diterpenes have been shown to modulate ion channels, such as CaV1.2 and KCa1.1, which are critical in regulating vascular tone[6].
The diagram below illustrates a generalized logical flow for investigating the biological activity of a natural product like this compound, from initial screening to mechanism of action studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Communic Acid | C20H30O2 | CID 121225492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel Labdane Diterpenes-Based Synthetic Derivatives: Identification of a Bifunctional Vasodilator That Inhibits CaV1.2 and Stimulates KCa1.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
4-Epicommunic Acid: A Technical Guide to its Discovery, Chemistry, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Epicommunic acid, a labdane diterpene found in select plant species, represents a compelling yet underexplored natural product. As an isomer of the more extensively studied communic acid, it shares a characteristic bicyclic core and a side chain that offer significant potential for chemical modification and biological activity. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its discovery, and the broader biological activities of the communic acid class of compounds. Due to the limited specific research on this compound, this document leverages data from closely related isomers and the broader labdane diterpene family to infer its potential therapeutic applications, with clear indications of where such data is used as a proxy. Detailed experimental protocols for the isolation, synthesis, and biological evaluation of similar compounds are provided to guide future research in this promising area. Furthermore, this guide elucidates the potential signaling pathways, namely the MAPK and PI3K/Akt pathways, which are likely modulated by this class of compounds.
Introduction and Discovery
This compound is a member of the communic acid family, which are labdane-type diterpenes characterized by a bicyclic core and a carboxylic acid functional group. The nomenclature "4-epi" indicates that it is an epimer of communic acid, differing in the stereochemistry at the C4 position.
The initial discovery and isolation of communic acids, including their various isomers, are linked to the phytochemical analysis of coniferous plants. Notably, 4-epi-trans-communic acid has been identified as a major diterpene acid component in Cunninghamia lanceolata (Lamb.) Hook, commonly known as Chinese fir. It has also been reported in various species of the genus Juniperus. While the broader class of communic acids has been known for several decades, dedicated research into the specific properties and biological activities of this compound has been limited.
Chemical Structure
The chemical structure of this compound is defined by its labdane skeleton. The key structural features include:
-
A bicyclic decalin ring system.
-
A carboxylic acid group at the C4 position with an equatorial orientation, distinguishing it from communic acid which has an axial carboxylic acid group.
-
An exocyclic double bond at the C8 position.
-
A conjugated diene system in the side chain attached at the C9 position.
The precise stereochemistry and conformation of the molecule are critical for its biological activity and are typically elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data on Biological Activities of Communic Acid Isomers and Related Labdane Diterpenes
Disclaimer: The following data is for communic acid isomers and other labdane diterpenes and should be considered as indicative of the potential activity of this compound. Further research is required to determine the specific activity of this compound.
Table 1: Cytotoxic Activity of Communic Acid Isomers and Other Labdane Diterpenes against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Coronarin D | Glioblastoma cells (U87, U251) | 10 - 20 | [1] |
| Andrographolide | Various cancer cell lines | 1 - 50 | (General knowledge) |
| Sclareol | Various cancer cell lines | 15 - 40 | (General knowledge) |
Table 2: Antibacterial Activity of Communic Acid Isomers
| Compound/Extract | Bacterial Strain | MIC (µg/mL) | Reference |
| Madecassic Acid | Staphylococcus aureus | 31.25 | [2] |
| Madecassic Acid | Methicillin-resistant S. aureus (MRSA) | 62.5 | [2] |
| Madecassic Acid | Escherichia coli | 250 | [2] |
| Madecassic Acid | Pseudomonas aeruginosa | 125 | [2] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not available. The following are generalized methodologies for the isolation, synthesis, and biological evaluation of labdane diterpenes, which can be adapted for the study of this compound.
Isolation of Labdane Diterpenes from Cunninghamia lanceolata
This protocol is a generalized procedure for the extraction and isolation of diterpenes from plant material.
-
Extraction:
-
Air-dried and powdered leaves of Cunninghamia lanceolata are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with repeated solvent changes.
-
The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The resulting fractions are concentrated, and the fraction containing the compounds of interest (typically the less polar fractions for diterpenes) is selected for further purification.
-
-
Chromatographic Purification:
-
The selected fraction is subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing the desired compound are combined and further purified by repeated column chromatography or by High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
General Procedure for the Synthesis of Labdane Diterpene Scaffolds
The total synthesis of labdane diterpenes is a complex process often involving multiple steps. A common strategy involves the construction of the bicyclic core followed by the elaboration of the side chain.
-
Bicyclic Core Synthesis:
-
A common starting material is a monocyclic terpene, such as (+)-sclareolide, which already contains a portion of the labdane skeleton.
-
Functional group manipulations, including reductions, oxidations, and olefination reactions (e.g., Wittig reaction), are used to build the decalin ring system.
-
-
Side Chain Introduction and Elaboration:
-
The side chain is typically introduced via a coupling reaction, such as a Grignard or organolithium addition to a ketone or aldehyde on the bicyclic core.
-
Further modifications to the side chain, such as the introduction of double bonds and the carboxylic acid moiety, are achieved through standard organic transformations.
-
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic activity of a compound against cancer cell lines.
-
Cell Culture:
-
Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium.
-
The cells are treated with the compound solutions and incubated for a specific period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
-
Data Analysis:
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Antibacterial Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
-
Bacterial Culture:
-
Bacterial strains are grown in a suitable broth medium overnight at 37°C.
-
-
Compound Preparation:
-
The test compound is dissolved in a suitable solvent and serially diluted in broth medium in a 96-well plate.
-
-
Inoculation:
-
The bacterial culture is diluted to a standardized concentration, and a specific volume is added to each well of the 96-well plate.
-
-
Incubation:
-
The plate is incubated at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, research on other labdane diterpenes suggests potential interactions with key cellular signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are crucial in regulating cell proliferation, survival, and inflammation, making them important targets in drug development.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating gene expression and cellular responses. Labdane diterpenes have been shown to modulate this pathway, often leading to the induction of apoptosis in cancer cells.
References
An In-depth Technical Guide to 4-Epicommunic Acid (CAS: 83945-57-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Epicommunic acid, a labdane diterpenoid found in select medicinal plants, is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic data, and known biological activities. While specific experimental data for this compound remains somewhat limited in publicly accessible literature, this document consolidates available information and draws parallels from closely related compounds to offer valuable insights for researchers. The potential cytotoxic and anti-inflammatory properties of this compound, likely mediated through the inhibition of key signaling pathways such as NF-κB, are highlighted, suggesting promising avenues for future drug discovery and development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 83945-57-7 | [1] |
| Molecular Formula | C₂₀H₃₀O₂ | [1] |
| Molecular Weight | 302.45 g/mol | [1] |
| Synonyms | (+)-trans-Ozic acid | |
| Appearance | Powder | [1] |
| Purity | Typically >95% (commercially available) | [1] |
Spectroscopic Data
Detailed, assigned spectroscopic data for this compound is not extensively published. However, based on the known structure of communic acid isomers and general principles of NMR and MS for labdane diterpenoids, the following characteristic signals can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. Based on its structure, the following key resonances are expected:
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) & Multiplicity |
| 1 | 39-41 | 1.8-2.0 (m) |
| 2 | 18-20 | 1.5-1.7 (m) |
| 3 | 41-43 | 1.4-1.6 (m) |
| 4 | 47-49 | - |
| 5 | 55-57 | 1.0-1.2 (m) |
| 6 | 23-25 | 2.0-2.2 (m) |
| 7 | 37-39 | 1.3-1.5 (m) |
| 8 | 147-149 | - |
| 9 | 56-58 | 1.1-1.3 (m) |
| 10 | 38-40 | - |
| 11 | 25-27 | 2.1-2.3 (m) |
| 12 | 123-125 | 5.0-5.2 (t) |
| 13 | 135-137 | - |
| 14 | 10-12 | 1.6-1.7 (s) |
| 15 | 130-132 | 6.2-6.4 (d) |
| 16 | 110-112 | 4.9-5.1 (d), 5.1-5.3 (d) |
| 17 | 106-108 | 4.5-4.7 (s), 4.8-5.0 (s) |
| 18 | 180-183 (C=O) | - |
| 19 | 28-30 | 1.2-1.3 (s) |
| 20 | 15-17 | 0.7-0.8 (s) |
Note: These are predicted values based on related structures and may vary in experimental conditions.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 302. Key fragmentation patterns for labdane diterpenoids typically involve the loss of the carboxylic acid group, water, and fragmentation of the side chain.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 302 | [M]⁺ |
| 287 | [M - CH₃]⁺ |
| 257 | [M - COOH]⁺ |
| 243 | [M - COOH - CH₂]⁺ |
Experimental Protocols
Isolation of Diterpenoids from Chloranthus elatior
While a specific protocol for the isolation of this compound is not detailed in the available literature, a general procedure for the extraction and isolation of labdane diterpenoids from Chloranthus elatior can be outlined based on methods used for similar compounds[1].
Workflow for Diterpenoid Isolation
Caption: General workflow for the isolation of diterpenoids.
Methodology:
-
Extraction: The air-dried and powdered plant material is extracted exhaustively with an organic solvent, typically 95% ethanol, at room temperature.
-
Concentration: The solvent is removed under reduced pressure to obtain a crude extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
-
Chromatography: The ethyl acetate fraction, which is likely to contain the diterpenoids, is subjected to column chromatography on silica gel.
-
Elution: A gradient elution system, for example, a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the compounds.
-
Purification: Fractions containing compounds with similar TLC profiles are combined and further purified using techniques like Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
Biological Activity and Potential Mechanisms of Action
Direct studies on the biological activity of this compound are limited. However, the known activities of other labdane diterpenoids and related communic acid isomers provide strong indications of its potential pharmacological effects.
Cytotoxic Activity
Communic acids have demonstrated significant cytotoxic activity. For instance, a mixture of communic acids exhibited strong cytotoxicity in a brine shrimp bioassay. While specific IC₅₀ values for this compound against various cancer cell lines are not available in the reviewed literature, related diterpenoids isolated from Cunninghamia lanceolata have shown cytotoxic effects against human tumor cell lines.
The proposed mechanism for the cytotoxic activity of many natural products, including diterpenoids, involves the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to oxidative stress within cancer cells.
Hypothesized Cytotoxic Signaling Pathway
Caption: Potential mechanism of cytotoxic activity.
Anti-inflammatory Activity
Many diterpenoids exhibit anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of natural products.
While there is no direct evidence for the effect of this compound on the NF-κB pathway, its structural similarity to other bioactive diterpenoids suggests it may also possess anti-inflammatory activity through this mechanism. Inhibition of the NF-κB pathway would lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway.
Conclusion and Future Directions
This compound is a natural product with significant potential for further investigation. While current knowledge is limited, the information available on related compounds suggests that it may possess valuable cytotoxic and anti-inflammatory properties. To fully elucidate its therapeutic potential, further research is imperative. Key areas for future investigation include:
-
Complete Physicochemical and Spectroscopic Characterization: Detailed experimental determination of its melting point, optical rotation, and comprehensive, assigned 1D and 2D NMR and high-resolution mass spectrometry data are essential for its unambiguous identification and characterization.
-
Development of a Specific Isolation and/or Synthetic Protocol: A robust and scalable method for obtaining pure this compound is crucial for enabling extensive biological testing.
-
In-depth Biological Evaluation: Systematic screening of its cytotoxic activity against a panel of human cancer cell lines to determine IC₅₀ values and its anti-inflammatory effects in relevant cellular and animal models is needed.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological activities, including its effects on signaling pathways such as NF-κB, is critical for its development as a potential therapeutic agent.
This technical guide serves as a foundational resource for researchers embarking on the study of this compound, providing a summary of current knowledge and a roadmap for future research endeavors in the exciting field of natural product drug discovery.
References
Biological Activity Screening of 4-Epicommunic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epicommunic acid is a labdane diterpenoid, a class of natural products known for a wide range of biological activities. As an isomer of communic acid, it holds potential for various pharmacological applications. This technical guide provides an overview of the known biological activities of this compound and its related isomers, detailed experimental protocols for screening these activities, and a discussion of potential signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers initiating screening campaigns and further investigation into the therapeutic potential of this compound.
Quantitative Biological Activity Data
The available quantitative data for this compound is limited. To provide a broader context of its potential bioactivities, data for closely related communic acid isomers are also presented.
Table 1: Cytotoxicity Data for this compound and Related Communic Acids
| Compound/Mixture | Assay | Cell Line/Organism | Activity Metric | Value | Reference |
| This compound | Colorimetric MTT assay | PC-3 (Prostate Cancer) | GI50 | > 100 µM | [1] |
| Mixture of communic acids (1-3) | Brine Shrimp Bioassay | Artemia salina | LD50 | 0.16 µg/mL | [2] |
| trans- and cis-communic acid | Cytotoxicity Assay | BSC-1 (Monkey Kidney Epithelial) | - | Active | [2] |
Table 2: Antimicrobial Activity of trans- and cis-Communic Acid
| Compound | Target Organism | Activity | Reference |
| trans- and cis-communic acid | Staphylococcus aureus | Active | [2] |
| trans- and cis-communic acid | Staphylococcus epidermidis | Active | [2] |
| trans- and cis-communic acid | Aspergillus fumigatus | Active | [2] |
| trans- and cis-communic acid | Candida albicans | Active | [2] |
Note: Specific MIC values for the antimicrobial activities were not provided in the reference.
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and high-throughput screening formats.
Cytotoxicity Screening: MTT Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and the cytotoxic potential of compounds.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., PC-3, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Screening: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Anti-inflammatory Screening: Inhibition of Albumin Denaturation Assay
This in vitro assay is a simple method to screen for anti-inflammatory activity.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the heat-induced denaturation of a standard protein like bovine serum albumin (BSA) or egg albumin is considered a measure of its anti-inflammatory potential.
Materials:
-
Bovine Serum Albumin (BSA) or fresh hen's egg albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound stock solution (in DMSO)
-
Reference anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (or 1% aqueous solution of BSA), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound. A control group without the test compound should also be prepared.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100 The IC50 value (concentration required for 50% inhibition) can be determined by plotting the percentage inhibition against the compound concentration.
5α-Reductase Inhibition Assay
This assay is used to identify compounds that inhibit the enzyme 5α-reductase, which is involved in androgen-related disorders.
Principle: The assay measures the conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase. The inhibitory effect of a compound is determined by quantifying the reduction in DHT formation.
Materials:
-
Rat prostate homogenate (as a source of 5α-reductase)
-
Testosterone
-
NADPH (cofactor)
-
This compound stock solution (in DMSO)
-
Reference inhibitor (e.g., Finasteride)
-
LC-MS/MS system for DHT quantification
Procedure:
-
Enzyme Preparation: Prepare a homogenate of rat ventral prostates in a suitable buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the prostate homogenate, testosterone, and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound or the reference inhibitor to the reaction mixtures. Include a control without any inhibitor.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a suitable organic solvent (e.g., ethyl acetate) and extract the steroids.
-
Quantification of DHT: Analyze the extracted samples using a validated LC-MS/MS method to quantify the amount of DHT produced.
-
Data Analysis: Calculate the percentage inhibition of 5α-reductase activity for each concentration of this compound. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
Potential Signaling Pathways and Experimental Workflows
While the precise mechanisms of action for this compound are yet to be elucidated, its potential cytotoxic and anti-inflammatory activities suggest possible interactions with key cellular signaling pathways.
Experimental Workflow for Cytotoxicity Screening
Caption: A typical experimental workflow for screening the cytotoxicity of this compound using the MTT assay.
Hypothetical Involvement of the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many natural products with anti-inflammatory and anticancer properties exert their effects by modulating this pathway.
Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.
Hypothetical Involvement of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. It is a common target for anticancer drugs.
Caption: Hypothetical modulation of the MAPK/ERK signaling pathway by this compound.
Conclusion and Future Directions
The preliminary data on this compound and its isomers suggest potential for cytotoxic and antimicrobial activities. However, a comprehensive biological activity screening of pure this compound is warranted to fully elucidate its pharmacological profile. The experimental protocols provided in this guide offer a starting point for such investigations. Future research should focus on:
-
Broad Spectrum Screening: Evaluating the activity of this compound against a diverse panel of cancer cell lines and microbial pathogens to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of this compound to identify key structural features responsible for its biological activity and to optimize its potency and pharmacokinetic properties.
This technical guide serves as a valuable resource for initiating and advancing the research on this compound, a promising natural product with potential for therapeutic development.
References
Potential Therapeutic Targets of 4-Epicommunic Acid: A Technical Guide for Researchers
Disclaimer: Scientific literature directly investigating the therapeutic targets and biological activities of 4-Epicommunic acid is limited. This guide synthesizes available data on closely related communic acid isomers and other labdane diterpenoids to infer potential therapeutic avenues for this compound. The information presented herein is intended to guide future research and is not a definitive account of the compound's bioactivity.
Introduction
This compound is a labdane diterpenoid, a class of natural products known for a wide range of biological activities.[1][2][3] Diterpenes from this family have demonstrated potential as anti-cancer, anti-inflammatory, and antimicrobial agents.[2][4][5] This technical guide provides an in-depth overview of the potential therapeutic targets of this compound by examining the established activities of its structural analogs. The aim is to provide a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.
Potential Therapeutic Areas and Targets
Based on the bioactivities of related compounds, the potential therapeutic applications of this compound can be categorized into three main areas: oncology, inflammation, and infectious diseases.
Oncology
A significant body of research points to the anti-cancer potential of labdane diterpenoids.[2][5][6] The cytotoxic and anti-proliferative effects of these compounds are often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells.
Quantitative Data on Cytotoxicity of Related Compounds:
| Compound/Extract | Assay | Cell Line/Organism | Result (LD50/IC50) | Reference |
| Mixture of trans-communic acid, cis-communic acid, and mirceocommunic acid | Brine shrimp bioassay | Artemia salina | 0.16 µg/mL | [1][7] |
| trans-communic acid & cis-communic acid | Cytotoxicity Assay | BSC-1 cells | Not specified | [1] |
| Sclareol | Proliferation Assay | HeLa (cervical carcinoma) | Concentration- and time-dependent inhibition | [2] |
| Andrographolide | Not specified | Various cancer cell lines | Not specified | [2][5] |
| Coronarin D | Growth Inhibition Assay | Glioblastoma and carcinoma cell lines | Not specified | [6] |
Potential Signaling Pathways in Oncology:
The anti-cancer activity of labdane diterpenes is often mediated through the modulation of key signaling pathways involved in cell survival and proliferation. For instance, coronarin D has been shown to exert its antiproliferative action through the activation of the MAPK pathway, leading to the induction of the intrinsic apoptotic pathway.[6] Other labdane diterpenoids have been found to regulate various signaling pathways involved in cancer progression.[2]
Caption: Hypothesized anti-cancer mechanism of this compound.
Anti-Inflammatory Effects
Several labdane diterpenoids exhibit potent anti-inflammatory properties.[4] Their mechanisms of action often involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways such as the NF-κB pathway.[4] For instance, p-coumaric acid, another natural compound, has been shown to exert anti-inflammatory effects by suppressing TNF-α and IL-6.[8][9]
Potential Signaling Pathways in Inflammation:
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Antimicrobial Activity
Communic acids and other labdane diterpenoids have demonstrated activity against a range of microorganisms, including bacteria and fungi.[1]
Quantitative Data on Antimicrobial Activity of Related Compounds:
| Compound | Target Microorganism | Result (Activity) | Reference |
| trans-communic acid & cis-communic acid | Staphylococcus aureus | Active | [1] |
| trans-communic acid & cis-communic acid | Staphylococcus epidermidis ATCC 12228 | Active | [1] |
| trans-communic acid & cis-communic acid | Aspergillus fumigatus | Active | [1] |
| trans-communic acid & cis-communic acid | Candida albicans | Active | [1] |
| trans-communic acid | Mycobacterium aurum, M. phlei, M. smegmatis | Active | [1] |
| 4-epi-Pimaric acid | Oral cavity pathogens | MIC: 4-16 µg/ml | [10] |
The antimicrobial mechanism of these compounds may involve the disruption of microbial membranes or interference with essential cellular processes. For example, 4-epi-pimaric acid is suggested to disrupt the cytoplasmic membrane of Streptococcus mutans.[10]
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, standard methodologies used to assess the bioactivities of related natural products can be adapted for its study.
Cytotoxicity and Anti-Cancer Activity
-
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Treat cells with this compound for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Anti-Inflammatory Activity
-
Nitric Oxide (NO) Production Assay: This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.
-
Culture macrophages (e.g., RAW 264.7) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of this compound.
-
Collect the cell culture supernatant after a defined incubation period.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm and determine the nitrite concentration from a standard curve.
-
-
ELISA for Pro-inflammatory Cytokines: Enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or biological fluids.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add samples (cell culture supernatants) and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance and calculate the cytokine concentration.
-
Antimicrobial Activity
-
Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion and Future Directions
While direct evidence is sparse, the existing literature on communic acids and other labdane diterpenoids strongly suggests that this compound holds significant therapeutic potential, particularly in the fields of oncology, inflammation, and infectious diseases. Future research should focus on isolating or synthesizing sufficient quantities of this compound to enable comprehensive biological evaluation. Key research priorities should include:
-
In-depth cytotoxicity screening against a broad panel of cancer cell lines to identify specific cancer types that are sensitive to this compound.
-
Elucidation of the precise molecular mechanisms underlying its potential anti-cancer, anti-inflammatory, and antimicrobial activities.
-
In vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound.
The structural similarities to other bioactive labdane diterpenoids provide a strong rationale for the continued investigation of this compound as a promising lead compound for drug discovery.
References
- 1. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory and anti-inflammatory effect of p-coumaric acid, a common dietary polyphenol on experimental inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-epi-Pimaric acid: a phytomolecule as a potent antibacterial and anti-biofilm agent for oral cavity pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial and Antibacterial Properties of Diterpenoic Acids: A Technical Guide Focused on 4-Epicommunic Acid Analogs
Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the antimicrobial and antibacterial properties of 4-Epicommunic acid. This technical guide, therefore, focuses on closely related diterpenoic acids, primarily 4-epi-Pimaric acid and Communic acid , to provide an in-depth overview of the expected properties and the methodologies used to investigate them. The information presented herein serves as a scientific surrogate and a guide for potential future research on this compound.
Executive Summary
Diterpenoic acids, a class of natural products, are gaining significant attention for their potential as novel antimicrobial agents. This is particularly relevant in the face of rising antimicrobial resistance. While data on this compound is not available, extensive research on its structural analogs, such as 4-epi-Pimaric acid and Communic acid, has revealed potent antibacterial and anti-biofilm activities. These compounds have demonstrated efficacy against a range of pathogens, including those affecting the oral cavity and opportunistic pathogens. The primary mechanism of action appears to be the disruption of the bacterial cytoplasmic membrane. This guide provides a comprehensive overview of the quantitative antimicrobial data, detailed experimental protocols for their assessment, and visual representations of the proposed mechanisms and experimental workflows.
Quantitative Antimicrobial Data
The antimicrobial efficacy of diterpenoic acids has been quantified using various standard assays. The following tables summarize the key findings for 4-epi-Pimaric acid and Communic acid.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 4-epi-Pimaric Acid against Oral Pathogens
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Oral Pathogens (unspecified) | 4 - 16 | 2 to 4-fold higher than MIC |
Data sourced from Ali et al., 2012.[1][2]
Table 2: Antibacterial Activity of Pimaric Acid against Paenibacillus larvae
| Assay Type | Result |
| MIC | 6.25 µg/mL |
| Agar Diffusion Test | 10 - 14 mm inhibition zone |
Data sourced from a study on the causative agent of American foulbrood.[3][4]
Table 3: Antibacterial Spectrum and Zone of Inhibition for Communic Acid
| Bacterial Strain | Zone of Inhibition (mm) |
| Bacillus cereus | 36 - 37 |
| Staphylococcus aureus | 36 - 37 |
| Pseudomonas aeruginosa | 36 - 37 |
Communic acid also showed activity against Staphylococcus epidermidis, Aspergillus fumigatus, and Candida albicans. The inhibition zones were reported to be better than penicillin, novobiocin, and amoxicillin for the listed bacteria.[5][6]
Experimental Protocols
This section details the methodologies employed in the isolation and antimicrobial evaluation of 4-epi-Pimaric acid and Communic acid. These protocols can serve as a template for investigating this compound.
Isolation and Purification of Diterpenoic Acids
3.1.1 Isolation of 4-epi-Pimaric Acid from Aralia cachemirica L. [1][2]
-
Extraction: The aerial parts (stem and leaves) of Aralia cachemirica L. are subjected to extraction with a suitable solvent, such as chloroform.
-
Fractionation: The crude extract undergoes activity-guided fractionation. This involves separating the extract into different fractions using chromatographic techniques.
-
Purification: The active fractions are further purified, and the purity of the isolated 4-epi-Pimaric acid is confirmed by spectral analysis.[7]
3.1.2 Isolation of Communic Acid from Juniperus phoenicea [5]
-
Extraction: Cones of Juniperus phoenicea are extracted with n-hexane using a Soxhlet apparatus.
-
Chromatography: The resulting n-hexane extract is subjected to column chromatography on silica gel to separate the constituents.
-
Structure Elucidation: The structure of the isolated Communic acid is confirmed using spectroscopic methods, specifically 1H and 13C Nuclear Magnetic Resonance (NMR).
Antimicrobial Susceptibility Testing
3.2.1 Broth Microdilution Assay for MIC and MBC Determination [1][2][4][5]
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution: The diterpenoic acid is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: An aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a significant reduction in the number of viable bacteria.
3.2.2 Agar Disc Diffusion Assay [5]
-
Plate Preparation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate.
-
Disc Application: Sterile filter paper discs impregnated with a known concentration of the diterpenoic acid are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Measurement: The diameter of the zone of growth inhibition around each disc is measured in millimeters.
Biofilm Inhibition Assay
3.3.1 Crystal Violet Assay for Biofilm Quantification [3][4]
-
Biofilm Formation: Bacteria are cultured in a microtiter plate in the presence and absence of the test compound to allow for biofilm formation.
-
Washing: The wells are washed to remove planktonic (free-floating) bacteria.
-
Staining: The remaining biofilm is stained with crystal violet.
-
Solubilization and Measurement: The stain is solubilized, and the absorbance is measured to quantify the amount of biofilm.
3.3.2 Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization [1]
-
Biofilm Growth: Biofilms are grown on a suitable surface (e.g., saliva-coated) in the presence of the test compound.
-
Staining: The biofilm is stained with fluorescent dyes that differentiate between live and dead cells (e.g., SYTO 9 and propidium iodide).
-
Imaging: The biofilm structure and cell viability are visualized using a confocal microscope.
Mechanism of Action and Signaling Pathways
The antibacterial effect of these diterpenoic acids is primarily attributed to their interaction with the bacterial cell membrane.
Proposed Mechanism of Action: Membrane Disruption
Studies on 4-epi-Pimaric acid and Pimaric acid suggest that these molecules disrupt the integrity of the bacterial cytoplasmic membrane.[1][4] This disruption leads to the leakage of intracellular components, such as nucleic acids and proteins, ultimately causing cell death. Evidence for this mechanism includes increased uptake of propidium iodide (a dye that only enters cells with damaged membranes) and the detection of materials absorbing at 260 nm (indicative of nucleic acids) and 280 nm (indicative of proteins) in the extracellular medium.[1][4]
Caption: Proposed mechanism of antibacterial action for 4-epi-Pimaric acid.
Experimental Workflow for Investigating Antimicrobial Properties
The logical flow for the discovery and characterization of novel antimicrobial agents from natural products, such as diterpenoic acids, follows a well-established path.
Caption: Standard experimental workflow for antimicrobial drug discovery from natural products.
Conclusion and Future Directions
While direct evidence for the antimicrobial properties of this compound is currently lacking, the substantial body of research on its close structural analogs, 4-epi-Pimaric acid and Communic acid, provides a strong rationale for its investigation. The data presented in this guide suggest that this compound is likely to possess significant antibacterial and anti-biofilm activities, potentially mediated through the disruption of bacterial cell membranes.
Future research should prioritize the isolation or synthesis of this compound and the subsequent evaluation of its antimicrobial profile using the detailed protocols outlined in this document. Such studies would not only fill a critical knowledge gap but also potentially contribute a new lead compound to the pipeline of novel antimicrobial agents.
References
- 1. 4-epi-Pimaric acid: a phytomolecule as a potent antibacterial and anti-biofilm agent for oral cavity pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Isolation, characterization, and antimicrobial activity of communic acid from Juniperus phoenicea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Data of 4-Epicommunic Acid: A Technical Overview
Despite a comprehensive search of available scientific literature and spectral databases, a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 4-Epicommunic acid could not be located. While the compound is known and has been referenced in the context of natural product chemistry, particularly from Juniperus species, a publication detailing its full spectroscopic characterization is not readily accessible.
This guide, therefore, cannot present the specific quantitative data and detailed experimental protocols as initially intended. The following sections will instead provide a general overview of the spectroscopic techniques that would be employed for the characterization of a diterpenoid like this compound, along with typical experimental procedures and a conceptual workflow.
General Spectroscopic Approaches for Diterpenoid Characterization
The structural elucidation of a natural product such as this compound, a labdane-type diterpenoid, relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure, connectivity, and functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ), coupling constants (J), and signal multiplicity are key parameters.
-
¹³C NMR (Carbon-13 NMR): Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment (e.g., alkyl, alkene, carbonyl). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For this compound, key absorbances would be expected for the carboxylic acid O-H and C=O stretches, as well as C=C stretches for the double bonds.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure. High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula.
Hypothetical Spectroscopic Data Tables
In the absence of experimental data, the following tables are presented as a template for how the spectroscopic information for this compound would be organized. The chemical shift values are placeholders and are not representative of the actual compound.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | x.xx | m | |
| H-2 | x.xx | m | |
| ... | ... | ... | ... |
| H-17a | x.xx | s | |
| H-17b | x.xx | s | |
| H-18 | x.xx | s | |
| H-20 | x.xx | s | |
| COOH | xx.x | br s |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Position | δ (ppm) | DEPT |
| C-1 | xx.x | CH₂ |
| C-2 | xx.x | CH₂ |
| ... | ... | ... |
| C-17 | xxx.x | CH₂ |
| C-18 | xx.x | CH₃ |
| C-19 | xxx.x | C |
| C-20 | xx.x | CH₃ |
Table 3: Hypothetical IR and MS Data for this compound
| Technique | Data |
| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~2920 (C-H), ~1690 (C=O), ~1640 (C=C) |
| MS (EI, m/z) | [M]⁺, and characteristic fragmentation ions |
| HRMS | Calculated for C₂₀H₃₀O₂, Found |
Standard Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a diterpenoid like this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon. DEPT experiments are run separately to determine carbon multiplicities.
-
2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized to establish correlations.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement, a high-resolution instrument (e.g., TOF or Orbitrap) is used to determine the elemental composition of the molecular ion.
Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound is depicted in the following diagram.
The Pharmacology of 4-Epicommunic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: 4-Epicommunic acid, a labdane diterpene primarily isolated from plants of the Juniperus genus, represents a promising yet underexplored scaffold for drug development. While specific pharmacological data on the 4-epi isomer is limited, the broader class of communic acids and related labdane diterpenes has demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide provides a comprehensive overview of the known and potential pharmacology of this compound, drawing on data from closely related compounds to illuminate its therapeutic potential.
Core Pharmacological Activities
The current body of research on communic acid isomers and other labdane diterpenes suggests that this compound likely possesses a similar spectrum of biological activities. The primary areas of interest for researchers and drug development professionals are its potential anti-inflammatory, cytotoxic, and antimicrobial properties.
Anti-inflammatory Activity
Communic acid isomers have been shown to possess anti-inflammatory properties. For instance, trans-communic acid has been observed to suppress the expression of matrix metalloproteinase-1 (MMP-1) induced by UVB radiation, a key enzyme involved in the breakdown of collagen and skin aging. This effect is thought to be mediated through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
Cytotoxic Activity
Antimicrobial Activity
The communic acid family has shown activity against various pathogens. Notably, communic acid has been reported to have a minimum inhibitory concentration (MIC) and a 50% inhibitory concentration (IC50) against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests that this compound could be a valuable lead compound in the development of new antibacterial agents.
Putative Mechanisms of Action and Signaling Pathways
Based on studies of related compounds, the pharmacological effects of this compound are likely mediated through the modulation of key cellular signaling pathways.
PI3K/Akt Signaling Pathway
A primary putative target for the anti-inflammatory effects of this compound is the PI3K/Akt signaling pathway. Inhibition of this pathway would lead to the downstream suppression of pro-inflammatory and cell survival signals.
Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables are presented as illustrative examples based on data from closely related communic acid isomers and typical experimental outcomes for compounds with similar biological activities.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | Putative IC50 (µM) |
| A549 | Lung Carcinoma | 15.5 |
| MCF-7 | Breast Adenocarcinoma | 22.1 |
| HeLa | Cervical Carcinoma | 18.9 |
| HCT116 | Colon Carcinoma | 25.3 |
Table 2: Antimicrobial Activity of Communic Acid (Isomer not specified)
| Organism | Activity Type | Value |
| Mycobacterium tuberculosis H37Ra | MIC | 31 µM |
| Mycobacterium tuberculosis H37Ra | IC50 | 15 µM |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of the pharmacological properties of this compound. The following are representative protocols for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are then treated with these dilutions for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated for 10 minutes at room temperature.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Conclusion and Future Directions
This compound belongs to a class of natural products with demonstrated therapeutic potential. While specific pharmacological data for this particular isomer remains to be fully elucidated, the existing evidence from related compounds strongly suggests its promise as a lead for the development of novel anti-inflammatory, cytotoxic, and antimicrobial agents. Further research, including detailed in vitro and in vivo studies, is imperative to fully characterize its pharmacological profile, delineate its precise mechanisms of action, and establish its safety and efficacy for potential clinical applications. The experimental frameworks provided in this guide offer a starting point for such investigations.
4-Epicommunic Acid in Traditional Medicine: A Technical Whitepaper on a Molecule of Untapped Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Epicommunic acid, a labdane diterpenoid isolated from Chloranthus elatior, represents a molecule of significant interest at the intersection of traditional medicine and modern pharmacology. C. elatior has a rich history of use in traditional systems of medicine across Asia for treating a spectrum of ailments, particularly those with an inflammatory component. Despite the ethnobotanical significance of its source, this compound itself remains largely uninvestigated, with a notable absence of specific data on its biological activities and mechanisms of action in peer-reviewed literature. This technical guide provides a comprehensive overview of the traditional uses of Chloranthus elatior, the known pharmacological activities of the broader class of communic acid diterpenoids, and general experimental protocols relevant to the study of such natural products. The aim is to furnish researchers and drug development professionals with a foundational understanding and to highlight the existing knowledge gap, thereby encouraging further scientific inquiry into the therapeutic potential of this compound.
Introduction: The Ethnobotanical Context of this compound
This compound is a natural product belonging to the labdane class of diterpenoids. It has been isolated from Chloranthus elatior, a plant species with a long-standing history in traditional medicine throughout India, China, and Southeast Asia.[1][2] The traditional applications of C. elatior provide a critical starting point for understanding the potential therapeutic value of its constituent compounds, including this compound.
Traditional Uses of Chloranthus elatior
Chloranthus elatior is traditionally employed to address a variety of health concerns, as detailed in Table 1. The predominant applications are for conditions related to inflammation, pain, and microbial infections.
| Traditional Use | Plant Part Used | Geographic Region of Use |
| Localized swelling and joint pains | Leaves | India and Southeast Asia[1] |
| Skin inflammation | Leaves | India and Southeast Asia[1] |
| Fever and body aches | Leaves, Roots | India, Southeast Asia, Malay Peninsula[1][3] |
| Cough and phlegm | Flowers, Leaves | India and Southeast Asia[1] |
| Stomachache and rheumatism | Not specified | Philippines[4] |
| As a stimulant | Leaves | Myanmar[3] |
| Venereal diseases | Leaf extract | Indonesia[3][5] |
| Contraceptive and antispasmodic during childbirth | Branches, Root, Bark | India, Indonesia[3][5] |
Table 1: Documented Traditional Uses of Chloranthus elatior
The plant is known to be rich in various bioactive compounds, including sesquiterpenoids, diterpenoids (such as this compound), flavonoids, and alkaloids, which likely contribute to its therapeutic effects.[2][6]
Pharmacological Potential: Insights from Related Compounds
Direct experimental data on the biological activity of this compound is not available in the current scientific literature. However, the broader class of communic acids and other diterpenoids isolated from Chloranthus species have been the subject of some pharmacological investigations. This body of research offers valuable insights into the potential activities of this compound.
Communic acids, as a group, have been reported to exhibit antibacterial, antitumoral, and smooth muscle relaxing properties. For instance, trans-communic acid and cis-communic acid have demonstrated cytotoxic and antimicrobial activities. While these findings are promising, it is crucial to note that they cannot be directly extrapolated to this compound without specific experimental validation.
Diterpenoids isolated from other Chloranthus species have been shown to possess anti-inflammatory properties. For example, certain diterpenoids from Chloranthus oldhamii have been found to inhibit the IKK/NF-κB signaling pathway, a key regulator of inflammation.[7] Additionally, some diterpenoids from Chloranthus sessilifolius have demonstrated the ability to inhibit nitric oxide production in microglia, suggesting neuroprotective and anti-inflammatory potential.[8][9]
Prospective Research and Methodologies
To elucidate the role of this compound in traditional medicine and to evaluate its potential as a therapeutic agent, a systematic course of scientific investigation is required. The following sections outline standard experimental protocols that could be employed.
Anti-inflammatory Activity Assays
Given the traditional use of C. elatior for inflammatory conditions, a primary focus of investigation for this compound would be its anti-inflammatory effects.
3.1.1. In Vitro Assays
-
Inhibition of Nitric Oxide (NO) Production: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model. Cells are pre-treated with varying concentrations of this compound, followed by stimulation with LPS. NO production in the culture supernatant is quantified using the Griess reagent. A dose-dependent reduction in NO levels would indicate anti-inflammatory activity.
-
Inhibition of Pro-inflammatory Cytokines: The levels of cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated RAW 264.7 cells treated with this compound can be measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Cell-free enzyme inhibition assays can be performed to determine the direct inhibitory effect of this compound on COX-1, COX-2, and 5-LOX enzymes.
3.1.2. Mechanism of Action: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling cascade in the inflammatory process.
-
Western Blot Analysis: The effect of this compound on the phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p65) in LPS-stimulated cells can be assessed by Western blotting. Inhibition of IκBα phosphorylation and subsequent nuclear translocation of p65 would suggest NF-κB pathway modulation.
-
Reporter Gene Assay: Cells transfected with an NF-κB luciferase reporter plasmid can be used to quantify the transcriptional activity of NF-κB in the presence of this compound.
Below is a generalized workflow for investigating the anti-inflammatory mechanism of a natural product like this compound.
Caption: A general experimental workflow for screening and elucidating the anti-inflammatory mechanism of this compound.
Antimicrobial Activity Assays
The traditional use of C. elatior for infections warrants the investigation of this compound's antimicrobial properties.
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Agar Disc Diffusion Assay: This qualitative assay can be used as an initial screen for antimicrobial activity, where the zone of inhibition around a disc impregnated with this compound is measured.
Potential Signaling Pathways
Based on the activity of related diterpenoids, a plausible mechanism of action for the potential anti-inflammatory effects of this compound is the modulation of the NF-κB signaling pathway. This pathway is a central mediator of the inflammatory response.
Caption: A simplified diagram of the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory activity of this compound.
Conclusion and Future Directions
This compound is a diterpenoid natural product found in Chloranthus elatior, a plant with a significant history of use in traditional medicine for inflammatory and infectious conditions. Despite this promising background, there is a clear and significant gap in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. The information available for the broader class of communic acids and other diterpenoids from Chloranthus species suggests that this compound may possess anti-inflammatory and antimicrobial properties.
Future research should prioritize the isolation of this compound in sufficient quantities for comprehensive pharmacological evaluation. A systematic investigation of its anti-inflammatory, antimicrobial, and cytotoxic activities is warranted. Elucidation of its mechanism of action, potentially involving the NF-κB signaling pathway, would be a critical step in validating the ethnobotanical uses of C. elatior and in assessing the therapeutic potential of this compound for drug development. This molecule represents a compelling opportunity for natural product chemists, pharmacologists, and drug discovery scientists to explore a traditionally-rooted compound with modern scientific methodologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of pH on the cytotoxic activity of organic acids against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.innovareacademics.in [journals.innovareacademics.in]
- 5. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One moment, please... [gpub.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
4-Epicommunic Acid: A Natural Product Lead Compound for Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
4-Epicommunic acid, a labdane diterpenoid found in the plant Chloranthus elatior, represents a promising but underexplored natural product with potential as a lead compound in drug discovery. While direct research on this compound is limited, its structural similarity to other bioactive labdane diterpenes, including its isomers, suggests a strong potential for anti-inflammatory, antimicrobial, and anticancer activities. This technical guide synthesizes the available information on this compound and its chemical relatives to provide a comprehensive resource for researchers. It covers natural sources, biosynthetic origins, and putative biological activities, supported by data from analogous compounds. Detailed experimental protocols for isolation and bioassays are outlined, and potential signaling pathways are visualized to guide future research and development efforts.
Introduction to this compound
This compound is a diterpenoid natural product belonging to the labdane class.[1] A lead compound is a chemical compound that demonstrates pharmacological or biological activity and serves as a starting point for drug development.[2][3] Natural products are a rich source of such compounds.[2]
Natural Source: The primary known natural source of this compound is the plant Chloranthus elatior, a species that has been investigated for its phytochemical composition.[1][4][5][6] Phytochemical studies of the Chloranthus genus have revealed a variety of sesquiterpenoids and diterpenoids, some with interesting biological activities.[3][7][8][9][10]
Chemical Structure: this compound shares the characteristic bicyclic labdane skeleton. Its chemical relatives, the communic acids, are also found in various plant species, particularly conifers of the Juniperus genus.[11] The biological activities of these related compounds provide valuable insights into the potential therapeutic applications of this compound.[11]
Biosynthesis of the Labdane Core
While the specific biosynthetic pathway of this compound has not been elucidated, the general pathway for labdane diterpenes originates from the universal precursor geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic bicyclic labdane core is a key step, catalyzed by a diterpene synthase.
Biological Activities and Therapeutic Potential
Direct studies on the biological activities of this compound are scarce. However, based on the activities of closely related labdane diterpenes and communic acid isomers, we can infer its potential in several therapeutic areas.[11]
Anticancer Activity
Numerous labdane diterpenes isolated from various natural sources have demonstrated significant cytotoxic activity against a range of cancer cell lines.[12][13][14][15][16][17][18][19] For instance, related communic acids have shown potent cytotoxicity in brine shrimp bioassays.[11] Labdane diterpenes from other Chloranthus species have also exhibited cytotoxic effects against hepatoma, human gastric carcinoma, and colon cancer cell lines.[8]
The proposed mechanism of action for the anticancer effects of many labdane diterpenes involves the induction of apoptosis and cell cycle arrest, often mediated through the modulation of key signaling pathways such as the MAPK pathway.[17]
Table 1: Cytotoxic Activity of Related Labdane Diterpenes
| Compound/Extract | Source | Cell Line(s) | Reported Activity (IC₅₀/LD₅₀) | Reference(s) |
| Communic acids (isomers of this compound) | Juniperus spp. | Brine shrimp | LD₅₀ = 0.16 µg/mL | [11] |
| Henrilabdane B | Chloranthus henryi | - | IC₅₀ = 0.09 µM (Hepatoprotective) | [8] |
| Henrilabdane C | Chloranthus henryi | - | IC₅₀ = 0.18 µM (Hepatoprotective) | [8] |
| Chlorolabdans A, B, D | Streptomyces griseorubens | Various blood cancer cell lines | IC₅₀ values ranging from 1.2 to 22.5 µM | [16] |
| (4S,5R,9S,10R)-8(17),12,14-labdatrien-18-oic acid | Chloranthus elatior | Human Dihydroorotate Dehydrogenase (hDHODH) | IC₅₀ = 30.7 µM | [4] |
Anti-inflammatory Activity
Labdane diterpenoids are well-documented for their anti-inflammatory properties.[2][20][21][22][23][24][25] The primary mechanism often involves the inhibition of the pro-inflammatory transcription factor NF-κB and the downregulation of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[2][7][20][23] Diterpenoids from Chloranthus oldhamii have been shown to inhibit the IKK/NF-κB pathway.[7][23]
The modulation of the NF-κB and MAPK signaling pathways appears to be a common mechanism for the anti-inflammatory effects of labdane diterpenes.[17][20][21]
Table 2: Anti-inflammatory Activity of Related Labdane Diterpenes
| Compound/Extract | Source | Assay | Reported Activity (IC₅₀) | Reference(s) |
| Labdane Diterpenoids | Andrographis paniculata | NO production in LPS-activated RAW 264.7 macrophages | IC₅₀ in the range of 1-10 µM | [20] |
| Serralabdanes A-E | Chloranthus serratus | NO production in LPS-activated RAW264.7 cells | Weak activity (IC₅₀ > 29 µM) | [10][26] |
| Agathic acid | Chloranthus serratus | NO production in LPS-activated RAW 264.7 macrophages | IC₅₀ = 45.2 µM | [27] |
| Chloranthalactone E | Chloranthus serratus | NO production in LPS-activated RAW 264.7 macrophages | IC₅₀ = 35.3 µM | [27] |
Antimicrobial Activity
Communic acid isomers have demonstrated activity against various microorganisms, including Staphylococcus aureus, Staphylococcus epidermidis, Aspergillus fumigatus, and Candida albicans.[11] Labdane diterpenes from other sources have also shown promising antimicrobial effects.[16][28][29][30][31][32][33][34][35][36]
Table 3: Antimicrobial Activity of Related Labdane Diterpenes
| Compound | Source | Target Microorganism(s) | Reported Activity (MIC) | Reference(s) |
| Trans- and Cis-communic acid | Juniperus spp. | Staphylococcus aureus, S. epidermidis, Aspergillus fumigatus, Candida albicans | Not specified | [11] |
| Chlorolabdans B | Streptomyces griseorubens | Gram-positive bacteria | 4 to 8 µg/mL | [16] |
| Anticopalic acid | Kaempferia elegans | Bacillus cereus | 3.13 µg/mL | [36] |
Experimental Protocols
Due to the lack of specific published protocols for this compound, the following sections provide generalized methodologies based on the isolation and bioactivity testing of other labdane diterpenes from Chloranthus and other plant species.
Isolation and Purification of this compound
Protocol:
-
Plant Material and Extraction: Air-dried and powdered aerial parts of Chloranthus elatior are extracted with ethanol or methanol at room temperature or using a Soxhlet apparatus.[5][8] The solvent is then evaporated under reduced pressure to yield the crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[7]
-
Chromatographic Separation: The most promising fraction (typically the ethyl acetate or n-hexane fraction for diterpenes) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.[3] Further purification can be achieved using Sephadex LH-20 column chromatography.[3]
-
Final Purification: The semi-pure fractions containing the target compound are purified to homogeneity using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column.[7]
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[3][5]
Bioactivity Assays
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[13][16]
Protocol:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10][20][25]
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for a short period before being stimulated with LPS (a potent inducer of inflammation).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Inhibition Calculation: The percentage of NO production inhibition is calculated relative to the LPS-only treated cells.
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][30]
Protocol:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
This compound, a constituent of Chloranthus elatior, stands as a promising yet largely uncharacterized natural product. Based on the significant anti-inflammatory, anticancer, and antimicrobial activities of its structural analogues, particularly other labdane diterpenes, this compound warrants further investigation as a potential lead compound for drug development.
Future research should focus on:
-
Efficient Isolation and Synthesis: Developing optimized protocols for the isolation of this compound from its natural source or establishing a total synthesis route to ensure a sustainable supply for further studies.
-
Comprehensive Bioactivity Screening: Conducting extensive in vitro and in vivo studies to definitively determine its anticancer, anti-inflammatory, and antimicrobial properties and to establish its potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action. The NF-κB and MAPK pathways are strong initial candidates for investigation based on the activity of related compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features responsible for its biological activity and to optimize its therapeutic potential.
By pursuing these research avenues, the full therapeutic potential of this compound as a novel lead compound can be unlocked, potentially leading to the development of new and effective drugs for a range of diseases.
References
- 1. ""Phytochemical testing and bioassay of Chloranthus elatior R. Br. ex l" by Kristy Anne I. Gatdula [ukdr.uplb.edu.ph]
- 2. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpenoids and diterpenoids from Chloranthus anhuiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diterpenoid Compounds Isolated from Chloranthus oldhamii Solms Exert Anti-Inflammatory Effects by Inhibiting the IKK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis-sesquiterpenes and diterpenes from Chloranthus henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mono- and Di-sesquiterpenoids from Chloranthus spicatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Labdane diterpenes from Chloranthus serratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A concise synthesis and in vitro cytotoxicity of new labdane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic activity of labdane type diterpenes ... - Pergamos [pergamos.lib.uoa.gr]
- 16. Labdane-Type Diterpenoids from Streptomyces griseorubens and Their Antimicrobial and Cytotoxic Activities [mdpi.com]
- 17. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review | MDPI [mdpi.com]
- 20. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 22. mdpi.com [mdpi.com]
- 23. Diterpenoid Compounds Isolated from Chloranthus oldhamii Solms Exert Anti-Inflammatory Effects by Inhibiting the IKK/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. ACG Publications - A New Labdane Diterpene from the Aerial Parts of Chloranthus serratus [acgpubs.org]
- 28. thieme-connect.com [thieme-connect.com]
- 29. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 30. mdpi.com [mdpi.com]
- 31. mdpi.com [mdpi.com]
- 32. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Structure and antimicrobial activity of diterpenes from the roots of Plectranthus hereroensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Isolation and characterization of six labdane diterpenes and one pregnane steroid of Turraeanthus africanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
Initial Safety and Toxicity Profile of 4-Epicommunic Acid: A Methodological Framework
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and toxicology databases did not yield specific data on the initial safety and toxicity profile of 4-Epicommunic acid. The following in-depth technical guide is a methodological framework designed for researchers, scientists, and drug development professionals. It outlines the requisite studies, data presentation formats, and experimental protocols that would be necessary to establish the safety and toxicity profile of a novel compound like this compound. The data presented herein is illustrative and should not be considered factual for this compound.
Executive Summary
This document provides a structured approach to evaluating the initial safety and toxicity of this compound, a diterpenoid natural product. The guide details the essential preclinical toxicology studies, including acute, sub-acute, and genotoxicity assessments, that are fundamental for early-stage drug development. It presents a template for data summarization, detailed experimental methodologies, and visual representations of experimental workflows and potential signaling pathways. This framework is intended to guide the systematic evaluation of novel chemical entities to ensure regulatory compliance and inform risk assessment.
Physicochemical Properties
A thorough characterization of the test article is the foundational step for any toxicological evaluation.
| Property | Value |
| IUPAC Name | (1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-8-methylidene-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid |
| Molecular Formula | C₂₀H₂₈O₂ |
| Molecular Weight | 300.44 g/mol |
| CAS Number | 83945-57-7 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol; Insoluble in water |
| Purity | >98% (by HPLC) |
Acute Oral Toxicity
Acute toxicity studies provide initial information on the potential health hazards of a substance after a single exposure.[1][2][3][4][5] The LD₅₀ (median lethal dose) is a primary endpoint of these studies.
Hypothetical Acute Oral Toxicity Data in Rodents
| Species | Sex | Dose (mg/kg) | Mortalities | Clinical Observations |
| Rat (Sprague-Dawley) | M | 2000 | 0/5 | No adverse effects observed |
| F | 2000 | 0/5 | No adverse effects observed | |
| Mouse (ICR) | M | 2000 | 0/5 | No adverse effects observed |
| F | 2000 | 0/5 | No adverse effects observed |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Model: Young adult (8-12 weeks old) Sprague-Dawley rats and ICR mice, with equal numbers of males and females.
-
Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimatized for at least 5 days before the study.
-
Dosing: A limit test is performed at 2000 mg/kg. The compound is administered orally via gavage. Animals are fasted overnight prior to dosing.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and daily thereafter for 14 days.
-
Necropsy: All animals are subjected to gross necropsy at the end of the 14-day observation period.
Sub-acute and Chronic Toxicity
Repeated dose toxicity studies are crucial for identifying target organs and determining the No-Observed-Adverse-Effect Level (NOAEL).[6][7][8][9][10]
Hypothetical 28-Day Repeated Dose Oral Toxicity Data in Rats
| Parameter | Control | Low Dose (100 mg/kg) | Mid Dose (300 mg/kg) | High Dose (1000 mg/kg) |
| Body Weight Gain (g) | Male: 120 ± 10Female: 80 ± 8 | Male: 118 ± 12Female: 79 ± 9 | Male: 115 ± 11Female: 75 ± 7 | Male: 100 ± 9Female: 65 ± 6 |
| ALT (U/L) | Male: 35 ± 5Female: 30 ± 4 | Male: 36 ± 6Female: 32 ± 5 | Male: 45 ± 7Female: 40 ± 6 | Male: 80 ± 10Female: 75 ± 8 |
| AST (U/L) | Male: 80 ± 10Female: 75 ± 9 | Male: 82 ± 11Female: 77 ± 10 | Male: 95 ± 12Female: 90 ± 11 | Male: 150 ± 15Female: 140 ± 12 |
| Histopathology (Liver) | Normal | Normal | Minimal centrilobular hypertrophy | Moderate centrilobular hypertrophy with single-cell necrosis |
*Statistically significant difference from the control group (p < 0.05).
Experimental Protocol: 28-Day Oral Toxicity Study
-
Animal Model: Sprague-Dawley rats (10/sex/group).
-
Dose Groups: A control group (vehicle) and three dose levels (e.g., 100, 300, and 1000 mg/kg/day).
-
Administration: Daily oral gavage for 28 consecutive days.
-
In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis.
-
Pathology: A full necropsy is performed. Organ weights are recorded. A comprehensive set of tissues is collected and preserved for histopathological examination.
Genotoxicity Assessment
Genotoxicity assays are performed to assess the potential of a compound to induce genetic damage.[11][12][13] A standard battery of tests is typically required.[11]
Hypothetical Genotoxicity Data
| Assay | Test System | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | With and Without | Negative |
| In Vitro Micronucleus Test | Human peripheral blood lymphocytes | With and Without | Negative |
| In Vivo Micronucleus Test | Mouse bone marrow | N/A | Negative |
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
-
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.
-
Metabolic Activation: The assay is conducted with and without a rat liver homogenate (S9) fraction to mimic metabolic activation.
-
Procedure: The test compound, bacterial strain, and S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies.
Visualizations
Experimental Workflow
Hypothetical Signaling Pathway
Diterpenoids are known to interact with various cellular signaling pathways. A plausible, though hypothetical, pathway for investigation could be the NF-κB signaling pathway, which is central to inflammation.
Conclusion
This document provides a template for the initial safety and toxicity assessment of this compound. The illustrative data and protocols for acute, repeated-dose, and genotoxicity studies establish a framework for the preclinical evaluation of this novel compound. The presented workflows and hypothetical signaling pathways serve as a guide for systematic investigation. It must be reiterated that extensive laboratory testing is required to generate actual data to substantiate any claims of safety or to characterize the toxicity profile of this compound.
References
- 1. Mapping Mechanistic Pathways of Acute Oral Systemic Toxicity Using Chemical Structure and Bioactivity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute and sub-acute toxicity evaluation of dihydro-p-coumaric acid isolated from leaves of Tithonia diversifolia Hemsl. A. Gray in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute and subacute repeated oral toxicity study of fragmented microplastics in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. chronic toxicity studies | PPTX [slideshare.net]
- 9. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 10. Toxicological studies of hydroxypropylmethylcellulose acetate succinate--acute toxicity in rats and rabbits, and subchronic and chronic toxicities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Genotoxicity Assays — TME Scientific [tmescientific.com]
- 13. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for High-Yield Extraction of 4-Epicommunic Acid from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-yield extraction of 4-Epicommunic acid (also known as ozic acid), a labdane diterpene found in various conifers, particularly within the Cupressaceae family, such as Juniperus and Callitris species. The document includes comparative data on extraction yields, detailed experimental procedures, and insights into the potential biological activity and mechanisms of action.
Data Presentation: Comparative Extraction Yields
While specific yield data for pure this compound is limited in publicly available literature, the following table summarizes relevant extraction yields for total extracts or mixtures of related diterpenic acids from Juniperus species. This data provides a benchmark for optimizing extraction protocols for this compound.
| Plant Material | Extraction Method | Solvent System | Key Parameters | Compound/Extract | Yield | Reference |
| Juniperus phoenicea cones | Soxhlet | n-hexane | Not specified | Mixture of Z and E communic acid isomers | 68% (w/w) | [1] |
| Juniperus communis berries | Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 80-100 bar, 40 °C | Total extract | 0.65 - 4.00% (w/w) | [2] |
| Juniperus communis leaves | Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 90 bar, 50 °C | Essential oil | 0.78% (w/w) | [3] |
| Juniperus communis berries | Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 90 bar, 50 °C | Essential oil | 0.70% (w/w) | [3] |
| Juniperus oblonga | Maceration | 70% Ethanol with Acetic Acid | Ultrasound-assisted | Total Extract | Berries: 54.40%, Needles: 30.19% | [4] |
| Juniperus communis | Maceration | 70% Ethanol with Acetic Acid | Ultrasound-assisted | Total Extract | Berries: 54.21%, Needles: 24.20% | [4] |
Experimental Protocols
The following protocols are based on established methods for the extraction of diterpene acids from coniferous plant material and can be adapted for the high-yield extraction of this compound.
Protocol 1: High-Yield Soxhlet Extraction (Adapted for this compound)
This protocol is adapted from a method that reported a high yield of communic acid isomers from Juniperus phoenicea[1].
Objective: To extract a crude mixture of diterpene acids, including this compound, from plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., cones, leaves, or bark of Juniperus or Callitris species)
-
n-hexane (analytical grade)
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
-
Glass wool
Procedure:
-
Sample Preparation: Grind the dried plant material to a fine powder (particle size < 0.5 mm) to increase the surface area for extraction.
-
Soxhlet Setup: Place a thimble containing 20-30 g of the powdered plant material into the Soxhlet extractor. The thimble should be plugged with glass wool to prevent the plant material from entering the siphon tube.
-
Extraction: Fill the round-bottom flask with n-hexane (approximately 250-300 mL). Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to its boiling point.
-
Reflux: Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the plant material, extracting the desired compounds.
-
Concentration: After the extraction is complete, cool the apparatus and dismantle it. Concentrate the n-hexane extract using a rotary evaporator at 40°C under reduced pressure to obtain a crude resinous extract.
-
Purification (Optional but Recommended): The crude extract can be further purified using column chromatography on silica gel with a gradient of n-hexane and ethyl acetate to isolate this compound from other constituents. The separation of isomers can be challenging and may require advanced chromatographic techniques like silver ion high-performance liquid chromatography (Ag+-HPLC)[1].
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Labdane Diterpenes
This protocol is a general method for the efficient extraction of phenolic and terpenoid compounds from plant materials, which can be optimized for this compound[5][6][7][8].
Objective: To rapidly extract this compound using ultrasonic energy to enhance solvent penetration and mass transfer.
Materials and Reagents:
-
Dried and powdered plant material
-
Ethanol (70-95%, analytical grade)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Extraction Slurry: Mix the powdered plant material with the ethanol solvent in a flask. A solid-to-solvent ratio of 1:10 to 1:20 (g/mL) is a good starting point.
-
Ultrasonication: Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the slurry. Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C). The frequency and power of the ultrasound should be optimized for the specific plant material.
-
Separation: After sonication, separate the solid material from the liquid extract by centrifugation (e.g., 4000 rpm for 15 minutes) followed by filtration.
-
Repeat Extraction: For higher yields, the solid residue can be re-extracted 1-2 more times with fresh solvent.
-
Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain the crude extract.
Protocol 3: Supercritical Fluid Extraction (SFE) with CO₂
SFE is a green extraction technique that can be highly selective for non-polar compounds like diterpenes[9][10][11][12][13].
Objective: To selectively extract this compound using supercritical carbon dioxide.
Materials and Reagents:
-
Dried and powdered plant material
-
Supercritical fluid extractor
-
High-purity carbon dioxide
-
Co-solvent (e.g., ethanol, optional)
Procedure:
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
SFE System Setup: Load the powdered plant material into the extraction vessel of the SFE system.
-
Extraction Parameters: Set the extraction parameters. Based on literature for similar compounds, initial parameters can be:
-
Pressure: 100-300 bar
-
Temperature: 40-60°C
-
CO₂ flow rate: 2-5 L/min
-
Extraction time: 1-3 hours
-
-
Co-solvent (Optional): To enhance the extraction of slightly more polar compounds, a co-solvent like ethanol (5-10%) can be added to the supercritical CO₂.
-
Collection: The extracted compounds are precipitated by reducing the pressure in the collection vessel.
-
Optimization: The yield and purity of this compound can be optimized by systematically varying the pressure, temperature, and co-solvent percentage.
Mandatory Visualizations
Experimental Workflow for Extraction and Isolation
Proposed Signaling Pathway for Anticancer Activity
Based on studies of related labdane diterpenes, this compound is proposed to induce apoptosis in cancer cells through the MAPK signaling pathway[14][15][16].
References
- 1. researchgate.net [researchgate.net]
- 2. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization Conditions of Ultrasound-Assisted Extraction for Phenolic Compounds and Antioxidant Activity from Rubus alceifolius Poir Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Selective extraction of terpenoid compounds of Juniperus communis L. wood in the medium of a binary solvent (supercritical CO2 with modifier) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Supercritical-CO2 extraction, identification and quantification of polyprenol as a bioactive ingredient from Irish trees species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fast and Green - CO2 Based Extraction, Isolation, and Quantification of Phenolic Styrax Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Supercritical Carbon Dioxide Extraction Parameters on the Biological Activities and Metabolites Present in Extracts from Arthrospira platensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Purification of 4-Epicommunic Acid Using Column Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 4-Epicommunic acid, a labdane diterpenoid, utilizing column chromatography. While specific protocols for this compound are not extensively documented, this guide leverages established methodologies for the closely related compound, communic acid, and other labdane diterpenes. The provided protocols are intended to serve as a robust starting point for researchers, offering guidance on stationary phase selection, mobile phase optimization, and elution techniques. Additionally, this document explores the potential biological activities of labdane diterpenes and presents a hypothetical signaling pathway that may be influenced by this compound, given the known anticancer properties of similar compounds.
Introduction
This compound is a member of the labdane diterpene family of natural products. These compounds are characterized by a bicyclic core structure and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The purification of individual labdane diterpenes from complex natural extracts or synthetic reaction mixtures is a critical step in their study and development as potential therapeutic agents. Column chromatography is a fundamental and widely used technique for the isolation and purification of these compounds.[1][2] This application note provides a comprehensive guide to the purification of this compound using this technique.
Data Presentation
Quantitative data for the purification of labdane diterpenes is often specific to the source material and the precise chromatographic conditions used. The following table summarizes representative data for the purification of communic acid, a closely related isomer of this compound, to provide a benchmark for expected outcomes.
| Parameter | Value | Source Compound | Reference |
| Yield | 68% | Communic acid | [3] |
| Stationary Phase | Silica Gel | Communic acid | [3] |
| Mobile Phase | n-Hexane | Communic acid | [3] |
Experimental Protocols
The following protocols are based on established methods for the purification of labdane diterpenes, particularly communic acid.[3] Optimization of these protocols for this compound may be necessary depending on the specific crude extract or reaction mixture.
Protocol 1: Normal-Phase Column Chromatography using Silica Gel
This protocol is suitable for the initial purification of this compound from a crude extract.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to dislodge any air bubbles.
-
Allow the excess n-hexane to drain until the solvent level is just above the silica gel bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract containing this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution:
-
Begin elution with 100% n-hexane.[3]
-
Collect fractions of a consistent volume.
-
Monitor the separation of compounds by thin-layer chromatography (TLC) of the collected fractions.
-
If this compound is not eluting, gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 99:1, 98:2, 95:5 n-hexane:ethyl acetate). This is known as a gradient elution.
-
Continue collecting and analyzing fractions until the desired compound has been fully eluted.
-
-
Isolation and Characterization:
-
Combine the fractions containing pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
-
Protocol 2: Reversed-Phase Column Chromatography
This protocol is suitable for the purification of more polar labdane diterpenes or as a secondary purification step.
Materials:
-
C18 reversed-phase chromatography column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Collection tubes or flasks
-
Rotary evaporator or lyophilizer
Procedure:
-
Column Equilibration:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., a mixture of methanol and water).
-
-
Sample Loading:
-
Dissolve the sample containing this compound in the initial mobile phase.
-
Inject the sample onto the column.
-
-
Elution:
-
Begin elution with a mobile phase of a specific methanol/water or acetonitrile/water ratio.
-
A gradient elution, where the percentage of the organic solvent is gradually increased, is often employed to achieve optimal separation.
-
Collect fractions and monitor by TLC or HPLC.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent to obtain the purified this compound.
-
Mandatory Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Hypothetical Signaling Pathway for Anticancer Activity
Given that many labdane diterpenes exhibit anticancer properties by modulating key signaling pathways, a plausible mechanism of action for this compound could involve the MAPK (Mitogen-Activated Protein Kinase) pathway.[4]
Caption: Hypothetical MAPK signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, characterization, and antimicrobial activity of communic acid from Juniperus phoenicea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 4-Epicommunic Acid by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epicommunic acid is a diterpenoid resin acid, a class of compounds with diverse biological activities that are of growing interest in pharmaceutical and natural product research. Accurate and robust analytical methods are essential for the pharmacokinetic, toxicological, and efficacy studies required for drug development. This document provides detailed protocols for the quantitative analysis of this compound in a typical matrix (e.g., plant extracts or biological fluids) using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for trace-level quantification.
Chemical Profile: this compound
While detailed experimental data for this compound is not widely published, its identity as a diterpene acid allows for the development of analytical methods based on established procedures for similar molecules. For the purpose of these protocols, we will assume the following properties, which are critical for method development:
-
Chemical Formula: C₂₀H₃₀O₂
-
Molecular Weight: 302.45 g/mol
-
Structure: A reference standard can be sourced for method development and validation.
I. High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in samples where concentrations are expected to be in the µg/mL range.
Experimental Protocol
1. Sample Preparation (from plant material)
-
Weigh approximately 500 mg of homogenized, dried plant material into a centrifuge tube.
-
Add 5 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (85:15, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detector | UV/Vis Detector |
| Wavelength | 210 nm |
| Run Time | 15 minutes |
3. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.25 µg/mL to 100 µg/mL.
Method Validation Data (Hypothetical)
The following tables summarize the expected performance of this HPLC-UV method, based on data from similar diterpenoid analyses.[1]
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.25 - 100 | >0.999 | 0.08 | 0.25 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (RSD%) (n=6) | Inter-day Precision (RSD%) (n=6, 3 days) | Accuracy (%) |
| Low | 0.75 | < 2.0 | < 2.5 | 95 - 105 |
| Medium | 50 | < 1.5 | < 2.0 | 97 - 103 |
| High | 80 | < 1.0 | < 1.5 | 98 - 102 |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides superior sensitivity and selectivity for the quantification of this compound, making it suitable for analysis in complex matrices and for studies requiring low detection limits.
Experimental Protocol
1. Sample Preparation (from plasma)
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an LC-MS vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| MS System | SCIEX Triple Quad 6500+ or equivalent |
| Column | C18 reverse-phase column (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 5 min, hold at 95% B for 2 min, return to 70% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Precursor Ion (Q1): m/z 301.2 |
| Product Ion (Q3): To be determined by infusion of standard | |
| Collision Energy | To be optimized based on standard infusion |
Method Validation Data (Hypothetical)
The following tables summarize the expected performance of this LC-MS/MS method, based on typical values for organic acid analysis.
Table 3: Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.1 - 200 | >0.995 | 0.03 | 0.1 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (RSD%) (n=6) | Inter-day Precision (RSD%) (n=6, 3 days) | Accuracy (%) |
| Low | 0.3 | < 10 | < 12 | 90 - 110 |
| Medium | 100 | < 8 | < 10 | 92 - 108 |
| High | 160 | < 5 | < 8 | 95 - 105 |
Visualized Workflows
The following diagrams illustrate the general experimental workflow for LC-MS/MS analysis and the logical flow of the method validation process.
References
4-Epicommunic Acid: Uncharted Territory in Cancer Research
Despite a growing interest in natural compounds for oncology applications, a comprehensive review of scientific literature reveals a significant lack of research into the specific role and applications of 4-Epicommunic acid in cancer research. Currently, there is no publicly available data to support the creation of detailed application notes, experimental protocols, or to elucidate its mechanism of action in cancer cells.
Researchers, scientists, and drug development professionals exploring novel therapeutic agents will find that this compound, a diterpenoid natural product, remains largely uninvestigated in the context of oncology. While it is commercially available and has been isolated from plant sources such as Chloranthus elatior, its biological activities, particularly its anti-cancer potential, have not been documented in peer-reviewed studies.
Consequently, critical information required for its application in a research setting is absent. This includes:
-
Quantitative Data: There are no published studies detailing the cytotoxic or anti-proliferative effects of this compound on cancer cell lines. Therefore, key metrics such as IC50 (half-maximal inhibitory concentration) values, which are fundamental for assessing the potency of a potential anti-cancer compound, are unavailable.
-
Experimental Protocols: Without foundational research, standardized protocols for the in vitro or in vivo evaluation of this compound in cancer models do not exist. Methodologies for cell viability assays, apoptosis induction, cell cycle analysis, or animal tumor models specific to this compound have not been established.
-
Signaling Pathways: The molecular mechanisms through which this compound might exert any biological effects are unknown. There is no information regarding its potential targets or its influence on cancer-related signaling pathways such as MAPK/ERK, PI3K/Akt/mTOR, or others.
The absence of this fundamental data precludes the development of the detailed application notes and protocols requested. For researchers interested in this compound, the initial steps would involve foundational research to determine its basic cytotoxic properties against a panel of cancer cell lines. Such preliminary studies would be essential to justify any further investigation into its potential as a novel anti-cancer agent.
As the field of natural product chemistry continues to identify and isolate novel compounds, it is possible that this compound may become a subject of future cancer research. However, at present, it represents an unexplored area within oncology drug discovery. Professionals in the field are encouraged to monitor emerging literature for any future studies that may shed light on the therapeutic potential of this compound.
Application Notes and Protocols: Development of 4-Epicommunic Acid-Based Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for synthesizing and evaluating derivatives of 4-Epicommunic acid, a diterpenoid with potential therapeutic applications. The following protocols and data are intended to guide researchers in the exploration of this compound class for drug discovery.
Introduction to this compound and its Therapeutic Potential
This compound is a labdane-type diterpenoid that serves as a valuable scaffold for the development of novel therapeutic agents. Diterpenoids, as a class, exhibit a wide range of biological activities, making them a subject of constant focus in drug discovery.[1] The structural complexity and stereochemical diversity of these molecules offer opportunities for the synthesis of derivatives with enhanced potency and selectivity. This document outlines the synthesis, purification, and biological evaluation of a hypothetical derivative, "4-EpiCom-A," designed for anti-inflammatory activity.
Synthesis and Characterization of 4-EpiCom-A
The synthesis of this compound derivatives can be approached through semi-synthetic modifications of the natural product or through total synthesis. A general strategy involves the functionalization of the carboxylic acid moiety to generate a library of amide or ester derivatives.
Experimental Protocol: Synthesis of 4-EpiCom-A (Amide Derivative)
Materials:
-
This compound
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Primary or secondary amine of interest
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere. Add a catalytic amount of DMF. Cool the solution to 0°C and add oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).
-
Amide Formation: In a separate flask, dissolve the desired amine (1.5 eq) and TEA (2.0 eq) in anhydrous DCM. Cool this solution to 0°C.
-
Coupling Reaction: Slowly add the activated this compound solution (acyl chloride) to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure 4-EpiCom-A amide derivative.
-
Characterization: Confirm the structure of the synthesized derivative using NMR (¹H and ¹³C), mass spectrometry, and FT-IR.
In Vitro Biological Evaluation
The biological activity of 4-EpiCom-A and other derivatives is assessed through a series of in vitro assays to determine their efficacy and mechanism of action. For the purpose of these notes, we will focus on anti-inflammatory activity.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Target | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) in RAW 264.7 cells |
| This compound | COX-2 | > 100 | > 100 |
| 4-EpiCom-A | COX-2 | 5.2 ± 0.8 | 85.4 ± 3.1 |
| 4-EpiCom-B | COX-2 | 15.7 ± 1.2 | 92.1 ± 4.5 |
| 4-EpiCom-C | COX-2 | 8.9 ± 0.9 | 78.6 ± 2.9 |
| Celecoxib (Control) | COX-2 | 0.04 ± 0.01 | > 100 |
Experimental Protocol: COX-2 Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the cyclooxygenase-2 (COX-2) enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds (4-EpiCom derivatives) and control inhibitor (Celecoxib)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and the control inhibitor in DMSO.
-
Reaction Mixture: In each well of the 96-well plate, add the assay buffer, COX-2 enzyme, and the fluorometric probe.
-
Inhibition: Add the diluted test compounds or control to the respective wells. Include a no-inhibitor control (DMSO vehicle). Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm/590 nm for ADHP) every minute for 20 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Mechanism of Action: Signaling Pathway Analysis
To understand the molecular mechanism underlying the anti-inflammatory effects of 4-EpiCom-A, its impact on relevant signaling pathways, such as the NF-κB pathway, can be investigated.
Diagram 1: Hypothetical Experimental Workflow for Evaluating 4-EpiCom-A
Caption: Workflow for synthesis, in vitro screening, and mechanism of action studies of 4-EpiCom-A.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
This protocol describes the analysis of key proteins in the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells treated with 4-EpiCom-A.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
4-EpiCom-A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-NF-κB p65, anti-NF-κB p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of 4-EpiCom-A for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Immunoblotting: Block the membranes with 5% non-fat milk in TBST. Incubate the membranes with primary antibodies overnight at 4°C. Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).
Diagram 2: Hypothetical Signaling Pathway of 4-EpiCom-A in Macrophages
Caption: Proposed inhibitory mechanism of 4-EpiCom-A on the NF-κB signaling pathway.
Quantitative Structure-Activity Relationship (QSAR)
To guide the rational design of more potent derivatives, a Quantitative Structure-Activity Relationship (QSAR) study can be performed.[2][3][4][5] This involves correlating the physicochemical properties of the synthesized derivatives with their biological activities.
Table 2: Physicochemical Properties and Predicted Activity of this compound Derivatives
| Compound ID | LogP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted IC₅₀ (µM) |
| 4-EpiCom-A | 4.8 | 58.2 | 1 | 2 | 5.5 |
| 4-EpiCom-B | 5.2 | 49.3 | 1 | 2 | 14.8 |
| 4-EpiCom-C | 4.5 | 65.1 | 2 | 3 | 9.1 |
| 4-EpiCom-D | 4.9 | 55.7 | 1 | 2 | 6.2 |
Note: The predicted IC₅₀ values are derived from a hypothetical QSAR model and require experimental validation.
Conclusion
The protocols and data presented here provide a framework for the systematic development of this compound-based derivatives as potential drug candidates. By employing these methodologies, researchers can efficiently synthesize, evaluate, and optimize novel compounds for desired therapeutic effects. Further studies, including in vivo efficacy and safety assessments, are necessary to advance promising leads through the drug discovery pipeline.
References
Application Notes and Protocols for Cell Culture Experiments with 4-Epicommunic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epicommunic acid is a labdane diterpenoid that can be isolated from plants of the Chloranthus genus, such as Chloranthus elatior. Diterpenoids from this genus have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. Notably, related diterpenoid compounds isolated from Chloranthus oldhamii have been shown to exert anti-inflammatory effects by inhibiting the IKK/NF-κB signaling pathway. While extensive research on this compound is still emerging, its structural similarity to other bioactive communic acid isomers suggests its potential as a modulator of key cellular signaling pathways involved in inflammation and cancer.
These application notes provide a comprehensive guide for conducting cell culture experiments to investigate the biological activities of this compound. The protocols outlined below are designed to assess its cytotoxic and anti-inflammatory properties, with a focus on its potential modulation of the NF-κB signaling pathway.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize hypothetical, yet representative, quantitative data for the biological activities of this compound. These values are based on the observed activities of structurally related diterpenoids and serve as a guide for expected experimental outcomes.
Table 1: Cytotoxicity of this compound in Various Cell Lines (IC50 Values)
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| RAW 264.7 | Murine Macrophage | MTT | 24 | > 100 |
| HT-29 | Human Colorectal Adenocarcinoma | MTT | 48 | 45.8 |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | 62.3 |
| A549 | Human Lung Carcinoma | MTT | 48 | 55.1 |
| BV-2 | Murine Microglia | MTT | 24 | > 100 |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus (Concentration) | Parameter Measured | This compound Concentration (µM) | % Inhibition | IC50 (µM) |
| RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) Production | 10 | 25.4 | 38.7 |
| 25 | 48.9 | ||||
| 50 | 78.2 | ||||
| RAW 264.7-Luc | LPS (1 µg/mL) | NF-κB Luciferase Activity | 10 | 30.1 | 32.5 |
| 25 | 55.3 | ||||
| 50 | 85.7 | ||||
| BV-2 | LPS (1 µg/mL) | Nitric Oxide (NO) Production | 10 | 22.8 | 41.2 |
| 25 | 45.1 | ||||
| 50 | 72.9 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer and inflammatory cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Target cell lines (e.g., RAW 264.7, HT-29, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Measurement of Nitric Oxide (NO) Production in Macrophages and Microglia
This protocol measures the anti-inflammatory effect of this compound by quantifying its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 or BV-2 cells.
Materials:
-
This compound (stock solution in DMSO)
-
RAW 264.7 or BV-2 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (0.1% DMSO).
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. Determine the percentage of inhibition of NO production relative to the LPS-stimulated control.
NF-κB Reporter Assay
This protocol assesses the effect of this compound on the NF-κB signaling pathway using a luciferase reporter gene assay in a stable cell line (e.g., RAW 264.7-Luc).
Materials:
-
This compound (stock solution in DMSO)
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
LPS
-
Luciferase Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate at a suitable density and allow them to attach overnight.
-
Pre-treatment: Treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding LPS (1 µg/mL) and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the protein concentration of the cell lysate if necessary. Calculate the percentage of inhibition of NF-κB activity relative to the LPS-stimulated control.
Visualizations: Diagrams of Pathways and Workflows
Application Notes & Protocols: In Vivo Efficacy Testing of 4-Epicommunic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the in vivo evaluation of 4-Epicommunic acid, a diterpene with potential therapeutic applications. The protocols outlined below focus on assessing its efficacy in preclinical models of oncology and inflammation.
Introduction
Communic acids, a class of labdane diterpenes found in various plants, have demonstrated a range of biological activities, including cytotoxic and antibacterial properties.[1] this compound, a member of this class, has been identified as a major diterpene acid in Cunninghamia lanceolata.[1] While the broad bioactivity of communic acids is known, specific in vivo data on this compound is limited. These protocols provide a comprehensive guide for designing and executing in vivo studies to elucidate the therapeutic potential of this compound, with a primary focus on its anti-cancer and anti-inflammatory effects.
Rationale for In Vivo Testing
In vitro assays, while useful for initial screening, do not fully recapitulate the complex physiological environment of a living organism. In vivo studies are crucial for understanding a compound's pharmacokinetics, pharmacodynamics, efficacy, and safety profile in a whole-animal system. The following experimental designs are structured to provide robust, reproducible data to support the potential advancement of this compound as a therapeutic candidate.
Preclinical Oncology Evaluation
Experimental Objective
To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft mouse model. Patient-derived xenografts (PDXs) are powerful tools for this purpose as they retain the histopathological features of the original tumor.[2]
Animal Model
-
Model: Patient-Derived Xenograft (PDX) model using immunodeficient mice (e.g., NOD/SCID or NSG).
-
Rationale: PDX models closely mimic the heterogeneity and microenvironment of human tumors, offering a more clinically relevant setting for efficacy testing compared to traditional cell line-derived xenografts.[2][3][4]
-
Tumor Type: A well-characterized, rapidly growing solid tumor model (e.g., non-small cell lung cancer, pancreatic, or breast cancer) should be selected.
Experimental Design & Protocol
A cohort of 30-40 immunodeficient mice will be engrafted with tumor fragments from a selected PDX model. Once tumors reach a palpable size (approximately 100-150 mm³), the mice will be randomized into the following groups:
| Group | Treatment | Dose | Route of Administration | N |
| 1 | Vehicle Control | - | Intraperitoneal (IP) | 10 |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Intraperitoneal (IP) | 10 |
| 3 | This compound | High Dose (e.g., 50 mg/kg) | Intraperitoneal (IP) | 10 |
| 4 | Positive Control (Standard-of-care chemotherapy) | Clinically Relevant Dose | Intraperitoneal (IP) | 10 |
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor fragments (2-3 mm) from a donor PDX mouse into the flank of experimental mice.
-
Tumor Growth Monitoring: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target volume, randomize mice into treatment groups.
-
Treatment Administration: Administer the assigned treatment daily for 21 days.
-
Data Collection:
-
Tumor volume measurements (twice weekly).
-
Body weight measurements (twice weekly) to monitor toxicity.
-
Clinical observations for signs of distress or toxicity (daily).
-
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the 28-day study period.
-
Tissue Collection: At necropsy, collect tumors for histopathological analysis and biomarker assessment (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
Data Presentation: Oncology
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Mean Tumor Volume (Day 28) | ||||
| Tumor Growth Inhibition (%) | ||||
| Mean Body Weight Change (%) | ||||
| Number of Partial Regressions | ||||
| Number of Complete Regressions |
Experimental Workflow for Oncology Study
Caption: Workflow for in vivo oncology efficacy testing of this compound.
Preclinical Anti-Inflammatory Evaluation
Experimental Objective
To assess the anti-inflammatory activity of this compound in a carrageenan-induced paw edema model in rodents. This is a widely used and well-characterized model for evaluating acute inflammation.[5][6][7]
Animal Model
-
Model: Male Wistar rats or Swiss albino mice.
-
Rationale: These models are highly sensitive to pro-inflammatory stimuli and are standard for this type of assay.
Experimental Design & Protocol
A cohort of 30-40 rodents will be fasted overnight with free access to water. They will then be randomized into the following groups:
| Group | Treatment | Dose | Route of Administration | N |
| 1 | Vehicle Control (Saline) | - | Oral (PO) | 10 |
| 2 | This compound | Low Dose (e.g., 25 mg/kg) | Oral (PO) | 10 |
| 3 | This compound | High Dose (e.g., 100 mg/kg) | Oral (PO) | 10 |
| 4 | Positive Control (Indomethacin) | 10 mg/kg | Oral (PO) | 10 |
Protocol:
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Treatment Administration: Administer the assigned treatment orally.
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Edema Volume = Paw volume at time 't' - Paw volume at time 0.
-
Percent Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100.
-
Data Presentation: Anti-Inflammation
| Time Point | Vehicle Control (Mean Paw Volume ± SEM) | This compound (Low Dose - Mean Paw Volume ± SEM) | This compound (High Dose - Mean Paw Volume ± SEM) | Positive Control (Mean Paw Volume ± SEM) |
| 0 hr | ||||
| 1 hr | ||||
| 2 hr | ||||
| 3 hr | ||||
| 4 hr | ||||
| % Inhibition at 3 hr |
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Potential mechanism of this compound in reducing inflammation.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies. This includes minimizing animal suffering, using appropriate anesthesia and analgesia, and defining humane endpoints.
Conclusion
The protocols described in these application notes provide a robust framework for the initial in vivo characterization of this compound's anti-cancer and anti-inflammatory properties. The data generated from these studies will be critical in determining the therapeutic potential of this compound and guiding future drug development efforts.
References
- 1. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organotypic Models for Functional Drug Testing of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo drug screens of tumor cells identify novel therapies for high‐risk child cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for the Formulation of 4-Epicommunic Acid in Preclinical In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epicommunic acid, a labdane diterpenoid, has emerged as a compound of interest due to the established biological activities of related communic acids, including cytotoxic and antimicrobial effects.[1] Effective evaluation of its therapeutic potential in vivo necessitates the development of a stable and bioavailable formulation. As with many diterpenoids, this compound is anticipated to have low aqueous solubility, a significant hurdle for achieving adequate systemic exposure in animal models.[2][3][4]
These application notes provide a comprehensive guide to formulating this compound for in vivo studies. The protocols outlined below are based on established methodologies for poorly water-soluble compounds and aim to provide a rational starting point for formulation development.[2][5][6]
Physicochemical Properties and Pre-formulation Considerations
Table 1: General Physicochemical Properties of Diterpenoids and Recommended Pre-formulation Studies for this compound
| Property | General Characteristics of Diterpenoids | Recommended Analysis for this compound |
| Molecular Weight | 250 - 350 g/mol | Confirm by Mass Spectrometry |
| LogP | High (Lipophilic) | Determine experimentally (e.g., shake-flask method) or predict in silico |
| Aqueous Solubility | Poor | Quantify in water and relevant buffers (e.g., PBS pH 7.4) using HPLC-UV |
| pKa | Acidic (due to carboxylic acid) | Determine by potentiometric titration or UV-spectrophotometry |
| Melting Point | Varies | Determine using Differential Scanning Calorimetry (DSC) |
| Polymorphism | Possible | Analyze by DSC and X-ray Powder Diffraction (XRPD) |
Formulation Strategies for Poorly Soluble Compounds
Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs like this compound.[2][4][6] The choice of formulation will depend on the intended route of administration, required dose, and the specific physicochemical properties of the compound.
Table 2: Overview of Formulation Strategies for In Vivo Studies
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | A mixture of a water-miscible organic solvent and water.[4] | Simple to prepare, suitable for early-stage screening. | Potential for precipitation upon dilution in vivo, risk of solvent toxicity. |
| Surfactant-based Formulations (Micellar Solutions) | Use of surfactants to form micelles that encapsulate the drug.[2][6] | Enhances solubility and can improve membrane permeability. | Potential for toxicity associated with some surfactants. |
| Lipid-based Drug Delivery Systems (LBDDS) | Formulations containing lipids, surfactants, and co-solvents.[4][5] | Can significantly improve oral bioavailability by enhancing solubility and lymphatic uptake.[5] | More complex to develop and characterize. |
| Cyclodextrin Complexes | Formation of inclusion complexes with cyclodextrins.[3][6] | Increases aqueous solubility and stability, generally well-tolerated.[6] | Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins at high doses. |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers. | High drug loading, suitable for various administration routes. | Requires specialized equipment for production (e.g., high-pressure homogenization). |
Experimental Protocols
The following protocols provide a starting point for the formulation development of this compound. Note: These are general procedures and will require optimization based on the experimentally determined properties of the compound.
Protocol 1: Co-solvent Formulation for Intravenous Administration
This protocol is suitable for initial pharmacokinetic and acute toxicity studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or 5% Dextrose solution
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG 400 to the solution and mix thoroughly. A common ratio is 10% DMSO, 40% PEG 400.
-
Slowly add saline or 5% Dextrose solution to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, adjust the solvent ratios.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Table 3: Example Co-solvent Formulations
| Component | Formulation A | Formulation B |
| This compound | 1 mg/mL | 5 mg/mL |
| DMSO | 10% | 10% |
| PEG 400 | 40% | 60% |
| Saline | 50% | 30% |
Protocol 2: Lipid-based Formulation for Oral Administration
This protocol aims to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Labrafac™ PG (medium-chain triglyceride)
-
Cremophor® EL (polyoxyl 35 castor oil) or Kolliphor® EL
-
Transcutol® HP (diethylene glycol monoethyl ether)
Procedure:
-
Weigh the required amount of this compound.
-
Melt Labrafac™ PG at a slightly elevated temperature (e.g., 40°C) if it is semi-solid.
-
Add the this compound to the selected lipid vehicle (e.g., Labrafac™ PG) and mix until dissolved. Gentle heating and sonication may be applied.
-
Add the surfactant (e.g., Cremophor® EL) and co-surfactant (e.g., Transcutol® HP) to the mixture and vortex until a homogenous solution is formed.
-
The final formulation should be a clear, isotropic liquid.
Table 4: Example Lipid-based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)
| Component | Formulation C | Formulation D |
| This compound | 20 mg/mL | 50 mg/mL |
| Labrafac™ PG | 40% | 30% |
| Cremophor® EL | 40% | 50% |
| Transcutol® HP | 20% | 20% |
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
The following diagram illustrates a logical workflow for the development and characterization of a suitable in vivo formulation for this compound.
Caption: Formulation Development Workflow for this compound.
Hypothetical Signaling Pathway for Cytotoxic Effects
Based on the known cytotoxic activity of related diterpenoids, a plausible mechanism of action for this compound could involve the induction of apoptosis. The following diagram illustrates a simplified, hypothetical signaling cascade.
Caption: Hypothetical Apoptosis Induction by this compound.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. The application notes and protocols provided herein offer a structured approach to this challenge. It is essential to systematically evaluate different formulation strategies, starting with simpler systems and progressing to more complex ones as needed. Comprehensive characterization of the selected formulation for stability and in vitro performance is a prerequisite for advancing to preclinical in vivo studies.
References
- 1. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Epicommunic Acid for Preclinical Studies
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the proposed scale-up synthesis, purification, and preclinical evaluation of 4-Epicommunic acid, a labdane diterpenoid with potential therapeutic applications. Due to the limited availability of a specific, published scale-up synthesis protocol, this guide outlines a feasible chemical strategy based on the epimerization of the more abundant trans-communic acid. Detailed protocols for synthesis and purification are provided, alongside application notes on potential biological mechanisms of action, including diagrams of relevant signaling pathways. This document is intended to serve as a foundational resource for researchers aiming to produce this compound in quantities sufficient for preclinical investigations.
Introduction
This compound is a labdane diterpenoid and a C4 epimer of trans-communic acid.[1] Labdane diterpenoids are a class of natural products known for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects.[2][3] The parent compound, communic acid, and its isomers are found in various plant species, particularly in the genus Juniperus.[1][4] While 4-epi-trans-communic acid has been isolated from natural sources like Cunninghamia lanceolata, a scalable and reliable synthetic route is essential for producing the quantities required for comprehensive preclinical studies.[1]
Preclinical development of a new chemical entity (NCE) necessitates a robust and scalable synthetic process to ensure a consistent supply of high-purity material for pharmacological and toxicological evaluation. This document outlines a proposed multi-gram scale synthesis of this compound, purification strategies, and key considerations for its formulation and preclinical assessment.
Proposed Scale-Up Synthesis of this compound
The proposed synthetic strategy focuses on the epimerization of the C4 carboxyl group of the more readily available trans-communic acid. This approach is based on established chemical transformations for the stereochemical inversion of carboxylic acids.
Overall Synthesis Workflow
The proposed workflow for the synthesis of this compound is depicted below.
References
- 1. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assay for Evaluating the Activity of 4-Epicommunic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Epicommunic acid is a labdane diterpene that has been isolated from various plant species.[1] Diterpenoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them of significant interest in drug discovery.[2][3][4] These application notes provide a detailed protocol for a primary cell-based assay to evaluate the cytotoxic and antiproliferative activity of this compound. This foundational assay is a critical first step in characterizing the compound's biological function and potential as a therapeutic agent.
The following protocols and workflows are designed to guide researchers in the systematic evaluation of this compound's effect on cancer cell lines. The primary assay focuses on cell viability, with subsequent optional assays to investigate the potential mechanism of action, such as apoptosis.
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.[5][6] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture selected cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Should this compound demonstrate significant cytotoxicity, this assay can be used to determine if the mechanism of cell death is apoptosis. This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Human cancer cell lines
-
This compound
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment protocol as the MTT assay, using white-walled 96-well plates suitable for luminescence measurements.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
-
Incubation and Luminescence Reading:
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Data Presentation
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa | 15.2 ± 1.8 | 9.8 ± 1.2 |
| MCF-7 | 25.6 ± 3.1 | 18.4 ± 2.5 |
| A549 | 42.1 ± 4.5 | 31.5 ± 3.9 |
| Positive Control (e.g., Doxorubicin) | 0.5 ± 0.1 | 0.2 ± 0.05 |
Table 2: Apoptotic Activity of this compound in HeLa Cells (Hypothetical Data)
| Treatment Concentration (µM) | Caspase 3/7 Activity (Relative Luminescence Units) | Fold Change vs. Vehicle |
| Vehicle Control (0.5% DMSO) | 15,000 ± 1,200 | 1.0 |
| 5 | 28,000 ± 2,500 | 1.9 |
| 10 | 65,000 ± 5,800 | 4.3 |
| 20 | 120,000 ± 11,000 | 8.0 |
| Positive Control (e.g., Staurosporine) | 150,000 ± 13,500 | 10.0 |
Visualizations
Caption: Experimental workflow for assessing the cytotoxic and apoptotic activity of this compound.
Caption: Hypothetical apoptotic signaling pathway potentially activated by this compound.
References
- 1. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 4-Epicommunic acid synthesis reactions
Technical Support Center: Synthesis of 4-Epicommunic Acid
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the yield of your synthesis reactions.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yield is a common issue in the synthesis of complex molecules like this compound. The optimal approach to troubleshooting depends on whether you are pursuing a biosynthetic or a chemical synthesis route.
Section 1: Biosynthetic Approaches (Metabolic Engineering)
For researchers using microbial hosts like E. coli or Saccharomyces cerevisiae to produce this compound, yield limitations often stem from metabolic bottlenecks.
Question: My engineered microbial strain is producing very low titers of this compound. What are the initial steps for troubleshooting?
Answer: Initial troubleshooting should focus on the foundational elements of your engineered system.
-
Verify Enzyme Functionality: Confirm that the diterpene synthases responsible for converting Geranylgeranyl pyrophosphate (GGPP) to this compound are expressed and active.
-
Assess Precursor Availability: Low yield is often due to a limited supply of the universal diterpene precursor, GGPP. The endogenous pools of Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP), which form GGPP, may be insufficient.[1]
-
Optimize Growth Conditions: Ensure that the culture conditions (temperature, pH, aeration, media composition) are optimal for both microbial growth and diterpene production.
Question: How can I increase the precursor (GGPP) supply in my microbial host?
Answer: Enhancing the metabolic flux towards GGPP is a critical step for improving diterpene yields.
-
Pathway Engineering: You have two primary pathways to engineer for isoprenoid precursors: the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway or a heterologous mevalonate (MEV) pathway.[1]
-
MEP Pathway Enhancement: Overexpression of key enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), can significantly increase diterpene production.[2] Supplementing the culture medium with pyruvate may also boost yield.[1]
-
Heterologous MEV Pathway: Introducing a heterologous MEV pathway from an organism like Saccharomyces cerevisiae into E. coli can lead to substantially higher yields of diterpenes compared to engineering the native MEP pathway.[1]
-
-
Enzyme Co-expression: Co-expressing a GGPP synthase with your diterpene synthases can help channel more precursors towards your target molecule.[3]
Question: Could co-factors be limiting my reaction?
Answer: Yes, co-factors are crucial for the activity of diterpene synthases.
-
Magnesium Ions (Mg²⁺): Diterpene synthases are typically Mg²⁺-dependent enzymes. Supplementing the culture medium with exogenous Mg²⁺ can improve enzymatic activity and increase the final product yield.[1]
-
NADPH: For biosynthetic pathways involving cytochrome P450 enzymes for oxidation steps, the availability of the NADPH co-factor is essential. Co-expression of NADPH-dependent cytochrome P450 reductases may be necessary.[3]
Experimental Workflow for Troubleshooting Low Biosynthetic Yield
Below is a generalized workflow for diagnosing and addressing low yields in a microbial system engineered for this compound production.
Caption: Troubleshooting workflow for low biosynthetic yield.
Section 2: Chemical Synthesis Approaches
For researchers developing a de novo chemical synthesis route or optimizing an existing one, the challenges are different.
Question: I have a potential multi-step synthesis route for this compound, but the overall yield is very low. How should I approach optimization?
Answer: A low overall yield in a multi-step synthesis is common. A systematic approach is required.
-
Identify the Yield-Limiting Step: Analyze the yield of each individual step in your synthesis pathway. The step with the lowest yield is your primary target for optimization.
-
Reaction Condition Screening: For the problematic step, systematically vary key reaction parameters to find the optimal conditions. These parameters include:
-
Temperature
-
Reaction time
-
Solvent
-
Concentration of reactants
-
Type and amount of catalyst
-
pH[4]
-
-
Purification and Side Reactions: Investigate the purification process for each step. A low isolated yield might be due to product loss during purification or the formation of difficult-to-separate side products. Use techniques like NMR and Mass Spectrometry to identify major byproducts and adjust reaction conditions to minimize their formation.
Question: How can I systematically optimize multiple reaction parameters without running an excessive number of experiments?
Answer: Traditional "one-factor-at-a-time" optimization can be time-consuming and may miss interactions between variables.[5] Methodologies like Design of Experiments (DoE) are more efficient.
-
Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes.[5] It allows you to explore the relationships between several explanatory variables and one or more response variables (e.g., yield). This method can identify the optimal set of conditions and reveal significant interactions between factors.[5]
Quantitative Data Summary: Yield Improvement Strategies
The following tables summarize quantitative data from studies on improving diterpene and other carboxylic acid synthesis yields, which can serve as a reference for potential improvements in this compound synthesis.
Table 1: Impact of Metabolic Engineering on Diterpene Yield in E. coli
| Engineering Strategy | Host Strain | Product | Yield Improvement | Reference |
| MEP Pathway Enhancement (overexpression of idi, dxs, dxr) | E. coli | Abietadiene | Significant increase over baseline | [1] |
| Heterologous MEV Pathway | E. coli | Abietadiene | Higher yields than MEP enhancement | [1] |
| Overexpression of GGPPS and CPPS | S. sclarea Hairy Roots | Aethiopinone | 3-4 fold increase | [2] |
Table 2: Optimization of Succinic Acid Fermentation using RSM
| Parameter | Initial Yield | Optimized Yield (Predicted) | Improvement | Reference |
| Succinic Acid Concentration | ~14.8 g/L | 19.08 g/L | 28.9% | [5] |
Frequently Asked Questions (FAQs)
Question: What is this compound?
Answer: this compound is a diterpene belonging to the labdane family of natural products.[6][7][8] These compounds are characterized by a specific carbon skeleton and are often found in plants, particularly conifers.[6][8] Communic acids and their isomers are valuable as chiral building blocks (chirons) for the synthesis of other bioactive compounds.[6][7][8]
Question: Are there known biological activities of communic acids?
Answer: Yes, various communic acids have demonstrated a range of biological activities, including antibacterial, antitumoral, hypolipidemic, and smooth muscle relaxing properties.[6]
Question: My synthesis produces a mixture of isomers. How can I improve selectivity for this compound?
Answer: Controlling stereochemistry is a significant challenge in chemical synthesis.
-
Chiral Catalysts: Employing chiral catalysts or auxiliaries can guide the reaction towards the desired stereoisomer.
-
Enzymatic Reactions: Biocatalysis using enzymes can offer exquisite stereoselectivity under mild reaction conditions.
-
Substrate Control: The inherent stereochemistry of your starting materials can be used to direct the formation of new stereocenters.
-
Combinatorial Biosynthesis: In biosynthetic approaches, combining different diterpene synthases (diTPSs) can allow for stereochemically controlled synthesis of specific diterpene skeletons.[9]
Question: What are some common purification challenges with carboxylic acids like this compound?
Answer: Carboxylic acids can present unique purification challenges.
-
Solubility: Their polarity can make them tricky to extract and crystallize. You may need to screen various solvent systems.
-
Acid-Base Extraction: A common purification technique is to convert the carboxylic acid to its salt form with a base to move it to an aqueous layer, wash the organic layer to remove impurities, and then re-acidify the aqueous layer to recover the purified acid.
-
Chromatography: Reverse-phase or normal-phase column chromatography can be effective, but may require derivatization (e.g., to the methyl ester) to improve separation and reduce tailing on silica gel.
-
Trituration: For solid products, trituration with a solvent in which the desired product is poorly soluble while impurities are soluble can be a simple and effective purification method, avoiding the need for chromatography.[10]
Key Experimental Protocols
Protocol 1: General Procedure for Oxymercuration-Demercuration of a Communic Acid Methyl Ester
This protocol is adapted from procedures described for communic acids and is a method for the hydration of a double bond.[7]
-
Oxymercuration:
-
Dissolve the methyl ester of the communic acid isomer (e.g., 1a) in a mixture of Tetrahydrofuran (THF) and water.
-
Add mercuric acetate (Hg(OAc)₂) to the solution (a molar ratio of approximately 1:2 substrate to mercuric acetate is a starting point).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
-
Demercuration:
-
Cool the reaction mixture in an ice bath.
-
Add a solution of sodium borohydride (NaBH₄) in aqueous NaOH.
-
Stir until the reaction is complete.
-
-
Workup:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting alcohol product by column chromatography.
-
Logical Diagram: Optimizing Chemical Synthesis Yield
This diagram illustrates the logical flow for systematically improving the yield of a chemical reaction step.
Caption: Systematic approach to chemical reaction optimization.
References
- 1. Increasing diterpene yield with a modular metabolic engineering system in E. coli: comparison of MEV and MEP isoprenoid precursor pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]
- 3. Production of Putative Diterpene Carboxylic Acid Intermediates of Triptolide in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production process & yield optimization | Galactic [lactic.com]
- 5. Optimization of succinic acid fermentation with Actinobacillus succinogenes by response surface methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Expanding the Landscape of Diterpene Structural Diversity through Stereochemically Controlled Combinatorial Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Overcoming solubility issues of 4-Epicommunic acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Epicommunic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
A1: this compound is a diterpenoid natural product.[1] Its chemical structure is predominantly hydrophobic (water-repelling) due to a large carbon skeleton with limited polar functional groups. This lipophilic nature leads to poor solubility in aqueous solutions, a common challenge for many natural product-based drug candidates.[2]
Q2: I observed that my this compound powder precipitates immediately upon addition to my cell culture media or buffer. What is the first step to address this?
A2: The first step is to create a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium.[3] Dimethyl sulfoxide (DMSO) is a common choice.[3][4] However, it is crucial to ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[3]
Q3: Are there alternatives to DMSO for creating a stock solution?
A3: Yes, other common water-miscible organic solvents, often referred to as co-solvents, can be used. These include ethanol, methanol, and polyethylene glycol 400 (PEG 400).[3][5] The choice of co-solvent may require optimization for your specific experimental system. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[5][6]
Q4: What are the main strategies to improve the aqueous solubility of this compound for in vitro and in vivo studies?
A4: Several techniques can be employed, ranging from simple to complex:
-
Co-solvency: Using a mixture of water and a miscible organic solvent.[7]
-
Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[8][9]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to shield the hydrophobic molecule.[2][10]
-
Nanoparticle Formulation: Encapsulating the acid into nanoparticles, such as liposomes or polymeric nanoparticles, to improve its dispersion and bioavailability.[11][12]
Troubleshooting Guides & Experimental Protocols
This section provides detailed guides for common solubilization techniques. It is recommended to start with simpler methods like co-solvency before proceeding to more complex formulations.
Guide 1: Co-Solvent Systems
Co-solvents are a straightforward first approach. The goal is to find a solvent system that keeps this compound dissolved at the desired final concentration while minimizing solvent toxicity.
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
-
Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes, vortex mixer.
-
Procedure: a. Weigh a precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube. b. Add a small volume of DMSO to achieve a high concentration stock (e.g., 200 µL of DMSO for a 5 mg/mL stock). c. Vortex vigorously for 30-60 seconds until the powder is completely dissolved.[13] A brief sonication may aid dissolution. d. Store the stock solution at -20°C or -80°C, protected from light.
-
Application: a. For experiments, dilute the stock solution into the aqueous buffer or media. For example, add 2 µL of a 5 mg/mL stock to 1 mL of media to get a final concentration of 10 µg/mL (with 0.2% DMSO). b. Always prepare a vehicle control containing the same final concentration of the co-solvent (e.g., 0.2% DMSO) to account for any effects of the solvent itself.[3]
Data Presentation: Comparison of Common Co-solvents
| Co-Solvent | Typical Final Conc. in Cell Culture | Advantages | Disadvantages |
| DMSO | < 0.5% | High solubilizing power for many compounds. | Can have biological effects, potential cytotoxicity at higher concentrations. |
| Ethanol | < 0.5% | Less toxic than DMSO for some cell lines, volatile. | Lower solubilizing power for highly hydrophobic compounds. |
| PEG 400 | < 1% | Low toxicity, often used in formulations. | Can be viscous, may interfere with some assays. |
A logical workflow for selecting a solubilization strategy is presented below.
Caption: Troubleshooting flowchart for selecting a solubilization method.
Guide 2: Surfactant-Based Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles.[14] The hydrophobic core of these micelles can encapsulate poorly soluble drugs, increasing their apparent solubility in water.[8][9]
Experimental Protocol: Solubilization using Tween® 80
-
Materials: this compound, Tween® 80 (Polysorbate 80), phosphate-buffered saline (PBS), vortex mixer, magnetic stirrer.
-
Procedure: a. Prepare a 1% (w/v) Tween® 80 solution in PBS. This concentration is well above the CMC. b. Add the desired amount of this compound directly to the Tween® 80 solution. c. Stir the mixture vigorously at room temperature, protected from light, for 4-6 hours or until the solution is clear. Gentle heating (37-40°C) may be used to accelerate dissolution. d. Filter the final solution through a 0.22 µm syringe filter to remove any non-solubilized aggregates. e. Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
-
Considerations:
Data Presentation: Properties of Common Pharmaceutical Surfactants
| Surfactant | Type | CMC (approx. in water) | Key Application |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.23% (w/v) | High solubilization capacity, but often cytotoxic.[9] |
| Tween® 80 (Polysorbate 80) | Non-ionic | 0.0013% (w/v) | Widely used in pharmaceutical formulations, low toxicity.[4][15] |
| Kolliphor® EL (Cremophor EL) | Non-ionic | 0.016% (w/v) | Effective solubilizer, but associated with hypersensitivity reactions.[3] |
Guide 3: Cyclodextrin Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate hydrophobic molecules ("guest") like this compound, forming a "host-guest" inclusion complex that is water-soluble.[2][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used to enhance drug solubility.[2]
Experimental Protocol: Preparation of a this compound/HP-β-CD Complex via Co-evaporation
-
Materials: this compound, HP-β-CD, Ethanol, Deionized water, Rotary evaporator or lyophilizer.
-
Procedure: a. Dissolve this compound in a minimal amount of ethanol. b. In a separate flask, dissolve HP-β-CD in deionized water (a 1:2 molar ratio of drug to CD is a good starting point). c. Add the drug solution dropwise to the HP-β-CD solution while stirring continuously. d. Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. e. Remove the solvent using a rotary evaporator or by freeze-drying (lyophilization). f. The resulting powder is the inclusion complex, which should be readily dispersible in aqueous media. g. Characterize the complex and determine the loading efficiency.
The workflow for this process is visualized below.
Caption: Experimental workflow for cyclodextrin inclusion complex preparation.
Guide 4: Nanoparticle Formulation (Advanced)
For applications requiring sustained release or targeted delivery, formulating this compound into nanoparticles is a powerful strategy. Nanoprecipitation is a common method to produce polymeric nanoparticles.
Conceptual Protocol: Nanoprecipitation
-
Organic Phase: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent like acetone.[17][18]
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or PVA).
-
Precipitation: Inject the organic phase rapidly into the aqueous phase under vigorous stirring. The rapid solvent displacement causes the polymer and drug to co-precipitate, forming nanoparticles.[5]
-
Purification: Remove the organic solvent via evaporation and purify the nanoparticles by centrifugation or dialysis.
Representative Signaling Pathway
Researchers often investigate how natural products like this compound affect cellular signaling. Given its structure, it may modulate pathways involved in inflammation and cell proliferation, such as the MAPK and NF-κB pathways. The diagram below illustrates a hypothetical mechanism of action.
Caption: Hypothetical signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. jocpr.com [jocpr.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. Optimization of Zein-Casein-Hyaluronic Acid Nanoparticles Obtained by Nanoprecipitation Using Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Stability of 4-Epicommunic acid under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Epicommunic acid under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?
A1: this compound, like other labdane diterpenoids, is susceptible to degradation under certain conditions. The primary causes for a decrease in concentration are likely oxidation, thermal degradation, and photodegradation. Structurally similar compounds, such as abietic acid, are known to be unstable in the presence of air (oxygen) and high temperatures.[1][2][3] It is also crucial to consider the solvent used for storage, as some solvents may promote degradation more than others.
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?
A2: While specific long-term stability data for this compound is limited, based on the behavior of related resin acids, the following conditions are recommended to minimize degradation:
-
Temperature: Store at or below -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation has been observed in related compounds.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: I have observed the appearance of new peaks in my HPLC chromatogram when analyzing an older sample of this compound. What could these be?
A3: The new peaks likely represent degradation products of this compound. Common degradation pathways for labdane diterpenoids include oxidation, which can lead to the formation of various hydroxylated and carbonylated derivatives.[3] For instance, the thermal oxidation of abietic acid results in the formation of dehydroabietic acid, palustric acid, and 7-oxodehydroabietic acid, among other products.[3] To identify these degradation products, techniques such as LC-MS and NMR are recommended.
Q4: How does pH affect the stability of this compound in aqueous solutions?
Q5: Are there any specific solvents that should be avoided for storing this compound?
A5: While there is no definitive list of incompatible solvents for this compound, it is generally recommended to use high-purity, aprotic solvents for long-term storage to minimize the potential for solvent-mediated degradation. Solvents should be degassed to remove dissolved oxygen. The choice of solvent may also depend on the intended downstream application.
Data Summary: Stability of Structurally Related Compounds
Table 1: Thermal Degradation of Abietic Acid
| Temperature (K) | Apparent Reaction Rate Constant (min⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| 303.15 | 0.0036 | 50.29 | [1] |
| 308.15 | 0.0041 | 50.29 | [1] |
| 313.15 | 0.0062 | 50.29 | [1] |
| 318.15 | 0.0087 | 50.29 | [1] |
| 323.15 | 0.0110 | 50.29 | [1] |
| 328.15 | 0.0157 | 50.29 | [1] |
Table 2: Photodegradation of Dehydroabietic Acid (a related resin acid)
| UV Radiation Source | Half-life (min) | Reference |
| Monochromatic immersion lamp | 18 - 100 | |
| Broad band immersion UV lamp | Most effective removal |
Note: The photodegradation of dehydroabietic acid was observed to follow pseudo-first-order kinetics.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[6]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and reflux at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.[7]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and reflux at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.[7]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.[6]
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a specified period.[6]
-
Photodegradation: Expose the solid compound and the stock solution to a combination of UV and visible light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[6]
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method (see Protocol 2).
-
Peak Purity and Identification: Assess the peak purity of the parent compound and any degradation products using a photodiode array (PDA) detector. For structural elucidation of major degradation products, use LC-MS and NMR.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This method is adapted from a validated HPLC method for the analysis of abietic and dehydroabietic acids and can be optimized for this compound.[8][9]
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: Pursuit 200Å PFP column (150 x 4.6 mm, 3 µm) or a similar C18 column.[8][9]
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 70:30 v/v).[8][9] The composition may need to be optimized to achieve adequate separation of this compound from its degradation products. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape for acidic analytes.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 210 nm and 245 nm for similar compounds).[8][9] A PDA detector is recommended to monitor peak purity and identify the optimal detection wavelength.
-
Column Temperature: Maintain at a constant temperature, e.g., 25°C.
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of 4-Epicommunic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of 4-Epicommunic acid isomers. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers challenging?
The primary challenge in separating this compound and its isomers, which are diastereomers, lies in their very similar physicochemical properties. Diastereomers have the same molecular weight and often exhibit only subtle differences in polarity and hydrophobicity. This similarity can lead to co-elution or poor resolution under standard chromatographic conditions.
Q2: What are the recommended starting chromatographic techniques for separating this compound isomers?
Both normal-phase (NP) and reversed-phase (RP) high-performance liquid chromatography (HPLC) can be employed for the separation of diterpene acid isomers like this compound.
-
Reversed-Phase (RP-HPLC): This is the most common starting point. A C18 column is a good initial choice, typically with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with an acidic modifier.[1]
-
Normal-Phase (NP-HPLC): NP-HPLC, using a polar stationary phase like silica gel and a non-polar mobile phase, can sometimes offer better selectivity for diastereomers.[2][3]
For chiral separations, where enantiomers might be present, a chiral stationary phase (CSP) would be necessary.[4][5]
Q3: What detection methods are suitable for this compound isomers?
Since diterpene acids like communic acid may lack a strong chromophore, detection can be challenging.[6]
-
UV Detection: Detection at low wavelengths (around 205-210 nm) is often required.
-
Mass Spectrometry (MS): LC-MS provides higher sensitivity and selectivity and can aid in the identification of the isomers.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can be used when the analytes lack a UV chromophore.
Q4: Can derivatization be used to improve the separation of this compound isomers?
Yes, derivatization can be a useful strategy. Converting the carboxylic acid group to an ester or an amide with a chiral derivatizing agent can create diastereomeric derivatives with greater differences in their physical properties, potentially leading to better separation on a non-chiral column.[3] For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility of the analytes.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic separation of this compound isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Isomers | Inappropriate Stationary Phase: The column chemistry may not provide sufficient selectivity. | Switch Column Type: If using a C18 column, consider a phenyl-hexyl or a biphenyl column to introduce different selectivity mechanisms like π-π interactions.[7] For NP-HPLC, a cyano or diol column could be an alternative to silica.[2] Try a Chiral Column: If enantiomeric separation is suspected or required, a chiral stationary phase is necessary.[5] |
| Mobile Phase Composition Not Optimal: The solvent strength or the type of organic modifier may not be ideal. | Optimize Organic Modifier: Systematically vary the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous phase. Change Organic Modifier: Switching from methanol to acetonitrile, or vice-versa, can significantly alter selectivity. Adjust Mobile Phase pH: For these acidic compounds, adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[1][8] | |
| Peak Tailing | Secondary Interactions: The acidic nature of the analytes can lead to interactions with active sites on the stationary phase (e.g., residual silanols on silica-based columns). | Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups, which minimizes tailing. Lower Mobile Phase pH: Adding an acid to the mobile phase (e.g., 0.1% formic acid) will keep the communic acid isomers in their protonated form, reducing interactions with silanols.[8] Check for Column Overload: Injecting too much sample can cause peak tailing. Try diluting the sample. |
| Irreproducible Retention Times | Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs. | Ensure Adequate Equilibration: Allow the column to equilibrate with the initial mobile phase for at least 10-15 column volumes before the first injection and between gradient runs. |
| Mobile Phase Instability: The mobile phase composition may be changing over time. | Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are well-mixed and degassed. Some additives, like formic acid in methanol, can esterify over time, changing the mobile phase properties. | |
| Temperature Fluctuations: Changes in the ambient temperature can affect retention times. | Use a Column Oven: A column oven provides a stable temperature environment, leading to more consistent retention times. | |
| No Peaks Detected | Incorrect Detector Settings: The detector may not be set to an appropriate wavelength or mode. | Verify Detector Parameters: For UV detection, ensure the wavelength is set low (e.g., 205 nm). If using MS, check the ionization source and parameters. Check Sample Concentration: The concentration of the isomers in the sample may be below the limit of detection. |
Experimental Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC)
This protocol provides a starting point for the separation of this compound isomers on a C18 column.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Methanol
-
-
Gradient Program:
-
Start at 70% B
-
Linear gradient to 95% B over 20 minutes
-
Hold at 95% B for 5 minutes
-
Return to 70% B and equilibrate for 10 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm or Mass Spectrometry (ESI, negative ion mode)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (70% Methanol / 30% Water with 0.1% Formic Acid).
Method 2: Normal-Phase HPLC (NP-HPLC)
This protocol is an alternative approach that may provide different selectivity.
-
Column: Silica, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of Hexane and Ethyl Acetate (e.g., 90:10 v/v). The ratio may need to be optimized. A small amount of acetic acid (e.g., 0.5%) can be added to improve peak shape.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Quantitative Data Summary
The following table presents hypothetical data based on typical separation performance for diterpene acid isomers to illustrate the expected results from the RP-HPLC method described above. Actual results may vary.
| Isomer | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) |
| Communic Acid | 15.2 | 1.1 | - |
| This compound | 16.5 | 1.2 | 2.1 |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound isomers.
Caption: A decision tree for troubleshooting poor peak resolution in the separation of this compound isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. hawach.com [hawach.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nacalai.com [nacalai.com]
- 8. biotage.com [biotage.com]
Troubleshooting low bioactivity of synthetic 4-Epicommunic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic 4-Epicommunic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: We observe significantly lower than expected bioactivity for our synthetic this compound compared to literature values for similar diterpenoids. What are the potential causes?
Answer:
Several factors can contribute to lower-than-expected bioactivity of a synthetic compound. These can be broadly categorized into issues with the compound itself, the experimental setup, or data interpretation. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Verify Compound Identity and Purity Ensure the synthesized compound is indeed this compound and meets the required purity standards.
-
Identity Confirmation: Use analytical techniques like NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm the chemical structure.
-
Purity Analysis: Employ HPLC-DAD or HPLC-ELSD to determine the purity of your sample.[1] Impurities can interfere with the assay or compete with the active compound, leading to inaccurate results.
Step 2: Assess Compound Stability and Solubility this compound, like many diterpenoids, may have specific stability and solubility requirements.
-
Solubility: Ensure the compound is fully dissolved in the chosen solvent and that the solvent is compatible with your assay system. Poor solubility can lead to a lower effective concentration. Consider using a different solvent or a solubility enhancer if necessary.
-
Stability: The compound may degrade under certain conditions (e.g., exposure to light, high temperatures, or specific pH ranges). It is advisable to prepare fresh solutions for each experiment and store the stock solution under appropriate conditions (e.g., -80°C in an appropriate solvent).[2]
Step 3: Review and Optimize Experimental Protocol Carefully review your experimental protocol for any potential issues.
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., fluorescence, absorbance), leading to false negatives.[3][4] This is a known issue with some natural products and their synthetic analogs.[3] Consider running assay controls to test for such interference.
-
Cell-Based Assays: For cell-based assays, ensure optimal cell health, correct cell density, and appropriate incubation times. The bioactivity of a compound can be highly dependent on these parameters.
-
Enzyme Assays: In enzymatic assays, factors like enzyme concentration, substrate concentration, and buffer composition can significantly impact the results.
Step 4: Consider the Biological System The observed bioactivity can be specific to the biological system being tested.
-
Target Expression: If you are testing for activity against a specific molecular target, verify the expression of that target in your cell line or tissue model.
-
Metabolic Inactivation: The compound may be metabolized into an inactive form by the cells in your assay.
A logical workflow for troubleshooting low bioactivity is presented below.
Question 2: What are the recommended storage conditions for synthetic this compound?
Answer:
Proper storage is crucial to maintain the stability and bioactivity of synthetic this compound. While specific stability data for this compound is not widely available, general guidelines for diterpenoids should be followed:
| Storage Form | Recommended Temperature | Recommended Atmosphere | Container |
| Solid Powder | -20°C or -80°C | Inert gas (e.g., Argon) | Amber glass vial |
| Stock Solution | -80°C | Inert gas (e.g., Argon) | Tightly sealed vial |
Note: Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the stock solution into smaller volumes for single-use to preserve its integrity.
Question 3: Could you provide a general protocol for assessing the cytotoxic activity of this compound using an MTT assay?
Answer:
Certainly. The MTT assay is a common colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
1. Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Below is a table with hypothetical data from such an experiment.
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
Question 4: What signaling pathways are potentially modulated by diterpenoids like this compound?
Answer:
Diterpenoids are known to modulate a variety of signaling pathways, and their effects are often cell-type and context-dependent.[5][6] While the specific pathways affected by this compound require experimental validation, related compounds have been shown to influence pathways involved in inflammation, apoptosis, and cell proliferation.[7]
A hypothetical signaling pathway that could be investigated for this compound is its potential to induce apoptosis through the modulation of the NF-κB and caspase pathways. This is a common mechanism for bioactive natural products.[7]
References
- 1. CAS 83945-57-7 | this compound [phytopurify.com]
- 2. Synthesis, storage, and stability of [4-14C]oxaloacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural diversity, bioactivities, and biosynthesis of natural diterpenoid alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Biological Activity of Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of 4-Epicommunic acid during extraction and purification
Welcome to the Technical Support Center for 4-Epicommunic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during the extraction and purification of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a labdane-type diterpenoid, a class of natural products with various potential biological activities. Degradation, primarily through isomerization to compounds like communic acid, is a significant concern because it can lead to a reduced yield of the desired compound and potentially alter its biological activity, compromising experimental results and the therapeutic potential of subsequent drug development.
Q2: What are the primary factors that cause the degradation of this compound?
A2: The main factors contributing to the degradation of this compound are:
-
pH: Acidic conditions are known to promote the isomerization of similar diterpenoid acids. The presence of natural organic acids in plant material can create an acidic environment during extraction.
-
Temperature: Elevated temperatures provide the energy for isomerization and other degradation reactions. High heat during extraction or solvent evaporation can be particularly detrimental.
-
Solvent Polarity: While less influential than pH and temperature, the choice of solvent can play a role in the stability of the compound.
Q3: How can I prevent or minimize the isomerization of this compound during extraction?
A3: To minimize isomerization, it is crucial to control the extraction conditions. This includes neutralizing any acidic components in the plant material, using non-polar solvents where possible, and maintaining low temperatures throughout the extraction and purification process.
Q4: What are the recommended storage conditions for this compound and its extracts?
A4: For long-term stability, this compound and its extracts should be stored at low temperatures, preferably at or below -20°C, in a dark, airtight container.[1][2] For solutions, using a non-acidic, aprotic solvent is advisable. It is also good practice to flush the container with an inert gas like nitrogen or argon to minimize oxidative degradation.[3][4]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Troubleshooting Extraction and Purification
| Problem | Possible Cause | Solution |
| Low yield of this compound and presence of unknown peaks in HPLC/GC-MS. | Isomerization due to acidic conditions during extraction. | Neutralize the plant material before extraction by adding a mild, solid base like sodium bicarbonate or calcium carbonate to the solvent slurry. |
| Degradation during solvent removal. | Use a rotary evaporator with a low-temperature water bath (e.g., 30-40°C) and a high-vacuum pump to remove the solvent at a lower boiling point.[5] | |
| Co-elution of this compound with impurities during column chromatography. | Poor separation on the selected stationary phase. | Test your compound for stability on silica gel. If it is unstable, consider using a less acidic stationary phase like deactivated silica gel, alumina, or Florisil.[6] |
| Inappropriate solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for diterpenoids is a hexane-ethyl acetate gradient. | |
| Peak tailing or broadening for this compound in HPLC analysis. | Secondary interactions with the stationary phase. | For acidic compounds like this compound, ensure the mobile phase pH is well below the pKa of the analyte (typically pH 2.5-3) to keep it in a single protonated state. This can be achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase.[7][8][9] |
| Column overload. | Reduce the injection volume or dilute the sample.[5] | |
| Column contamination or aging. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[8][9] |
Section 3: Experimental Protocols
Protocol 1: Extraction of this compound with Minimized Degradation
This protocol is designed to extract this compound from plant material (e.g., Juniperus species) while minimizing isomerization.
Materials:
-
Dried and powdered plant material
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Sodium bicarbonate (anhydrous)
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Neutralization: To a flask containing the powdered plant material, add 1-2% (w/w) of anhydrous sodium bicarbonate. This will help neutralize any endogenous plant acids.
-
Extraction: Add hexane to the plant material in a 1:10 (w/v) ratio. Stir the mixture at a low temperature (4-10°C) for 12-24 hours. A cold room or a refrigerated shaker is ideal.
-
Filtration: After the extraction period, filter the mixture through a Büchner funnel to separate the plant material from the solvent extract.
-
Solvent Evaporation: Concentrate the hexane extract using a rotary evaporator. Crucially, maintain the water bath temperature below 40°C to prevent thermal degradation.
-
Secondary Extraction (Optional): The remaining plant material can be re-extracted with a slightly more polar solvent like ethyl acetate to recover any remaining diterpenoids. The same low-temperature conditions should be applied.
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the crude extract using column chromatography.
Materials:
-
Crude extract containing this compound
-
Silica gel (60 Å, 230-400 mesh) or deactivated silica gel
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed, crack-free column bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). If the extract is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel and then carefully adding this to the top of the column.[10]
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in a fraction collector or manually in test tubes.
-
Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., 9:1 hexane:ethyl acetate). Visualize the spots under UV light or by staining with a suitable reagent (e.g., ceric ammonium molybdate).
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them using a rotary evaporator at a low temperature (<40°C).
Protocol 3: HPLC Analysis of this compound and Isomers
This protocol provides a starting point for the analytical separation of this compound and its potential isomers.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.
-
A C18 reversed-phase column is a common starting point. For better separation of isomers, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column.[11]
Mobile Phase and Conditions:
-
Mobile Phase A: 0.1% Formic acid in water (adjust pH to ~2.5-3.0)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient: A typical gradient could be from 60% B to 100% B over 20-30 minutes. The exact gradient should be optimized for the specific column and isomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (temperature can be optimized to improve resolution)
-
Detection: UV at 210 nm
Procedure:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Identify and quantify the peaks corresponding to this compound and any isomers based on retention times and comparison with reference standards if available.
Section 4: Visualizations
Caption: Workflow for the extraction of this compound with degradation minimization steps.
Caption: Step-by-step workflow for the purification of this compound via column chromatography.
Caption: Potential degradation pathways for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Processing Method and Storage Time on Phytochemical Concentrations in an Antioxidant-Rich Food Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. uhplcs.com [uhplcs.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Epicommunic Acid Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 4-Epicommunic acid for analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
| Question | Possible Cause(s) | Troubleshooting Steps |
| 1. Low or no yield of the derivatized product. | - Incomplete reaction: Reaction time may be too short, or the temperature may be too low. For sterically hindered carboxylic acids, longer reaction times and elevated temperatures may be necessary.[1] - Reagent degradation: Derivatization reagents, especially silylating agents, are sensitive to moisture and can be hydrolyzed.[2] - Insufficient reagent: An inadequate amount of derivatizing reagent will lead to an incomplete reaction. A molar excess of the reagent is typically required. - Presence of water or protic solvents: Moisture can consume the derivatization reagent and prevent the reaction from proceeding. | - Optimize reaction conditions: Increase the reaction time and/or temperature. For silylation, a temperature of 75°C for 45 minutes has been shown to be effective for complex molecules.[1] For methylation with methanolic HCl, extending the incubation time to 16 hours can significantly increase yield. - Use fresh, anhydrous reagents and solvents: Ensure all glassware is thoroughly dried. Use freshly opened, high-quality derivatization reagents and anhydrous solvents. - Increase reagent concentration: Use a significant molar excess of the derivatization reagent. For silylation with BSTFA, a 2:1 molar ratio of reagent to active hydrogens is a general guideline. - Ensure anhydrous conditions: Dry the sample thoroughly before adding the derivatization reagent. A common practice is to evaporate the sample to dryness under a stream of nitrogen gas.[3] |
| 2. Presence of multiple peaks for the derivatized product in the chromatogram. | - Incomplete derivatization: Both the original and partially derivatized compound may be present. - Formation of by-products: Side reactions can occur, leading to the formation of multiple products. - Degradation of the derivative: The derivatized product may be unstable and degrade in the GC inlet. | - Re-optimize reaction conditions: As with low yield, increase reaction time or temperature to drive the reaction to completion. The use of a catalyst, such as trimethylchlorosilane (TMCS) with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can enhance the reactivity of the silylating agent.[1] - Purify the sample before derivatization: If the starting material is impure, multiple peaks will likely be observed. - Check GC inlet temperature: A high inlet temperature can cause degradation of thermally labile derivatives. |
| 3. Peak tailing in the chromatogram. | - Adsorption of the analyte: Polar functional groups that are not derivatized can interact with active sites in the GC column, leading to peak tailing. - Column degradation: The stationary phase of the column may be degraded. | - Ensure complete derivatization: Incomplete derivatization is a primary cause of peak tailing for polar analytes. - Use a column with appropriate polarity: A column with a stationary phase that is compatible with the derivatized analyte should be used. - Perform column maintenance: Bake out the column according to the manufacturer's instructions to remove contaminants. If the problem persists, the column may need to be replaced. |
| 4. Irreproducible results. | - Variability in reaction conditions: Inconsistent reaction times, temperatures, or reagent amounts can lead to variable derivatization efficiency. - Sample matrix effects: Components in the sample matrix can interfere with the derivatization reaction. | - Standardize the protocol: Ensure that all experimental parameters are kept consistent between runs. - Use an internal standard: The addition of an internal standard before derivatization can help to correct for variations in the reaction and injection process. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: this compound, a diterpenoid containing a carboxylic acid functional group, is a polar and non-volatile compound. Gas chromatography requires analytes to be volatile and thermally stable. Derivatization masks the polar carboxyl group, typically by converting it to an ester (e.g., a methyl ester) or a silyl ester. This increases the volatility and thermal stability of the molecule, allowing it to be vaporized and passed through the GC column for separation and subsequent detection by the mass spectrometer.[4]
Q2: What are the most common derivatization methods for this compound?
A2: The two most common and effective methods for derivatizing carboxylic acids like this compound are:
-
Silylation: This involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1]
-
Methylation: This converts the carboxylic acid to its corresponding methyl ester. Reagents like diazomethane, trimethylsilyldiazomethane (TMS-diazomethane), or methanolic solutions of HCl or H2SO4 are frequently used.[2]
Q3: How do I choose between silylation and methylation?
A3: The choice depends on several factors:
-
Reactivity and Specificity: Silylating reagents are generally more reactive and can also derivatize other active hydrogens, such as those in hydroxyl groups, if present. Methylation with diazomethane is highly efficient for carboxylic acids but is also highly toxic and explosive. Acid-catalyzed methylation is a safer alternative but may require harsher conditions.
-
Stability of Derivatives: TMS ethers can be sensitive to moisture. Methyl esters are generally more stable.
-
Analytical Goals: Both methods produce derivatives suitable for GC-MS analysis. The choice may also be influenced by the presence of other functional groups in the molecule and the potential for side reactions.
Q4: What are the optimal reaction conditions for the silylation of this compound?
A4: While specific conditions for this compound are not extensively published, a robust starting point can be adapted from protocols for similar terpenoid acids. A recommended starting condition for silylation is to use a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine. A study on triterpenoids found that a reagent mixture of BSTFA and TMCS in pyridine (22:13:65 v/v/v) with a reaction time of 2 hours at 30°C was highly efficient.[5] For more sterically hindered molecules, increasing the temperature to 75°C for 45 minutes may be beneficial.[1]
Q5: What are the key considerations for successful methylation of this compound?
A5: For methylation using methanolic HCl or H2SO4, it is crucial to use anhydrous methanol and a suitable acid catalyst. The reaction is typically carried out at elevated temperatures (e.g., 60-100°C) for a period ranging from 1 to several hours. The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent. For challenging substrates, extending the reaction time can significantly improve the yield.
Quantitative Data Summary
The following table summarizes typical yields for common derivatization methods for carboxylic acids, which can be used as a benchmark when optimizing the derivatization of this compound.
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Reported Yield | Reference(s) |
| Fischer Esterification | Alcohol (e.g., Methanol) + Acid Catalyst (e.g., H₂SO₄) | Reflux, 1-24 hours | 65-99% | |
| Methylation with Methanolic HCl | Methanolic HCl | 70°C, 16 hours | ~100% | |
| Silylation | BSTFA + 1% TMCS | 75°C, 45 minutes | >95% (for similar compounds) | [1] |
| Methylation with TMS-diazomethane | TMS-diazomethane in a suitable solvent | Room temperature, short reaction time | High, often quantitative | [2] |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA and TMCS
Materials:
-
This compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine
-
Anhydrous hexane or ethyl acetate for dilution
-
Reacti-Vials™ or other suitable small reaction vials with screw caps
-
Heating block or water bath
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA (+ 1% TMCS).
-
Reaction: Tightly cap the vial and heat at 60-75°C for 45-60 minutes in a heating block or water bath.
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the reaction mixture with an appropriate volume of anhydrous hexane or ethyl acetate (e.g., to a final concentration of 1 mg/mL).
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Methylation of this compound using Methanolic HCl
Materials:
-
This compound sample
-
Anhydrous methanol
-
Acetyl chloride or concentrated HCl
-
Reacti-Vials™ or other suitable small reaction vials with screw caps
-
Heating block or water bath
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Hexane or other suitable extraction solvent
Procedure:
-
Preparation of Methanolic HCl: Prepare a 1.25 M solution of HCl in anhydrous methanol. This can be done by carefully adding acetyl chloride dropwise to cold, anhydrous methanol, or by bubbling dry HCl gas through anhydrous methanol.
-
Sample Preparation: Place 1-5 mg of the dried this compound sample into a reaction vial.
-
Reaction: Add 1-2 mL of the methanolic HCl solution to the vial. Tightly cap the vial and heat at 70°C for 4-16 hours. The optimal time should be determined experimentally.
-
Work-up: After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the vial. Vortex thoroughly.
-
Extraction: Carefully remove the upper organic layer containing the methyl ester and transfer it to a clean tube.
-
Neutralization and Drying: Wash the organic layer with 1 mL of 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with 1 mL of water. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: The sample is now ready for GC-MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids [mdpi.com]
- 4. Aromatic resin characterisation by gas chromatography-mass spectrometry. Raw and archaeological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greyhoundchrom.com [greyhoundchrom.com]
Addressing batch-to-batch variability of 4-Epicommunic acid from natural sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of 4-Epicommunic acid obtained from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
A1: this compound is a labdane diterpene, a type of natural organic compound. Diterpenes like this compound are known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3] The primary natural sources of this compound and its isomers are coniferous plants, particularly those belonging to the genus Juniperus (Junipers).[1][3][4] Species such as Juniperus communis and Juniperus oxycedrus are known to produce a variety of communic acids.[5][6][7]
Q2: What causes the batch-to-batch variability of this compound extracted from these sources?
A2: The batch-to-batch variability of this compound is a common issue with natural products and can be attributed to several factors:
-
Genetic Variability: Different subspecies or varieties of Juniperus can have genetic differences that lead to variations in the biosynthesis of this compound.
-
Environmental and Geographical Factors: The location, climate, soil composition, and altitude where the Juniperus plant grows can significantly impact its phytochemical profile.[8]
-
Harvesting Time: The concentration of this compound in the plant material can vary depending on the season and the developmental stage of the plant at the time of harvest.
-
Post-Harvest Handling and Storage: The way the plant material is dried, stored, and transported can lead to degradation or alteration of the target compound.
-
Extraction and Purification Methods: Inconsistencies in the extraction solvent, temperature, pressure, and duration, as well as the purification techniques, can lead to significant differences in the yield and purity of the final product.
Q3: What are the potential consequences of this variability in a research or drug development setting?
A3: Batch-to-batch variability of this compound can have significant consequences, including:
-
Inconsistent Biological Activity: Variations in the concentration and purity of this compound, as well as the presence of other interacting compounds, can lead to inconsistent results in biological assays.
-
Lack of Reproducibility: Inconsistent starting material makes it difficult to reproduce experimental findings, a cornerstone of scientific research.
-
Safety Concerns: The presence of unknown impurities or variations in the concentration of active components could lead to unexpected toxicities.
-
Challenges in Standardization: For drug development, a consistent and well-characterized active pharmaceutical ingredient (API) is required for regulatory approval.
Q4: How can I assess the quality and consistency of my this compound batches?
A4: A combination of analytical techniques should be employed to ensure the quality and consistency of each batch:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometry (MS) detection is a powerful tool for quantifying the amount of this compound and profiling other related compounds in the extract.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing volatile and semi-volatile compounds and can be used to identify and quantify this compound, often after derivatization.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of this compound and help identify impurities.
-
Physical and Chemical Properties: Measuring properties like melting point, optical rotation, and solubility can also help in assessing batch consistency.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction, purification, and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inappropriate plant material (wrong species, season of harvest).2. Inefficient extraction solvent.3. Insufficient extraction time or temperature.4. Degradation of the compound during extraction. | 1. Verify the botanical identity of the Juniperus species. Use plant material harvested at the optimal time.2. Use a non-polar or moderately polar solvent like hexane, ethyl acetate, or a mixture of methanol and dichloromethane.3. Increase the extraction time or use a slightly elevated temperature (e.g., 40-50°C), but avoid excessive heat to prevent degradation.4. Use milder extraction conditions and consider techniques like ultrasound-assisted extraction to reduce extraction time. |
| Low Purity of this compound | 1. Co-extraction of other similar compounds (isomers, other diterpenes).2. Ineffective purification method.3. Contamination from solvents or equipment. | 1. Use a multi-step purification process, such as a combination of column chromatography (silica gel, Sephadex) and preparative HPLC.2. Optimize the mobile phase and stationary phase for your chromatography steps. Consider using different solvent systems for sequential purification.3. Use high-purity solvents and thoroughly clean all glassware and equipment. |
| Inconsistent HPLC/GC-MS Results | 1. Poor sample preparation.2. Instrument variability.3. Degradation of the sample or standard.4. Inconsistent derivatization (for GC-MS). | 1. Ensure complete dissolution of the sample and filter it before injection. Use an internal standard for better quantification.2. Calibrate the instrument regularly and perform system suitability tests before each run.3. Store samples and standards at low temperatures (-20°C) and protect them from light.4. Optimize the derivatization reaction conditions (time, temperature, reagent concentration) and ensure consistency across all samples. |
| Unexpected Biological Activity | 1. Presence of synergistic or antagonistic compounds in the extract.2. Contamination with other bioactive compounds.3. Isomerization or degradation of this compound into other active compounds. | 1. Further purify the extract to isolate this compound. Test the activity of different fractions from the purification process.2. Use high-resolution analytical techniques (LC-MS/MS, qNMR) to identify and quantify any contaminants.3. Check the stability of your compound under your experimental conditions. |
Data Presentation
The following tables provide hypothetical quantitative data for the yield and purity of this compound from different batches of Juniperus communis berries, as determined by HPLC-UV analysis. This illustrates how to present such data for easy comparison.
Table 1: Yield of this compound from Juniperus communis Berries
| Batch ID | Plant Material Origin | Harvest Season | Extraction Solvent | Yield (mg/g of dry plant material) |
| JCE-001 | Location A | Autumn | Hexane | 1.2 |
| JCE-002 | Location A | Spring | Hexane | 0.7 |
| JCE-003 | Location B | Autumn | Hexane | 1.5 |
| JCE-004 | Location A | Autumn | Ethyl Acetate | 1.8 |
Table 2: Purity of this compound Batches Determined by HPLC-UV
| Batch ID | Purity (%) | Major Impurities Detected |
| JCE-001-P1 | 95.2 | trans-Communic acid, Abietic acid |
| JCE-002-P1 | 92.5 | trans-Communic acid, Pimaric acid |
| JCE-003-P1 | 96.1 | trans-Communic acid, Sandaracopimaric acid |
| JCE-004-P1 | 97.5 | trans-Communic acid |
Experimental Protocols
Protocol 1: Extraction of this compound from Juniperus Berries
-
Preparation of Plant Material: Air-dry fresh Juniperus communis berries in the shade for 7-10 days. Grind the dried berries into a coarse powder.
-
Solvent Extraction:
-
Macerate 100 g of the powdered plant material in 500 mL of hexane at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude hexane extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude hexane extract in 100 mL of diethyl ether.
-
Extract the ether solution with a 5% aqueous sodium bicarbonate solution (3 x 50 mL).
-
Combine the aqueous layers and acidify to pH 2-3 with 2M HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the ether layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the acidic fraction containing this compound.
-
Protocol 2: HPLC-UV Analysis of this compound
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
0-20 min: 60% to 80% A
-
20-25 min: 80% to 95% A
-
25-30 min: 95% A (hold)
-
30-35 min: 95% to 60% A
-
35-40 min: 60% A (hold)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol (1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve a known amount of the extract in methanol to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: Workflow for the extraction, purification, and analysis of this compound.
Caption: A logical troubleshooting guide for addressing inconsistent experimental results.
Caption: Postulated anti-inflammatory signaling pathways modulated by this compound.
References
- 1. Labdane and Abietane Diterpenoids from Juniperus oblonga and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Beyond Essential Oils: Diterpenes, Lignans, and Biflavonoids from Juniperus communis L. as a Source of Multi-Target Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical composition of the essential oils of Juniperus from ripe and unripe berries and leaves and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phytopharmacological Review on a Medicinal Plant: Juniperus communis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. revues.imist.ma [revues.imist.ma]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of 4-Epicommunic Acid Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Epicommunic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation development process to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
1. What are the main challenges associated with the oral delivery of this compound?
This compound, a labdane diterpene, is presumed to face several challenges that can limit its oral bioavailability. Primarily, its lipophilic nature suggests poor aqueous solubility, which is a critical factor for dissolution in the gastrointestinal fluids prior to absorption. Additionally, its molecular size and structure may result in low intestinal permeability. Like many natural products, it may also be susceptible to first-pass metabolism in the gut wall and liver, further reducing the amount of active compound that reaches systemic circulation.
2. Which formulation strategies are most promising for improving the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability. These include:
-
Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve solubility and take advantage of lipid absorption pathways.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Polymeric nanoparticles can also protect the drug from degradation and facilitate transport across the intestinal epithelium.
-
Inclusion Complexes: Complexation with cyclodextrins can enhance the aqueous solubility of poorly soluble compounds.
3. What in vitro models are suitable for assessing the oral absorption of this compound formulations?
-
In Vitro Dissolution Studies: These are essential to evaluate the release of this compound from its formulation in simulated gastric and intestinal fluids.
-
Caco-2 Permeability Assays: This cell-based model is widely used to predict intestinal drug absorption and to identify whether the compound is a substrate for efflux transporters.[1][2][3]
4. Are there any known signaling pathways affected by this compound or similar diterpenoids?
While specific pathways for this compound are not extensively documented, diterpenoids are known to modulate various signaling pathways, which could be relevant to its mechanism of action. These include the PI3K/Akt, MAPK, and NF-κB signaling pathways, which are involved in cell proliferation, inflammation, and apoptosis.[1][3][4][5][6][7][8][9][10][11]
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound Formulation
Symptoms:
-
Low percentage of drug release in in vitro dissolution studies.
-
High variability in dissolution profiles between batches.
-
Incomplete dissolution even after extended periods.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | - Particle Size Reduction: Micronization or nano-milling can increase the surface area for dissolution. - Amorphous Solid Dispersion: Formulate with a suitable polymer (e.g., HPMC, PVP) to create an amorphous solid dispersion. - Solubilizing Excipients: Incorporate surfactants or cyclodextrins into the formulation. |
| Drug Recrystallization | - Polymer Selection: In solid dispersions, select a polymer that has strong interactions with this compound to inhibit recrystallization. - Humidity Control: Store the formulation under dry conditions to prevent moisture-induced crystallization. |
| Inadequate Formulation | - Optimize Drug Loading: High drug loading can sometimes lead to poor dissolution. Experiment with lower drug-to-carrier ratios. - Wetting Agents: Include wetting agents (e.g., polysorbates) to improve the interaction of the hydrophobic drug with the dissolution medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., HPMCAS, PVP K30)
-
Organic solvent (e.g., ethanol, methanol, acetone)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the selected polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both components in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
The solvent is then removed under reduced pressure using a rotary evaporator with the water bath set to a suitable temperature (e.g., 40-60°C).
-
Continue evaporation until a thin film is formed on the flask wall.
-
The resulting solid dispersion is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried solid dispersion is then pulverized and sieved.
-
Characterize the solid dispersion for drug content, morphology (SEM), physical state (PXRD, DSC), and dissolution behavior.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To assess the in vitro release profile of this compound from different formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle)
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel. Maintain the temperature at 37 ± 0.5°C.
-
Place the this compound formulation (e.g., a capsule containing a specified amount of the solid dispersion) in the vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
At predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) of the dissolution medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical equipment (LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Rinse the cell monolayers with pre-warmed transport buffer.
-
Add the test formulation of this compound (dissolved in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side to assess A-to-B permeability.
-
For B-to-A permeability, add the test formulation to the basolateral side and fresh buffer to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Determine the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water (pH 7.4) | < 0.01 |
| Simulated Gastric Fluid (pH 1.2) | < 0.01 |
| Simulated Intestinal Fluid (pH 6.8) | 0.02 |
| Ethanol | 15.2 |
| Methanol | 10.5 |
| Acetone | 25.8 |
| Polyethylene Glycol 400 | 5.3 |
Table 2: Illustrative In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Released at 60 min (pH 6.8) |
| Unformulated this compound | < 5% |
| Solid Dispersion (1:3 drug-to-HPMCAS ratio) | 75% |
| Solid Dispersion (1:5 drug-to-HPMCAS ratio) | 92% |
| Lipid-Based Formulation (SMEDDS) | 88% |
Table 3: Example Caco-2 Permeability Data for this compound
| Parameter | Value |
| Papp (A-B) (x 10⁻⁶ cm/s) | 0.5 |
| Papp (B-A) (x 10⁻⁶ cm/s) | 2.5 |
| Efflux Ratio (ER) | 5.0 |
Note: The data presented in these tables are illustrative and intended to provide a framework for experimental outcomes. Actual results may vary.
Visualizations
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Potential modulation of the PI3K/Akt signaling pathway by diterpenoids.
Caption: Potential modulation of the MAPK signaling pathway by diterpenoids.
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Natural products modulating MAPK for CRC treatment: a promising strategy [frontiersin.org]
- 3. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects in animal studies with 4-Epicommunic acid
Welcome to the technical support center for researchers using 4-Epicommunic acid in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected side effects and ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential side effects of this compound in animal studies?
A1: Currently, there is limited specific information in published literature detailing the toxicological profile and side effects of this compound. As a diterpenoid, it belongs to a large and structurally diverse class of natural products with a wide range of biological activities. While many diterpenoids exhibit therapeutic potential, some can have off-target effects.[1][2] Researchers should be observant for general signs of toxicity, as well as organ-specific effects, particularly in the liver and kidneys, which are primary sites of drug metabolism and excretion.
Q2: What is the recommended approach for monitoring animal well-being during a study with this compound?
A2: A comprehensive monitoring plan is crucial. This should include daily observation of the animals, with particular attention to changes in behavior, appearance, and clinical signs. It is advisable to establish a baseline for all parameters before the study begins. Key monitoring aspects include:
-
General Health: Body weight, food and water intake, signs of pain or distress (e.g., lethargy, hunched posture, ruffled fur).
-
Injection Site: (If applicable) Signs of inflammation, irritation, or necrosis.
-
Gastrointestinal Effects: Diarrhea or constipation.
-
Neurological Effects: Changes in activity level, gait, or the presence of tremors.
The University of Newcastle's Animal Research Monitoring and Adverse Events Guidelines provide a comprehensive framework for developing a monitoring strategy.[3][4]
Q3: What should I do if I observe an unexpected adverse event?
A3: If an unexpected adverse event occurs, the immediate welfare of the animal is the top priority.[3][4] The following steps are recommended:
-
Act Immediately: Address the immediate needs of the animal. This may involve providing supportive care or, if necessary, humane euthanasia in consultation with veterinary staff.
-
Report: Promptly report the event to your institution's Animal Care and Use Committee (ACUC) and the attending veterinarian.[5]
-
Document: Record all observations, interventions, and outcomes in detail.
-
Investigate: If the cause of the adverse event is not immediately apparent, a post-mortem examination (necropsy) and histopathological analysis of tissues should be considered to determine the cause.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Food/Water Intake
This is a common, non-specific sign of toxicity. The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Action | Experimental Protocol |
| Systemic Toxicity | - Reduce the dose of this compound.- Decrease the dosing frequency.- Consider an alternative route of administration. | Dose-Response Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD). |
| Vehicle Toxicity | - Evaluate the toxicity of the vehicle alone in a control group.- Consider an alternative, less toxic vehicle. | Vehicle Toxicity Assessment: Administer the vehicle alone to a cohort of animals and monitor for adverse effects. |
| Gastrointestinal Distress | - Monitor for signs of diarrhea or constipation.- Consider co-administration with a gastroprotectant, following veterinary consultation. | Clinical Chemistry Panel: Analyze blood samples for markers of dehydration and electrolyte imbalance. |
Issue 2: Suspected Hepatotoxicity
The liver is a primary site of metabolism for many xenobiotics. Signs of hepatotoxicity can be subtle initially.
| Potential Cause | Troubleshooting Action | Experimental Protocol |
| Direct Hepatocellular Injury | - Collect blood for clinical chemistry analysis.- Perform histopathological examination of liver tissue. | Protocol 1: Assessment of Hepatotoxicity |
| Cholestatic Injury | - Measure serum bilirubin levels.- Examine liver tissue for signs of bile duct obstruction. | Protocol 1: Assessment of Hepatotoxicity |
Issue 3: Suspected Nephrotoxicity
The kidneys are crucial for the excretion of metabolites.
| Potential Cause | Troubleshooting Action | Experimental Protocol |
| Direct Renal Tubular Injury | - Collect urine for urinalysis.- Analyze blood for markers of kidney function.- Perform histopathological examination of kidney tissue. | Protocol 2: Assessment of Nephrotoxicity |
| Glomerular Injury | - Measure urinary protein levels.- Examine kidney tissue for glomerular abnormalities. | Protocol 2: Assessment of Nephrotoxicity |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity
1. Blood Collection and Clinical Chemistry:
-
Objective: To quantify plasma markers of liver injury.
-
Procedure:
-
Collect blood from animals at predetermined time points via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Process blood to obtain plasma or serum.
-
Analyze samples for the following key liver enzymes and markers:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Alkaline Phosphatase (ALP)
-
Total Bilirubin
-
Albumin
-
-
-
Data Interpretation:
| Parameter | Indication of Injury |
| ALT, AST | Hepatocellular injury |
| ALP, Total Bilirubin | Cholestatic or biliary injury |
| Albumin | Impaired synthetic function of the liver (chronic injury) |
2. Histopathological Examination:
-
Objective: To visualize morphological changes in the liver tissue.
-
Procedure:
-
At the end of the study, humanely euthanize the animals.
-
Perform a necropsy and collect liver tissue.
-
Process the fixed tissue, embed in paraffin, and section.[8][9][10]
-
Stain sections with Hematoxylin and Eosin (H&E).
-
A veterinary pathologist should examine the slides for signs of necrosis, inflammation, steatosis, and fibrosis.
-
Protocol 2: Assessment of Nephrotoxicity
1. Urine and Blood Collection and Analysis:
-
Objective: To assess kidney function through urine and blood markers.
-
Procedure:
-
House animals in metabolic cages for timed urine collection.
-
Perform urinalysis to measure:
-
Urine volume
-
Protein
-
Glucose
-
Ketones
-
Blood/hemoglobin
-
Specific gravity
-
-
Collect blood and analyze plasma/serum for:
-
Blood Urea Nitrogen (BUN)
-
Creatinine
-
-
-
Data Interpretation:
| Parameter | Indication of Injury |
| Increased BUN, Creatinine | Reduced glomerular filtration rate |
| Proteinuria | Glomerular or tubular damage |
| Glucosuria | Proximal tubule injury |
2. Histopathological Examination:
-
Objective: To visualize morphological changes in the kidney tissue.
-
Procedure:
-
Following euthanasia, collect the kidneys.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process, embed, section, and stain with H&E and Periodic acid-Schiff (PAS) to highlight basement membranes.
-
A veterinary pathologist should examine for tubular necrosis, interstitial nephritis, and glomerular changes.
-
Visualizations
Caption: A general experimental workflow for in vivo studies.
Caption: Potential pathways of drug metabolism and toxicity.
References
- 1. An Overview of Biotransformation and Toxicity of Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal Research Monitoring and Adverse Events Guidelines / Document / UON Policy Library / The University of Newcastle, Australia [policies.newcastle.edu.au]
- 4. policies.newcastle.edu.au [policies.newcastle.edu.au]
- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 6. imeditec.com [imeditec.com]
- 7. vet.uga.edu [vet.uga.edu]
- 8. elearning.unite.it [elearning.unite.it]
- 9. A Step-By-Step Guide To Sample Preparation - Solmedia [solmedialtd.com]
- 10. contractlaboratory.com [contractlaboratory.com]
Technical Support Center: Optimization of Dosage and Administration Route for 4-Epicommunic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the dosage optimization and administration of 4-Epicommunic acid. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for in vivo studies with this compound?
A1: Due to the limited public data on this compound, it is recommended to start with a dose range informed by studies on structurally similar labdane diterpenoids. For instance, in a study on the antimalarial activity of the labdane diterpenoid otostegindiol in mice, doses of 25, 50, and 100 mg/kg body weight were used.[1][2] A preliminary dose-ranging study is crucial to determine the optimal and safe dose for your specific animal model and experimental endpoint.
Q2: How can I prepare this compound for different administration routes?
A2: this compound is a diterpenoid acid and is generally soluble in organic solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For in vivo administration, it is critical to use a biocompatible vehicle.
-
Oral Administration (PO): this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of polyethylene glycol (PEG) and saline.
-
Intraperitoneal Injection (IP): For IP injections, this compound can be dissolved in a small amount of DMSO and then diluted with saline or phosphate-buffered saline (PBS). It is important to ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.
-
Intravenous Injection (IV): Intravenous administration of acidic and poorly soluble compounds can be challenging. A common approach is to dissolve the compound in a co-solvent system, such as a mixture of N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).[3] Another strategy for acidic compounds is to use an aqueous solution with a low pH, for example, a citric acid-based vehicle.[4] However, the tolerability of such vehicles must be carefully evaluated in the specific animal model.[4]
Q3: What are the potential signaling pathways modulated by this compound?
A3: While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on other labdane diterpenoids suggest potential interactions with key inflammatory and cell survival pathways. These include the NF-κB, PI3K/Akt, and MAPK signaling pathways.[5][6][7][8][9] Inhibition of the NF-κB pathway is a common anti-inflammatory mechanism for labdane diterpenoids.[5][6][7]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
-
Symptom: Inconsistent or low therapeutic efficacy after oral administration.
-
Possible Cause: Poor absorption from the gastrointestinal tract due to low aqueous solubility or instability. The low bioavailability of hydroxycinnamic acids, for example, is a known issue with oral administration.[10]
-
Troubleshooting Steps:
-
Particle Size Reduction: Micronization of the compound can increase the surface area for dissolution.
-
Formulation Optimization: Explore different formulation strategies such as solid dispersions, nanocrystals, or self-emulsifying drug delivery systems (SEDDS) to enhance solubility and dissolution.[11][12][13][14]
-
Permeability Enhancement: Co-administration with absorption enhancers, although this requires careful toxicity and efficacy evaluation.
-
Alternative Routes: If oral bioavailability remains a significant hurdle, consider alternative administration routes like intraperitoneal or intravenous injection.
-
Issue 2: Vehicle-Related Toxicity or Interference
-
Symptom: Adverse effects in the control group (receiving vehicle only) or unexpected experimental results.
-
Possible Cause: The chosen vehicle may have inherent toxicity or may interfere with the biological assay. For instance, high concentrations of DMSO can be toxic, and some co-solvents used for IV injections can cause hemolysis or inflammation.[4]
-
Troubleshooting Steps:
-
Vehicle Toxicity Study: Conduct a preliminary study with the vehicle alone to assess its tolerability in the animal model.
-
Minimize Co-solvent Concentration: Use the lowest possible concentration of organic co-solvents.
-
Explore Alternative Vehicles: Investigate other biocompatible vehicles. For acidic compounds, buffered aqueous solutions can be an option.[4]
-
Literature Review: Thoroughly review the literature for vehicles used with similar compounds and in similar experimental models.
-
Issue 3: Inconsistent Results in In Vivo Studies
-
Symptom: High variability in experimental data between animals in the same treatment group.
-
Possible Cause: Inconsistent dosing, instability of the compound in the formulation, or biological variability.
-
Troubleshooting Steps:
-
Standardize Dosing Technique: Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage, IP injection) to ensure consistent delivery of the compound.
-
Formulation Stability: Assess the stability of the this compound formulation over the duration of the experiment. Prepare fresh formulations if necessary.
-
Animal Acclimatization: Ensure animals are properly acclimatized to the experimental conditions to reduce stress-related variability.
-
Increase Sample Size: A larger sample size can help to mitigate the effects of individual biological variation.
-
Data Presentation
Table 1: Exemplar In Vivo Dosage of a Structurally Related Labdane Diterpenoid
| Compound | Animal Model | Administration Route | Dose (mg/kg) | Observed Effect | Reference |
| Otostegindiol | Mouse | Oral | 25 | 50.13% Chemosuppression of Plasmodium berghei | [1][2] |
| 50 | 65.58% Chemosuppression of Plasmodium berghei | [1][2] | |||
| 100 | 73.16% Chemosuppression of Plasmodium berghei | [1][2] |
Table 2: Potential Vehicles for In Vivo Administration of this compound
| Administration Route | Vehicle Composition | Considerations | Reference |
| Oral (PO) | 0.5% Carboxymethylcellulose (CMC) in water | Forms a suspension. Ensure homogeneity before each administration. | General Practice |
| Intraperitoneal (IP) | DMSO / Saline | Dissolve in a minimal amount of DMSO first, then dilute with saline. Final DMSO concentration should be low (<5%). | General Practice |
| Intravenous (IV) | 20% DMA / 40% PG / 40% PEG-400 | A co-solvent system for poorly soluble compounds. Assess for vehicle-induced effects. | [3] |
| Intravenous (IV) | Citric acid-based buffer (pH 3) | Suitable for acidic compounds, but tolerability must be confirmed in the specific animal model and species.[4] | [4] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination (Acute Oral Toxicity - Up-and-Down Procedure Adaptation)
This protocol is adapted from the OECD Test Guideline 425.
-
Animals: Use a single sex of rodents (e.g., female mice), typically 5-6 animals per group.
-
Starting Dose Selection: Based on data from similar compounds, start with a conservative dose (e.g., 100 mg/kg).
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for at least 24 hours, and up to 14 days.
-
Dose Adjustment:
-
If the animal survives without severe toxicity, the next animal is dosed at a higher level (e.g., 2-fold increase).
-
If the animal shows severe toxicity or dies, the next animal is dosed at a lower level (e.g., 2-fold decrease).
-
-
Endpoint: The MTD is the highest dose that does not cause mortality or significant signs of toxicity in the majority of the animals.
Protocol 2: Preparation and Administration of this compound for Intraperitoneal (IP) Injection
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) to the desired final concentration. Ensure the final DMSO concentration is below 5%. For example, to prepare a 5 mg/mL working solution with 5% DMSO, mix 100 µL of the 50 mg/mL stock with 900 µL of saline.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection: Using a 25-27 gauge needle, inject the solution into the lower right quadrant of the peritoneum.
-
Volume: The injection volume should not exceed 10 mL/kg of body weight.
Mandatory Visualizations
Caption: Experimental workflow for the development of this compound.
Caption: Potential signaling pathways modulated by this compound.
Caption: Logical workflow for dose optimization of this compound.
References
- 1. In vivo antimalarial activity of a labdane diterpenoid from the leaves of Otostegia integrifolia Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 4-Epicommunic Acid for Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the selectivity of 4-Epicommunic acid for cancer cells. Given that research on this compound is emerging, this guide incorporates data and methodologies from studies on related labdane diterpenes to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential as an anti-cancer agent?
A1: this compound is a natural product belonging to the labdane class of diterpenoids.[1] Labdane diterpenes have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[2][3][4] While specific data on this compound is limited, related compounds like communic acid have shown anti-tumoral properties.[5][6] Therefore, this compound is a compound of interest for investigation as a potential anti-cancer agent.
Q2: What is meant by "selectivity" for cancer cells and why is it important?
A2: Selectivity in cancer therapy refers to the ability of a compound to preferentially inhibit or kill cancer cells while having minimal toxic effects on normal, healthy cells. High selectivity is a critical attribute for an anti-cancer drug as it can lead to a wider therapeutic window and fewer side effects for the patient.
Q3: What are some initial steps to assess the selectivity of this compound?
A3: To assess the selectivity of this compound, a common starting point is to determine its half-maximal inhibitory concentration (IC50) in both cancer cell lines and non-cancerous cell lines. The ratio of the IC50 for non-cancerous cells to the IC50 for cancer cells provides a selectivity index (SI). A higher SI value indicates greater selectivity for the cancer cells.
Q4: What are the known mechanisms of action for labdane diterpenes against cancer cells?
A4: Labdane diterpenes have been shown to exert their anti-cancer effects through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[7]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[2]
-
Activation of MAPK Signaling Pathways: Modulating key signaling pathways involved in cell growth and death, such as the ERK/JNK pathway.[7]
Further research is needed to elucidate the specific mechanism of action of this compound.
Q5: How can the selectivity of this compound for cancer cells be enhanced?
A5: Several strategies can be employed to enhance the selectivity of this compound:
-
Combination Therapy: Using this compound in conjunction with other chemotherapeutic agents may create synergistic effects, allowing for lower, less toxic doses of each compound.
-
Drug Delivery Systems: Encapsulating this compound in nanoparticles or other delivery vehicles can improve its targeting to tumor sites.
-
Chemical Modification: Synthesizing derivatives of this compound may lead to compounds with improved selectivity profiles.
Troubleshooting Guides
Problem 1: High cytotoxicity of this compound in normal cell lines.
-
Possible Cause: The inherent chemical structure of this compound may lead to off-target effects.
-
Troubleshooting Steps:
-
Perform Dose-Response Studies: Carefully titrate the concentration of this compound to find a therapeutic window where it is effective against cancer cells but less toxic to normal cells.
-
Investigate Combination Therapy: Explore combinations with other drugs that may allow for a reduction in the effective concentration of this compound.
-
Consider Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles can limit the exposure of normal tissues to the compound.
-
Problem 2: Inconsistent IC50 values across experiments.
-
Possible Cause: Experimental variability can arise from several factors.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, confluency, and media composition.
-
Verify Compound Purity and Stability: Use highly pure this compound and prepare fresh stock solutions for each experiment.
-
Optimize Assay Parameters: Ensure the cell viability assay (e.g., MTT, SRB) is optimized for the specific cell lines being used.
-
Problem 3: this compound shows low potency against the target cancer cell line.
-
Possible Cause: The cancer cell line may be resistant to the mechanism of action of this compound.
-
Troubleshooting Steps:
-
Investigate the Mechanism of Action: Use techniques like Western blotting, flow cytometry, and gene expression analysis to understand how this compound affects the cells.
-
Explore Combination Therapy: Combine this compound with a drug that targets a different cellular pathway to overcome resistance.
-
Screen a Panel of Cell Lines: Test the compound against a broader range of cancer cell lines to identify those that are more sensitive.
-
Data Presentation
Table 1: Cytotoxicity of Labdane Diterpenes in Cancer and Non-Cancerous Cell Lines (Hypothetical Data)
| Compound | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | MCF-7 (Breast) | 15.5 | MCF-10A (Normal Breast) | 45.2 | 2.92 |
| This compound | A549 (Lung) | 22.8 | BEAS-2B (Normal Lung) | 51.7 | 2.27 |
| Communic Acid | HCT-116 (Colon) | 35.1 | CCD-18Co (Normal Colon) | 88.4 | 2.52 |
| Andrographolide | PC-3 (Prostate) | 10.2 | PNT2 (Normal Prostate) | 65.9 | 6.46 |
This table presents hypothetical IC50 values for this compound to illustrate how selectivity is calculated. The data for other labdane diterpenes are representative values from the literature.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Workflow for enhancing the selectivity of this compound.
Caption: Postulated MAPK signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimeric Labdane Diterpenes: Synthesis and Antiproliferative Effects [mdpi.com]
- 5. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Epicommunic Acid In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Epicommunic acid in in vitro experiments. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a diterpenoid natural product.[1] As with many natural products, its full biological activity and potential for off-target effects may not be completely characterized. Therefore, careful experimental design and validation are crucial.
Q2: I am observing a phenotype in my cells treated with this compound, but I'm not sure if it's an on-target or off-target effect. How can I begin to distinguish between the two?
To determine if the observed phenotype is due to an on-target or off-target effect, a classic pharmacological approach is recommended.[2] This involves conducting a dose-response analysis. The potency of this compound in producing the phenotype should correlate with its potency for engaging its intended target.[2] Additionally, using a structurally unrelated inhibitor that targets the same protein or pathway should produce a similar phenotype, strengthening the evidence for an on-target effect.[2]
Q3: My reporter gene assay shows high background signal when I use this compound. What could be the cause and how can I fix it?
High background in a reporter gene assay can be due to several factors, including direct effects of the compound on the reporter enzyme or general cellular stress at high concentrations.[2] To troubleshoot this, consider the following:
-
Counter-screen with a control vector: Use a reporter vector lacking the specific response element but containing a constitutive promoter. This will help determine if this compound is directly affecting the reporter enzyme itself.[2]
-
Use a different reporter system: Some compounds can inhibit or activate specific reporter enzymes like luciferase.[2] Switching to a different reporter, such as a fluorescent protein, may mitigate this issue.[2]
-
Optimize compound concentration: Perform a dose-response experiment to identify a concentration range that shows a specific effect on your pathway of interest without causing general cellular toxicity or reporter interference.[2]
Q4: What are some general strategies to minimize off-target effects of small molecules in vitro?
Minimizing off-target effects is a critical aspect of drug discovery. In vitro safety screening can help identify potential liabilities early in the process.[3] This involves screening the compound against a broad range of targets, including receptors, transporters, enzymes, and ion channels, to identify unwanted interactions.[3] Such screening enables structure-activity relationship studies focused on selectivity, aiming to reduce off-target effects while maintaining or improving potency at the primary target.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: Inconsistent Phenotypic Results
Description: You are observing variable or unexpected phenotypic outcomes in your cellular assays with this compound.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock. Impurities could be responsible for the observed effects.
-
Dose-Response Analysis: A thorough dose-response curve should be generated. Off-target effects are often more prominent at higher concentrations.[2]
-
Use a Negative Control: Include a structurally similar but inactive analog of this compound, if available. This can help differentiate specific from non-specific effects.
-
Orthogonal Assays: Confirm the phenotype with a different assay that measures a distinct endpoint of the same biological process.
Issue 2: Suspected Off-Target Kinase Inhibition
Description: You hypothesize that this compound might be inhibiting kinases other than your intended target.
Troubleshooting Steps:
-
Kinase Profiling: Perform a broad kinase screen to identify potential off-target kinases. Several services offer panels of hundreds of kinases.
-
Kinobeads Assay: This affinity chromatography-based method can be used to identify the kinase targets of a compound in a cellular lysate.[2] The principle is that kinases that are not inhibited by the compound will bind to the beads, while the inhibited kinases will remain in the supernatant.[2]
Data Presentation
Table 1: Dose-Response Analysis of this compound
| Concentration (µM) | On-Target Effect (e.g., % Inhibition) | Off-Target Effect (e.g., % Cytotoxicity) |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
This table should be used to record the results of dose-response experiments to compare the potency of this compound for its intended on-target effect versus any observed off-target effects like cytotoxicity.
Table 2: Kinase Profiling Summary for this compound
| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |
| On-Target Kinase | ||
| Off-Target Kinase A | ||
| Off-Target Kinase B | ||
| Off-Target Kinase C |
This table provides a template for summarizing the results of a kinase profiling experiment, highlighting both the on-target and any significant off-target kinase inhibition.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement by a small molecule within a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[2]
Detailed Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified duration.[2]
-
Heating: Harvest and lyse the cells. Aliquot the cell lysate into separate tubes and heat them at a range of different temperatures.[2]
-
Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.[2]
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using techniques like Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the drug-treated samples indicates target engagement.
Mandatory Visualizations
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
Strategies to prevent reprecipitation of 4-Epicommunic acid in assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides robust strategies and detailed protocols to address the common challenge of 4-Epicommunic acid reprecipitation in aqueous assay environments. Our goal is to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound is a diterpenoid compound, typically supplied as a powder.[1] It is characterized by its hydrophobicity and is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous assay buffer/cell culture medium. Why does this happen?
A2: This phenomenon, known as reprecipitation, is common for hydrophobic compounds. The high concentration of the compound is stable in the organic solvent (DMSO). However, when this stock solution is introduced into an aqueous environment, the drastic change in polarity reduces the compound's solubility, causing it to fall out of solution and form a precipitate.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: To maintain cell health and experimental integrity, the final concentration of DMSO should be minimized. A general guideline is to keep the final DMSO concentration below 0.5%, although many cell lines may require a concentration of 0.1% or lower to avoid toxicity.[3] It is imperative to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q4: Can the temperature of the assay medium affect the solubility of this compound?
A4: Yes, temperature is a critical factor. Pre-warming your assay buffer or cell culture medium to the designated experimental temperature (e.g., 37°C for most cell-based assays) before adding the this compound stock solution is highly recommended.[3] This helps prevent precipitation that can be induced by a sudden drop in temperature.
Q5: Do components in my cell culture medium interact with this compound?
A5: Yes, interactions are possible. Complex biological media contain salts, proteins, and other molecules that can affect the solubility and stability of your compound.[3] For example, proteins like albumin, present in fetal bovine serum (FBS), can bind to hydrophobic compounds, which may influence their effective concentration.
Troubleshooting Guide: Preventing Reprecipitation of this compound
Primary Issue: this compound precipitates following dilution into aqueous buffers or cell culture media.
| Potential Cause | Troubleshooting Strategy |
| Poor Aqueous Solubility | - Prepare a high-concentration stock solution in 100% anhydrous DMSO to minimize the volume needed for dilution. - Keep the final DMSO concentration in your assay as low as possible (ideally ≤0.1%). - Perform serial dilutions in the aqueous medium instead of a single, large volume dilution. |
| Solvent Shock | - Add the DMSO stock solution to the assay medium dropwise while gently vortexing or swirling to facilitate rapid and uniform mixing.[4] - Always add the compound to pre-warmed (37°C) aqueous medium.[3] |
| pH Sensitivity | - Although specific data for this compound is limited, the solubility of acidic compounds can be influenced by pH. If precipitation persists, you can empirically test a narrow range of physiologically relevant pH values for your buffer to assess for improved solubility. |
| Supersaturation | - The desired final concentration may exceed the compound's solubility limit in the assay medium. It is crucial to experimentally determine the maximum soluble concentration of this compound under your specific assay conditions.[3] |
| Media Component Interaction | - When using serum-containing media, be mindful of potential binding to albumin. If issues persist, consider reducing the serum percentage if your experiment allows. - In serum-free conditions, the risk of precipitation can be higher. The use of solubilizing agents like β-cyclodextrins could be explored, but they must be validated for non-interference with the assay. |
| Incomplete Stock Dissolution | - Ensure this compound is fully dissolved in the DMSO stock. Gentle warming at 37°C or brief sonication can aid in complete dissolution.[4] |
Data Presentation: Solubility of this compound
While specific quantitative solubility data (e.g., mg/mL) for this compound is not widely published, the following table summarizes its known qualitative solubility characteristics.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water / Aqueous Buffers | Poorly soluble | General knowledge |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Materials :
-
This compound powder (MW: 302.45 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure :
-
Calculate the mass of this compound required to prepare your desired volume of a 10 mM stock solution. (e.g., for 1 mL, weigh 3.02 mg).
-
Carefully weigh the calculated amount of this compound powder into a sterile amber microcentrifuge tube.
-
Add the corresponding volume of anhydrous, sterile DMSO.
-
Vortex the tube vigorously until the powder is completely dissolved. If needed, gently warm the solution to 37°C or sonicate in a water bath for 5-10 minutes.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of Maximum Soluble Concentration in Assay Medium
-
Materials :
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium or assay buffer
-
Sterile microcentrifuge tubes or a clear, sterile 96-well plate
-
-
Procedure :
-
Pre-warm your assay medium to the intended experimental temperature (e.g., 37°C).
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. A 2-fold serial dilution is recommended, starting from a concentration known to be higher than your intended experimental range (e.g., 200 µM).
-
Crucially, maintain a consistent final DMSO concentration across all dilutions and in your vehicle control (e.g., 0.1%).
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, sediment) at multiple time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).[3]
-
The highest concentration that remains visually clear throughout the entire incubation period should be considered the maximum soluble concentration (MSC) for your specific experimental setup.
-
Visualizations
Caption: Troubleshooting workflow for this compound reprecipitation.
Caption: General experimental workflow for using this compound.
References
Validation & Comparative
Unraveling the Enigmatic Mechanism of 4-Epicommunic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Epicommunic acid, a labdane diterpenoid, has emerged as a molecule of interest within the scientific community. However, a comprehensive understanding of its mechanism of action remains elusive. This guide provides a comparative analysis of this compound, juxtaposing its known biological activities with those of its stereoisomer, trans-communic acid, and other relevant labdane diterpenes. By examining available experimental data, we aim to elucidate potential signaling pathways and cellular targets, offering a foundational resource for future research and drug development endeavors.
Comparative Analysis of Biological Activity
Quantitative data on the biological activity of this compound is sparse. However, a comparative analysis with its isomers and other labdane diterpenes can provide valuable insights into its potential therapeutic effects. The following table summarizes the available data on the cytotoxic and anti-inflammatory activities of these compounds.
| Compound | Assay | Cell Line | Activity | Reference |
| This compound | MTT Assay | PC-3 (Prostate Cancer) | GI50 > 100 μM | [1] |
| trans-Communic acid | Brine Shrimp Bioassay | - | LD50 = 0.16 μg/mL | [2] |
| trans-Communic acid | Cytotoxicity Assay | BSC-1 (Monkey Kidney) | Active | [2] |
| cis-Communic acid | Brine Shrimp Bioassay | - | LD50 = 0.16 μg/mL | [2] |
| cis-Communic acid | Cytotoxicity Assay | BSC-1 (Monkey Kidney) | Active | [2] |
| Isocommunic acid | Brine Shrimp Bioassay | - | LD50 = 0.16 μg/mL | [2] |
| Coronarin D | Proliferation Assay | Glioblastoma & Carcinoma | Active | [3] |
| Andrographolide | Various | Various Cancer Cell Lines | Potent Anticancer Activity | [4] |
| Sclareol | Proliferation Assay | Leukemic & Breast Cancer | Induces Apoptosis & Cell Cycle Arrest | [5] |
Note: The GI50 value for this compound suggests low to moderate cytotoxicity against prostate cancer cells under the tested conditions. In contrast, other communic acid isomers exhibit potent activity in the brine shrimp lethality assay, a general screen for cytotoxicity.
Postulated Mechanism of Action: Insights from Labdane Diterpenes
While direct experimental evidence for the mechanism of action of this compound is lacking, the broader class of labdane diterpenes is known to exert anti-inflammatory and anticancer effects through modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immune responses, and cell survival.[1] Many natural products, including diterpenes, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and mediators.[7][9] It is plausible that this compound may exert anti-inflammatory effects by interfering with the activation of NF-κB.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[3] Aberrant MAPK signaling is often implicated in cancer. Several labdane diterpenes have demonstrated the ability to modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.[3][8] Therefore, it is hypothesized that this compound's potential anticancer activity could be mediated through this pathway.
Caption: Postulated modulation of the MAPK pathway by this compound.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability) value.
Caption: Workflow of the MTT assay for assessing cell viability.
Future Directions
The elucidation of the precise mechanism of action of this compound necessitates further investigation. Key future research directions should include:
-
Comprehensive Biological Screening: Evaluating the anti-inflammatory, antimicrobial, and a broader range of anticancer activities of this compound using various in vitro and in vivo models.
-
Signaling Pathway Analysis: Directly investigating the effect of this compound on the NF-κB and MAPK pathways using techniques such as Western blotting, reporter gene assays, and immunofluorescence.
-
Target Identification: Employing techniques like affinity chromatography and proteomics to identify the direct molecular targets of this compound.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to understand the structural features crucial for its biological activity.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel therapeutic agents.
References
- 1. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds [mdpi.com]
- 3. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diterpenes: Nature’s Hidden Gems of Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Diterpenoids from the Aerial Parts of Isodon suzhouensis | Semantic Scholar [semanticscholar.org]
Comparative Analysis of 4-Epicommunic Acid Derivatives: A Focus on Structure-Activity Relationships
A comprehensive review of the structure-activity relationships (SAR) of 4-epicommunic acid derivatives reveals emerging insights into their potential as cytotoxic and anti-inflammatory agents. While research on this specific class of labdane diterpenes is still in its early stages, preliminary data from closely related communic acid analogs suggest that modifications to the core structure can significantly influence their biological activity.
This guide provides a comparative analysis of available data on this compound and its derivatives, focusing on their cytotoxic and anti-inflammatory properties. Due to the limited number of studies specifically investigating a series of this compound derivatives, this guide also incorporates data from structurally similar communic acid analogs to infer potential SAR trends.
Cytotoxic Activity of Communic Acid Derivatives
Table 1: Cytotoxic Activity of Selected Labdane Diterpenes
| Compound | Cell Line | IC50 (µM) | Reference |
| Communic Acid Analog A | A549 (Lung Carcinoma) | 15.2 | Fictional Data Point |
| Communic Acid Analog B | MCF-7 (Breast Cancer) | 8.9 | Fictional Data Point |
| Communic Acid Analog C | HeLa (Cervical Cancer) | 22.5 | Fictional Data Point |
| This compound | Not Available | Not Available |
Note: The data presented in this table is illustrative and based on general findings for labdane diterpenes, as specific comparative data for a series of this compound derivatives is not currently available in published literature.
From the broader class of labdane diterpenes, it is understood that modifications at the C-15 side chain and the decalin ring system can significantly impact cytotoxicity. For example, the introduction of hydroxyl or acetyl groups has been shown to modulate the anticancer activity of these compounds.
Anti-inflammatory Activity and the NF-κB Pathway
The anti-inflammatory potential of labdane diterpenes is often linked to their ability to modulate key inflammatory pathways, most notably the nuclear factor-kappa B (NF-κB) signaling cascade. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a key target for the development of novel anti-inflammatory drugs.
While direct evidence for the effect of this compound derivatives on the NF-κB pathway is scarce, studies on other labdane diterpenoids suggest that this is a likely mechanism of action. For example, some labdane diterpenes have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus and the transcription of inflammatory target genes.
Table 2: Anti-inflammatory Activity of Selected Labdane Diterpenes
| Compound | Assay | Endpoint | Activity | Reference |
| 6β-hydroxy-trans-communic acid | TPA-induced edema | Inflammation | Inactive | [1] |
| Labdane Diterpene X | LPS-induced RAW 264.7 cells | NO production | IC50 = 12.5 µM | Fictional Data Point |
| Labdane Diterpene Y | LPS-induced RAW 264.7 cells | TNF-α secretion | IC50 = 9.8 µM | Fictional Data Point |
Note: The data for Labdane Diterpene X and Y are illustrative to demonstrate the type of data required for a comprehensive SAR analysis.
Experimental Protocols
The evaluation of the cytotoxic and anti-inflammatory activities of this compound derivatives and related compounds typically involves a series of in vitro assays.
Cytotoxicity Assays (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Anti-inflammatory Assays (e.g., Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding and Stimulation: Macrophages are seeded in 96-well plates and stimulated with LPS in the presence or absence of the test compounds.
-
Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for NO production.
-
Griess Assay: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the relationships and processes described, the following diagrams are provided.
Caption: General experimental workflows for assessing the cytotoxicity and anti-inflammatory activity of test compounds.
Caption: Simplified diagram of the NF-κB signaling pathway and the potential inhibitory action of labdane diterpenes.
Conclusion
The structure-activity relationship of this compound derivatives is a promising area of research that remains largely unexplored. Based on the analysis of related labdane diterpenes, it is hypothesized that modifications to the side chain and the decalin ring system of this compound will be critical in determining its cytotoxic and anti-inflammatory activities. Future studies involving the synthesis and biological evaluation of a focused library of this compound derivatives are necessary to establish clear SAR trends and to unlock the full therapeutic potential of this class of natural products. The inhibition of the NF-κB pathway is a key area of investigation for elucidating the anti-inflammatory mechanism of these compounds.
References
A Comparative Guide to the Genetic Validation of 4-Epicommunic Acid's Putative Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific molecular targets of 4-Epicommunic acid is limited. This guide therefore serves as a comparative framework for the validation of putative molecular targets of novel diterpenoids, using this compound as a representative example. The experimental data and signaling pathways presented are hypothetical and for illustrative purposes.
This compound is a diterpenoid natural product with potential therapeutic applications. A crucial step in the preclinical development of such a compound is the identification and validation of its molecular target(s). Genetic approaches are powerful tools for rigorously validating a drug-target interaction, providing a higher level of confidence before committing to extensive drug development programs. This guide compares three common genetic techniques for target validation: CRISPR/Cas9-mediated knockout, shRNA/siRNA-mediated knockdown, and cDNA-mediated overexpression.
Hypothetical Scenario: Protein Kinase X (PKX) as a Putative Target
For the purpose of this guide, we will hypothesize that initial screening (e.g., affinity chromatography, proteomics) has identified Protein Kinase X (PKX), a component of the hypothetical "Cell Survival Pathway," as a putative molecular target of this compound. We will further hypothesize that this compound inhibits the kinase activity of PKX, leading to a decrease in cell proliferation.
Data Presentation: Comparison of Genetic Validation Approaches
The following table summarizes the expected outcomes and key characteristics of each genetic validation method in our hypothetical scenario.
| Parameter | CRISPR/Cas9 Knockout of PKX | shRNA/siRNA Knockdown of PKX | cDNA Overexpression of PKX |
| Mechanism of Action | Permanent gene disruption via frameshift mutations. | Transient or stable reduction of mRNA levels. | Increased expression of the target protein. |
| Expected Phenotype | Decreased cell proliferation, mimicking the effect of this compound. | Decreased cell proliferation, mimicking the effect of this compound. | Increased cell proliferation; potential rescue from this compound-induced phenotype. |
| Effect on this compound IC50 | No significant change in IC50 in knockout cells compared to wild-type, as the target is absent. | No significant change in IC50 in knockdown cells compared to control, as the remaining target is still inhibited. | Rightward shift (increase) in IC50, indicating that higher concentrations of the compound are needed to inhibit the increased amount of target. |
| Level of Target Modulation | Complete and permanent loss of protein expression. | Partial to near-complete reduction in protein expression; can be transient or stable. | Moderate to high increase in protein expression. |
| Potential for Off-Target Effects | Moderate; requires careful guide RNA design and off-target analysis. | High; requires multiple different shRNA/siRNA sequences to confirm phenotype. | Low; dependent on the purity and specificity of the cDNA construct. |
| Suitability for Essential Genes | Can be challenging; may require inducible knockout systems. | Well-suited; allows for partial loss of function. | Not directly applicable for validating inhibitors, but useful for rescue experiments. |
Experimental Protocols
Objective: To generate a stable cell line lacking the PKX gene to assess if the absence of the target phenocopies the effect of this compound.
Methodology:
-
Guide RNA (gRNA) Design and Synthesis: Design two to three gRNAs targeting an early exon of the PKX gene using a publicly available design tool. Synthesize the gRNAs and the Cas9 nuclease.
-
Ribonucleoprotein (RNP) Complex Formation: Incubate the synthesized gRNA and Cas9 protein to form RNP complexes.
-
Transfection: Transfect the target cell line (e.g., a cancer cell line sensitive to this compound) with the RNP complexes using electroporation or a lipid-based transfection reagent.
-
Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Screen individual clones for insertions or deletions (indels) at the target locus by PCR amplifying the target region and performing Sanger sequencing.
-
Western Blot: Confirm the complete absence of PKX protein expression in the knockout clones.
-
-
Phenotypic Assays: Compare the proliferation rate of the validated PKX knockout clones to the wild-type cells. The knockout cells are expected to exhibit a slower proliferation rate, similar to the effect of this compound treatment on wild-type cells.
-
IC50 Determination: Treat both wild-type and PKX knockout cells with a range of this compound concentrations and determine the IC50 for cell viability.
Objective: To transiently or stably reduce the expression of PKX to determine if this mimics the effect of this compound.
Methodology:
-
shRNA/siRNA Design: Design and synthesize at least three different shRNAs or siRNAs targeting the PKX mRNA, along with a non-targeting control.
-
Transfection/Transduction:
-
siRNA (transient): Transfect the target cells with the siRNAs using a lipid-based reagent.
-
shRNA (stable): Clone the shRNAs into a lentiviral vector, produce lentiviral particles, and transduce the target cells. Select for stable integrants using an appropriate antibiotic.
-
-
Validation of Knockdown: At 48-72 hours post-transfection (siRNA) or after selection (shRNA), assess the knockdown efficiency by:
-
Quantitative RT-PCR (qRT-PCR): Measure the reduction in PKX mRNA levels.
-
Western Blot: Confirm the reduction in PKX protein expression.
-
-
Phenotypic Assays: Perform cell proliferation assays on the knockdown cells and compare them to cells treated with the non-targeting control.
-
IC50 Determination: Determine the IC50 of this compound in both the knockdown and control cells.
Objective: To overexpress PKX to assess if it can "rescue" the cells from the effects of this compound, thereby providing evidence of target engagement.
Methodology:
-
Cloning: Obtain a full-length cDNA clone of PKX and subclone it into a mammalian expression vector (e.g., with a CMV promoter). Include an empty vector control.
-
Transfection: Transfect the target cells with the PKX expression vector or the empty vector control. For stable overexpression, select for cells that have integrated the plasmid.
-
Validation of Overexpression: Confirm the increased expression of PKX protein by Western blot.
-
Rescue Experiment: Treat the PKX-overexpressing cells and the control cells with a fixed concentration of this compound (e.g., at its IC50 in wild-type cells) and measure cell viability. A higher viability in the PKX-overexpressing cells would indicate a rescue effect.
-
IC50 Shift Assay: Determine the IC50 of this compound in both the PKX-overexpressing and control cells. An increase in the IC50 for the overexpressing cells would suggest that PKX is the direct target.
Mandatory Visualizations
Caption: Experimental workflow for validating a putative molecular target.
Caption: Hypothetical signaling pathway modulated by this compound.
Efficacy of 4-Epicommunic Acid in Oncology: A Comparative Analysis Against Standard Chemotherapeutic Agents
Initial investigations into the therapeutic potential of 4-Epicommunic acid, a naturally occurring diterpenoid, have suggested possible anti-tumor properties. However, a comprehensive comparative analysis with established chemotherapeutic agents is currently hindered by a significant lack of available scientific data. While the broader class of communic acids has been noted for potential biological activities, including antitumoral effects, specific in-depth studies on the 4-epimer are not present in the public domain.
This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and methodologies required for a rigorous evaluation. In the absence of direct comparative studies for this compound, we will present data for standard chemotherapeutic agents commonly used in the treatment of colorectal cancer, a prevalent solid tumor for which natural products are often explored as alternative or complementary therapies. This will serve as a benchmark for the types of data that would be essential for evaluating the efficacy of this compound.
Standard Chemotherapeutic Agents for Colorectal Cancer: An Overview
Standard-of-care chemotherapy for colorectal cancer typically involves a combination of cytotoxic agents. The most common and well-documented of these include 5-fluorouracil (5-FU), oxaliplatin, and irinotecan.[1][2][3][4][5] These drugs are often used in combination regimens such as FOLFOX (5-FU, leucovorin, oxaliplatin) and FOLFIRI (5-FU, leucovorin, irinotecan) to maximize efficacy.[1][4]
Data Presentation: A Framework for Comparison
To facilitate a direct and objective comparison, quantitative data on the efficacy of any new compound, such as this compound, should be presented alongside data for standard agents. The following table illustrates the type of data required.
| Compound | Cancer Cell Line | IC50 (µM) * | Tumor Growth Inhibition (%) (in vivo model) | Reference |
| This compound | e.g., HCT116, HT-29 | Data not available | Data not available | |
| 5-Fluorouracil | HCT116 | ~2.5 - 10 | Varies with dose and model | [Specific Study] |
| Oxaliplatin | HCT116 | ~0.5 - 2 | Varies with dose and model | [Specific Study] |
| Irinotecan (SN-38) | HCT116 | ~0.01 - 0.1 | Varies with dose and model | [Specific Study] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
Experimental Protocols: Methodologies for Efficacy Assessment
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are standard methodologies that would be necessary to evaluate the anticancer efficacy of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound and standard chemotherapeutic agents (e.g., 5-FU, oxaliplatin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Human colorectal cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specific size, mice are randomized into treatment groups and administered with this compound, a standard chemotherapeutic agent (e.g., 5-FU), or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Monitoring: Tumor growth and the body weight of the mice are monitored throughout the study.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated for each treatment group compared to the control group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its anticancer effects is critical for drug development. For standard chemotherapeutic agents, the primary mechanisms are well-established.
-
5-Fluorouracil: Primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis and repair.
-
Oxaliplatin: An alkylating-like agent that forms platinum-DNA adducts, leading to DNA damage and apoptosis.
-
Irinotecan: A topoisomerase I inhibitor that prevents the re-ligation of single-strand breaks in DNA, leading to DNA damage and cell death.
To evaluate this compound, studies would need to investigate its effects on key cancer-related signaling pathways, such as those involved in apoptosis, cell cycle regulation, and proliferation.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways. The following are examples of how such diagrams would be constructed using the DOT language for Graphviz.
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Hypothetical targeting of apoptosis pathways.
While the exploration of natural compounds like this compound for cancer therapy is a promising field of research, rigorous scientific evaluation is paramount. Currently, the lack of published data on the efficacy and mechanism of action of this compound prevents a direct comparison with standard chemotherapeutic agents. The frameworks and methodologies outlined in this guide provide a roadmap for the necessary research to elucidate its potential role in oncology. Future studies focusing on generating robust in vitro and in vivo data, along with mechanistic insights, are essential to determine if this compound holds promise as a novel anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Immunoregulatory mechanisms of the arachidonic acid pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytoconstituents as apoptosis inducing agents: strategy to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 4-Epicommunic Acid's Anti-Tumor Activity: A Comparative Guide Based on Structurally Related Labdane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
While in vivo validation data for the anti-tumor activity of 4-Epicommunic acid in mouse models is not currently available in published literature, this guide provides a comparative analysis of structurally related labdane diterpenes—sclareol, andrographolide, and coronarin D. The experimental data, protocols, and mechanistic insights presented here for these analogous compounds can serve as a valuable resource for designing and evaluating in vivo studies for this compound.
Comparative Analysis of In Vivo Anti-Tumor Activity
The following tables summarize the in vivo anti-tumor effects of sclareol and andrographolide in various mouse models. Due to limited in vivo data for coronarin D, it is not included in this direct comparison.
Table 1: In Vivo Anti-Tumor Efficacy of Sclareol in Mouse Models
| Cancer Type | Mouse Model | Treatment and Dosage | Key Findings | Reference |
| Breast Cancer | Spontaneous mammary tumor | 7.85 µ g/mouse/day (intraperitoneal) | Significant decrease in tumor size. | [1] |
| Colon Cancer | HCT116 xenograft (SCID mice) | 50 mg/kg (liposomal, intraperitoneal) | Significant suppression of tumor growth. | [2] |
| Small Cell Lung Cancer | H1688 xenograft (nude mice) | 300 mg/kg (intraperitoneal) | Inhibition of tumor weight and volume. | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of Andrographolide in Mouse Models
| Cancer Type | Mouse Model | Treatment and Dosage | Key Findings | Reference |
| Breast Cancer | MMTV-PyMT (transgenic) | Not specified | Significantly inhibited tumor growth and metastasis. | [4] |
| Breast Cancer | MCF-7 xenograft (nude mice) | 150 mg/kg/day | Inhibited tumor growth. | [5] |
| Colon Cancer | Lovo cell xenograft | Not specified | Synergistic inhibition of tumor growth with cisplatin. | [6] |
| Insulinoma | RIP1-Tag2 (transgenic) | 1 mg/kg | Significantly inhibited tumor growth. | [7][8] |
| Leukemia (T-ALL) | Jurkat cell xenograft (nude mice) | 50, 100, 200 mg/kg | Notably inhibited tumor growth. | [9] |
Experimental Protocols
This section provides a detailed methodology for a subcutaneous xenograft mouse model, a commonly used approach for evaluating the in vivo anti-tumor activity of compounds like labdane diterpenes.
Protocol: Subcutaneous Tumor Xenograft Study in Mice
1. Cell Culture and Preparation:
-
Culture human cancer cells (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) in appropriate media and conditions until they reach 80-90% confluency in the logarithmic growth phase.
-
Harvest the cells by trypsinization and wash them 2-3 times with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free media or PBS at a concentration of 1-5 x 10⁸ cells/mL. Keep the cell suspension on ice. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor engraftment.
2. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice or SCID mice), typically 5-6 weeks old.
-
Allow the mice to acclimatize for at least one week before the experiment.
3. Tumor Inoculation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Shave the injection site (typically the right flank).
-
Inject 100-200 µL of the cell suspension subcutaneously using a 25-27 gauge needle.
4. Treatment Administration:
-
Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Prepare the labdane diterpene formulation. Due to their poor water solubility, these compounds often require a vehicle such as a solution containing PEG-200, Transcutol, Labrasol, and Tween-80, or encapsulation in liposomes or nanoparticles.
-
Administer the treatment (e.g., this compound) and vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) according to the planned dosing schedule.
5. Monitoring and Endpoints:
-
Measure tumor volume using calipers 2-3 times per week. The formula (Length × Width²)/2 is commonly used to calculate tumor volume.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health of the animals daily.
-
The primary endpoint is typically tumor growth inhibition. Euthanize mice when tumors reach a predetermined maximum size (e.g., 1500-2000 mm³) or if they show signs of significant distress or weight loss (>20%).
-
At the end of the study, excise the tumors and weigh them. Tissues can be collected for further analysis (e.g., histology, western blotting).
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for in vivo anti-tumor activity assessment.
Signaling Pathways
The anti-tumor activity of labdane diterpenes is often attributed to their modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.
NF-κB Signaling Pathway
Sclareol and andrographolide have been shown to inhibit the NF-κB signaling pathway.[8][10][11][12][13][14] This inhibition can lead to decreased expression of pro-survival and pro-inflammatory genes, ultimately promoting apoptosis in cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by labdane diterpenes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and survival that can be modulated by labdane diterpenes.[11][15][16][17] For instance, coronarin D is suggested to exert its antiproliferative action through the activation of the MAPK pathway, leading to apoptosis.[15]
Caption: Modulation of the MAPK signaling pathway by labdane diterpenes.
References
- 1. Sclareol Reduces CD4+ CD25+ FoxP3+ T-reg Cells in a Breast Cancer Model in Vivo [iji.sums.ac.ir]
- 2. The bioactivities of sclareol: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
- 5. Andrographolide Inhibits ER-Positive Breast Cancer Growth and Enhances Fulvestrant Efficacy via ROS-FOXM1-ER-α Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide sensitizes the cytotoxicity of human colorectal carcinoma cells toward cisplatin via enhancing apoptosis pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Andrographolide Suppress Tumor Growth by Inhibiting TLR4/NF-κB Signaling Activation in Insulinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sclareol prevents ovariectomy-induced bone loss in vivo and inhibits osteoclastogenesis in vitro via suppressing NF-κB and MAPK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sclareol ameliorates hyperglycemia-induced renal injury through inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sclareol protected against intestinal barrier dysfunction ameliorating Crohn's disease-like colitis via Nrf2/NF-B/MLCK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sclareol ameliorates liver injury by inhibiting nuclear factor-kappa B/NOD-like receptor protein 3-mediated inflammation and lipid metabolism disorder in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Andrographolide suppresses proliferation of human colon cancer SW620 cells through the TLR4/NF-κB/MMP-9 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Andrographolide exhibits anti-invasive activity against colon cancer cells via inhibition of MMP2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Detection of 4-Epicommunic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of various analytical methods for the quantitative and qualitative detection of 4-Epicommunic acid. The information presented herein is essential for researchers and professionals in drug development and quality control to select the most appropriate analytical technique based on their specific requirements for sensitivity, selectivity, and throughput.
Comparative Analysis of Performance Data
The selection of an optimal analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the most commonly employed techniques in the analysis of acidic compounds like this compound. The data presented is a synthesis of expected performance based on the analysis of similar organic acids and isomers.[1][2][3]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.01 - 1 ng/mL | > 1 µg/mL |
| Limit of Quantitation (LOQ) | 50 - 200 ng/mL | 10 - 50 ng/mL | 0.1 - 5 ng/mL | > 5 µg/mL |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.998 | Not typically used for quantification |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% (with internal standard) | 98 - 102% | Not typically used for quantification |
| Precision (%RSD) | < 5% | < 15% | < 3% | Not applicable |
| Sample Throughput | High | Medium (requires derivatization) | High | Low |
| Specificity for Isomers | Moderate (depends on column and mobile phase) | High (with proper derivatization and column) | Very High | Excellent |
| Matrix Effects | Moderate | Low | High (ion suppression/enhancement) | Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are the outlined experimental protocols for each of the compared analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water). The gradient program should be optimized to achieve good separation from other components.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 210-220 nm for non-conjugated carboxylic acids).
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines.[5][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to increase volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The carboxylic acid group of this compound must be derivatized, for example, by silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst), to make it volatile.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is employed to separate the derivatized analyte from other components. A typical program might start at a lower temperature and ramp up to a higher temperature.[9][10][11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Sample Preparation: The sample is extracted, concentrated, and then derivatized before injection into the GC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently the gold standard for the sensitive and selective quantification of a wide range of compounds in complex matrices, and it does not require derivatization for compounds like this compound.[1][12]
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column and Mobile Phase: Similar to HPLC-UV, a reversed-phase C18 column with a gradient of acetonitrile and acidified water is commonly used.[13][14]
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically preferred for carboxylic acids.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) and a specific product ion after collision-induced dissociation.
-
Sample Preparation: Minimal sample preparation is often required, typically involving dilution and filtration.[1] For complex matrices, a solid-phase extraction (SPE) may be necessary to reduce matrix effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and identification of isomers, including epimers like this compound.[15][16][17][18] While not typically used for routine quantification due to lower sensitivity, it is invaluable for confirming the identity and stereochemistry of the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, Methanol-d₄).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity of atoms within the molecule and confirm the structure.
-
NOESY/ROESY: Can be used to determine the relative stereochemistry of the molecule by observing through-space interactions between protons.
-
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent and placed in an NMR tube.
Visualizing the Workflow and Relationships
To better understand the processes and comparisons, the following diagrams have been generated using Graphviz.
Caption: Workflow for cross-validation of analytical methods.
Caption: Comparison of key features of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iponline.ipc.gov.in [iponline.ipc.gov.in]
- 4. Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.usmf.md [library.usmf.md]
- 6. ajrconline.org [ajrconline.org]
- 7. scispace.com [scispace.com]
- 8. organic acid disorders and GC-MS - Chromatography Forum [chromforum.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. scispace.com [scispace.com]
- 12. rsc.org [rsc.org]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. magritek.com [magritek.com]
- 16. azom.com [azom.com]
- 17. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 18. magritek.com [magritek.com]
Comparative study of the biological effects of enantiomers of communic acid
While communic acid and its various isomers are known to possess a range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties, a direct comparative study detailing the distinct effects of its enantiomers is not available in the current scientific literature. Research has identified the existence of enantiomers, such as trans-communic acid and its corresponding enantiomer, ent-trans-communic acid, but has not yet extended to a side-by-side evaluation of their biological efficacy with quantitative data.
Communic acids are a class of labdane diterpenes found primarily in coniferous plants.[1][2] Studies have demonstrated that mixtures of communic acid isomers, or individual isomers like trans-communic acid and cis-communic acid, exhibit notable bioactivity.[1][3] For instance, a mixture of trans-communic acid, cis-communic acid, and mirceocommunic acid showed strong cytotoxicity in a brine shrimp bioassay, with a reported median lethal dose (LD50) of 0.16 μg/mL.[1][3] Furthermore, various extracts containing these acids have shown activity against microorganisms like Staphylococcus aureus and have demonstrated cytotoxic effects against certain cell lines.[1]
However, the core requirement for a comparative study—the parallel testing of the individual enantiomers of a specific communic acid isomer—has not been documented in available research. Scientific investigation into the biological activities of chiral molecules in other contexts has frequently shown that enantiomers can have significantly different potencies and effects. This principle of enantioselectivity is a cornerstone of pharmacology and drug development. Unfortunately, without primary research that isolates or synthesizes the enantiomers of communic acid and subsequently tests them in identical biological assays, a quantitative comparison is not possible.
Due to the absence of specific experimental data comparing the biological effects of the enantiomers of communic acid, the following guide cannot provide quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways related to their differential activities. The information available confirms the existence of these enantiomers and the general bioactivity of the compound class but does not extend to the specific comparative analysis requested. Further research would be required to elucidate the distinct biological profiles of individual communic acid enantiomers.
References
- 1. Communic Acids: Occurrence, Properties and Use as Chirons for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Synergistic Potential of Quercetin in Combination with Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to extensive research into combination treatments. This guide provides a comprehensive assessment of the synergistic effects of Quercetin, a natural flavonoid, when used in conjunction with the widely used chemotherapeutic agent, Doxorubicin. By presenting key experimental data, detailed methodologies, and visualizing the underlying molecular mechanisms, this document aims to equip researchers with the necessary information to evaluate and potentially advance this combination strategy.
I. Quantitative Analysis of Synergistic Efficacy
The synergistic interaction between Quercetin and Doxorubicin has been evaluated in various cancer cell lines, with outcomes ranging from synergistic to antagonistic, highlighting the context-dependent nature of their interaction. The following tables summarize the key quantitative findings from multiple studies, focusing on cell viability (IC50 values) and the degree of synergy (Combination Index).
Table 1: Comparative IC50 Values of Doxorubicin in the Presence and Absence of Quercetin
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent drug. The data below illustrates how Quercetin can modulate the IC50 of Doxorubicin in different breast cancer cell lines.
| Cell Line | Doxorubicin IC50 (µM) | Doxorubicin + Quercetin IC50 (µM) | Quercetin Concentration (µM) | Outcome | Reference |
| MCF-7 (Wild-type) | 0.133 | 0.114 | 10 | Potentiation | [1] |
| MCF-7 (Dox-Resistant) | 4.0 | 1.2 (approx.) | 20 | Sensitization | [1] |
| MCF-7 | 0.4 ± 0.03 | 0.8 ± 0.06 | Not Specified | Antagonism | [2][3] |
| T47D | 0.74 ± 0.05 | 0.36 ± 0.003 | Not Specified | Additive/Synergistic | [2][3] |
| MDA-MB-231 | 70 ± 10 (nM) | 76.3 ± 4 (nM) | Not Specified | Antagonism | [2] |
| MG-63 (Osteosarcoma) | 1.14 | Not directly comparable (used in fixed ratio) | 5 (in Q50+Dox5 group) | Synergism | [4][5] |
Note: The variability in outcomes, particularly for the MCF-7 cell line, may be attributed to differences in experimental conditions, including Quercetin concentration and the specific sub-clone of the cell line used.
Table 2: Combination Index (CI) Values for Quercetin and Doxorubicin Co-treatment
The Combination Index (CI) is a quantitative measure used to determine the nature of the interaction between two drugs. A CI value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination Group | Combination Index (CI) | Interpretation | Reference |
| MCF-7 | Doxorubicin + Quercetin | 3.2 | Strong Antagonism | [2] |
| MDA-MB-231 | Doxorubicin + Quercetin | 1.98 | Antagonism | [2] |
| T47D | Doxorubicin + Quercetin | 1.17 | Additive Effect | [2] |
| MG-63 | Q50 + Dox5 | 0.23 | Strong Synergism | [4][5] |
II. Mechanisms of Interaction: Signaling Pathways
The synergistic and protective effects of Quercetin in combination with Doxorubicin are attributed to its influence on several key signaling pathways. One of the primary mechanisms is the downregulation of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which are responsible for drug efflux and a major cause of multidrug resistance.[6][7][8] By inhibiting these transporters, Quercetin increases the intracellular accumulation of Doxorubicin in cancer cells, thereby enhancing its cytotoxic effect.[6]
Furthermore, in some cancer models, the combination of Quercetin and Doxorubicin has been shown to synergistically induce apoptosis by suppressing pro-survival pathways like PI3K/Akt and upregulating the expression of pro-apoptotic proteins such as caspases.[4][9]
Caption: Proposed mechanism of synergistic action between Quercetin and Doxorubicin.
III. Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.
A. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1][5][10]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Doxorubicin, Quercetin, or a combination of both. Control wells receive medium with the vehicle (e.g., DMSO) at a concentration that does not exceed 1%.[10]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[1][11]
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[5][10]
-
Formazan Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[1][5][10]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1][5]
-
Data Analysis: Cell viability is calculated as a percentage of the control group, and IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
Caption: A generalized workflow for the MTT cell viability assay.
B. Apoptosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with Doxorubicin, Quercetin, or their combination for the desired time.[1]
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[12]
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) staining solution are added to the cell suspension.[12]
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[12][13]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, typically using 488 nm excitation. The cell populations are gated and quantified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
C. Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.
-
Protein Extraction: Following drug treatment, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., P-gp, Akt, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[14][15]
IV. Conclusion
The combination of Quercetin and Doxorubicin presents a compelling area of investigation for cancer therapy. The preclinical data suggest that Quercetin can potentiate the cytotoxic effects of Doxorubicin in certain cancer cell lines, particularly in drug-resistant models, and may offer protective effects to non-cancerous cells. However, the observed antagonistic interactions in some contexts underscore the importance of further research to elucidate the precise molecular determinants of synergy versus antagonism. This guide provides a foundational overview for researchers to build upon, with the ultimate goal of translating these findings into more effective and safer therapeutic strategies.
References
- 1. Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quercetin Could Interfere With Doxorubicin Treatment | Food for Breast Cancer [foodforbreastcancer.com]
- 4. PI3K/Akt1 Pathway Suppression by Quercetin-Doxorubicin Combination in Osteosarcoma Cell Line (MG-63 Cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/Akt1 Pathway Suppression by Quercetin–Doxorubicin Combination in Osteosarcoma Cell Line (MG-63 Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin enhances chemotherapeutic effect of doxorubicin against human breast cancer cells while reducing toxic side effects of it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination Therapy of Doxorubicin and Quercetin on Multidrug-Resistant Breast Cancer and Their Sequential Delivery by Reduction-Sensitive Hyaluronic Acid-Based Conjugate/d-α-Tocopheryl Poly(ethylene glycol) 1000 Succinate Mixed Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of quercetin on doxorubicin cytotoxicity in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin-induced cardioprotection against doxorubicin cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Despite Blocking Doxorubicin-Induced Vascular Damage, Quercetin Ameliorates Its Antibreast Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quercetin attenuates doxorubicin cardiotoxicity by modulating Bmi-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validating the Anti-inflammatory Potential of 4-Epicommunic Acid: A Comparative Analysis Based on Abietane Diterpenes
Disclaimer: As of November 2025, specific experimental data on the anti-inflammatory properties of 4-Epicommunic acid is not available in the public domain. This guide, therefore, provides a comparative analysis based on the known anti-inflammatory activities of the broader class of abietane diterpenes, to which this compound belongs. The data presented herein serves as a potential indicator of its properties and a framework for future experimental validation.
The quest for novel anti-inflammatory agents is a cornerstone of drug discovery. Natural products, with their vast structural diversity, represent a promising reservoir for such compounds. Abietane diterpenes, a large family of natural compounds, have garnered significant attention for their wide range of biological activities, including potent anti-inflammatory effects. This guide offers a comparative overview of the anti-inflammatory properties of representative abietane diterpenes, providing a basis for validating the potential of this compound.
Comparative Anti-inflammatory Activity of Abietane Diterpenes
The anti-inflammatory activity of abietane diterpenes is commonly evaluated by their ability to inhibit the production of key inflammatory mediators in cellular models. A standard in vitro model utilizes lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which mimic an inflammatory response. The inhibitory concentration (IC50) values for nitric oxide (NO) production, a key inflammatory marker, for several abietane diterpenes are presented in the table below.
| Compound | Source | IC50 for NO Inhibition (µM) | Reference |
| Dracocephalumoid A | Dracocephalum moldavica L. | 5.84 | [1] |
| Uncinatone | Dracocephalum moldavica L. | 1.12 | [1] |
| Trichotomone F | Dracocephalum moldavica L. | 2.31 | [1] |
| Caryopterisoid C | Dracocephalum moldavica L. | 4.56 | [1] |
| Nepetabrate B | Nepeta bracteata Benth. | 19.2 | [2] |
| Nepetabrate D | Nepeta bracteata Benth. | 18.8 | [2] |
| Medusanthol A | Medusantha martiusii | 3.12 | [3] |
| Medusanthol B | Medusantha martiusii | 15.53 | [3] |
Lower IC50 values indicate greater potency.
Key Signaling Pathways in Inflammation
Inflammation is a complex biological response involving a cascade of signaling pathways. A central regulator of the inflammatory process is the Nuclear Factor-kappa B (NF-κB) pathway.[4] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a signaling cascade is initiated, leading to the activation of NF-κB, which then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] Many abietane diterpenes exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[5]
References
- 1. Abietane diterpenoids from Dracocephalum moldavica L. and their anti-inflammatory activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Data Prevents Comprehensive Transcriptomic Comparison of 4-Epicommunic Acid Treatment
A thorough investigation of scientific literature and databases has revealed a significant gap in the availability of public data regarding the comparative transcriptomics of cells treated with 4-Epicommunic acid. Despite extensive searches, no specific studies detailing the genome-wide gene expression changes induced by this compound could be identified. This absence of foundational experimental data makes it impossible to generate a detailed comparison guide as requested.
This compound belongs to the labdane-type diterpenoid family of natural products. While research exists on the broader biological activities of related diterpenoids and communic acids, the specific transcriptomic impact of this compound remains uncharacterized in publicly accessible research. Studies on other diterpenoids have suggested potential roles in modulating pathways related to cell proliferation, apoptosis, and metabolism. For instance, some labdane diterpenes have been shown to influence the expression of key regulatory genes like c-Myc in cancer cell lines. Additionally, various communic acids have been noted for their cytotoxic and antimicrobial properties, hinting at underlying changes in gene expression.
However, without specific RNA-sequencing or microarray data from cells directly treated with this compound, any attempt to create a comparative guide would be purely speculative and would not meet the required standards of data-driven, objective analysis. The core requirements of summarizing quantitative data into tables, providing detailed experimental protocols, and visualizing signaling pathways cannot be fulfilled without the initial experimental results.
Researchers, scientists, and drug development professionals interested in the transcriptomic effects of this compound are encouraged to pursue primary research in this area. Such studies would be foundational in elucidating the compound's mechanism of action and its potential therapeutic applications. Future research efforts could involve treating relevant cell lines with this compound and performing transcriptomic analysis to identify differentially expressed genes and affected signaling pathways. This would provide the necessary data to build a comprehensive understanding of its cellular impact.
Confirming the Binding Site of Novel Ligands: A Comparative Guide for 4-Epicommunic Acid
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of a specific binding site are critical milestones in the development of any small molecule therapeutic. This guide provides a comprehensive overview of the experimental methodologies required to confirm the binding site of a novel compound, using the natural product 4-Epicommunic acid as a representative example. We will explore a hypothetical scenario where a putative protein target has been identified and outline the subsequent steps for rigorous validation and comparison with alternative binders.
Comparative Analysis of Protein-Ligand Interactions
Once a potential protein target for this compound is identified, a crucial step is to quantitatively compare its binding characteristics to other known modulators of the same target. This comparative data is essential for understanding the compound's potency, specificity, and potential for further development. A typical data summary table would be structured as follows:
| Compound | Target Protein | Binding Affinity (Kd) | IC50/EC50 | Residence Time | Method |
| This compound | Hypothetical Target X | TBD | TBD | TBD | SPR, ITC |
| Alternative 1 | Hypothetical Target X | Value (e.g., nM, µM) | Value (e.g., nM, µM) | Value (e.g., seconds, minutes) | SPR |
| Alternative 2 | Hypothetical Target X | Value (e.g., nM, µM) | Value (e.g., nM, µM) | Value (e.g., seconds, minutes) | BLI |
| Control Compound | Hypothetical Target X | Value (e.g., mM) | Value (e.g., mM) | Not applicable | ITC |
-
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates a stronger interaction.
-
IC50/EC50 (Half-maximal inhibitory/effective concentration): Indicates the concentration of a compound required to inhibit or elicit a biological process by 50%.
-
Residence Time: The duration a compound remains bound to its target, which can be a critical determinant of its pharmacological effect.
-
Method: The experimental technique used to determine the binding parameters.[1]
Experimental Workflow for Binding Site Confirmation
The process of confirming a ligand's binding site on a protein target typically follows a multi-step workflow, beginning with initial binding confirmation and culminating in high-resolution structural elucidation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding of a small molecule like this compound to its protein target.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[1]
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. Binding of a ligand (this compound) to the protein alters the refractive index, which is detected as a change in the SPR signal.
-
Protocol:
-
Immobilization: The purified protein target is covalently immobilized onto a sensor chip surface.
-
Binding Analysis: A series of concentrations of this compound are flowed over the sensor surface. The association (kon) and dissociation (koff) rates are monitored in real-time.
-
Data Analysis: The binding data is fitted to a suitable kinetic model to determine the dissociation constant (Kd = koff/kon).
-
-
Advantages: Provides kinetic information (on- and off-rates) and affinity.[2]
-
Disadvantages: Requires immobilization of the protein, which can potentially alter its conformation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[1][3]
-
Principle: A solution of this compound is titrated into a sample cell containing the purified protein target. The heat released or absorbed upon binding is measured.
-
Protocol:
-
Sample Preparation: The protein and this compound are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the ligand are made into the protein solution.
-
Data Analysis: The resulting thermogram is integrated to determine the binding stoichiometry (n), enthalpy change (ΔH), and binding affinity (Ka, from which Kd is calculated).
-
-
Advantages: Label-free, solution-based measurement that provides thermodynamic data.[3]
-
Disadvantages: Requires relatively large amounts of purified protein and ligand.[3]
X-ray Crystallography
This technique provides high-resolution structural information about the protein-ligand complex, definitively identifying the binding site.[2]
-
Principle: A crystallized protein-ligand complex is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map and thus the atomic structure of the complex.
-
Protocol:
-
Crystallization: The purified protein is co-crystallized with this compound, or the ligand is soaked into pre-formed protein crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray source, and diffraction data is collected.
-
Structure Determination: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.
-
-
Advantages: Provides a precise, atomic-level view of the binding site and interactions.[2]
-
Disadvantages: Can be challenging to obtain high-quality crystals of the complex.
Hypothetical Signaling Pathway Modulation
The binding of this compound to its target protein is expected to modulate a specific signaling pathway. The following diagram illustrates a hypothetical pathway that could be inhibited by this interaction.
This guide provides a foundational framework for the experimental validation of the binding site of this compound or any novel small molecule. By employing a combination of biophysical, biochemical, and structural biology techniques, researchers can build a robust data package to support further drug development efforts.
References
An Evaluation of 4-Epicommunic Acid's Potential for Drug Resistance Development: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens constitutes a significant global health threat, necessitating the exploration of novel antimicrobial compounds.[1][2][3] Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic agents that may circumvent existing resistance mechanisms.[4][5] This guide provides a comparative framework for evaluating the potential of 4-Epicommunic acid, a labdane diterpenoid, to induce drug resistance. Due to the limited availability of direct experimental data on this compound in the current literature[6][7][8][9], this document outlines a comprehensive experimental strategy for its assessment. The proposed methodologies are detailed to allow for robust and reproducible evaluation, with comparative data for existing antimicrobial agents provided for context.
Comparative Analysis of Antimicrobial Potency
The initial step in assessing a new compound is to determine its intrinsic antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's potency. For this compound, determining the MIC against a panel of clinically relevant, drug-sensitive, and drug-resistant bacterial strains is crucial.
Table 1: Hypothetical MIC Data for this compound and Comparator Compounds (μg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Methicillin-resistant S. aureus (MRSA) (ATCC 43300) | Escherichia coli (ATCC 25922) | Ciprofloxacin-resistant E. coli |
| This compound | [Data to be determined] | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Ciprofloxacin | 0.25 | 0.25 | 0.008 | 32 |
| Sclareol¹ | 16 | 32 | >128 | >128 |
| Manool¹ | 32 | 64 | >128 | >128 |
¹ Data for Sclareol and Manool are representative values for labdane diterpenoids and may vary.[10][11]
Experimental Protocols
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13][14][15]
Methodology (Broth Microdilution):
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.[12]
-
-
Determination of MIC:
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Assessment of Resistance Development Potential
A critical aspect of evaluating a new antimicrobial is its propensity to select for resistant mutants. This can be assessed through mutation frequency analysis and multi-step resistance studies.
This assay quantifies the frequency at which resistant mutants arise in a bacterial population upon exposure to an inhibitory concentration of the compound.[16][17][18]
Methodology:
-
Grow a large population of the test bacterium (e.g., 10¹⁰ CFU) in broth to late logarithmic or early stationary phase.
-
Plate the entire culture onto agar plates containing this compound at a concentration of 4x or 8x the MIC.[16]
-
Concurrently, plate serial dilutions of the culture onto drug-free agar to determine the total viable cell count.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on both the drug-containing and drug-free plates.
-
Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells.[19]
Table 2: Hypothetical Mutation Frequency Data
| Compound | Test Organism | Mutation Frequency at 4x MIC |
| This compound | S. aureus | [Data to be determined] |
| Ciprofloxacin | S. aureus | 10⁻⁷ to 10⁻⁸ |
| Rifampicin | S. aureus | 10⁻⁸ to 10⁻⁹ |
Logical Flow for Mutation Frequency Determination
Caption: Logical steps for determining spontaneous mutation frequency.
Investigating Mechanisms of Resistance
Understanding the potential mechanisms by which bacteria could develop resistance to this compound is crucial. A primary mechanism of resistance to many natural products is through the action of efflux pumps.[20][21]
This assay determines if a compound is a substrate for bacterial efflux pumps. This is often done by measuring the intracellular accumulation of a fluorescent dye in the presence and absence of the test compound and a known efflux pump inhibitor (EPI).[22][23][24][25]
Methodology (Ethidium Bromide Accumulation Assay):
-
Grow bacterial cells to the mid-logarithmic phase and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in the buffer containing a sub-inhibitory concentration of this compound.
-
Add ethidium bromide (a fluorescent substrate of many efflux pumps) to the cell suspension.
-
Monitor the increase in fluorescence over time using a fluorometer. A lower rate of fluorescence increase in the presence of this compound compared to the control (no compound) suggests that the compound may be inducing efflux pump activity.
-
As a control, perform the assay in the presence of a known EPI (e.g., CCCP or reserpine). If this compound's effect is reversed by the EPI, it further suggests involvement of efflux pumps.
Signaling Pathway for Efflux Pump-Mediated Resistance
Caption: Simplified pathway of efflux pump-mediated resistance.
Conclusion
While direct data on the drug resistance potential of this compound is currently lacking, the experimental framework outlined in this guide provides a clear path for its comprehensive evaluation. By systematically determining its antimicrobial potency, assessing its propensity to select for resistant mutants, and investigating potential resistance mechanisms, researchers can build a robust profile of this compound. Comparing the results obtained for this compound with the known characteristics of established antibiotics and other natural products will be essential in determining its potential as a future therapeutic agent in the fight against antimicrobial resistance. The low frequency of resistance development is a desirable trait for any new antimicrobial candidate.[1] Natural products are often believed to have a lower propensity for inducing resistance due to potentially having multiple cellular targets.[5] The evaluation proposed herein will ascertain if this compound aligns with this favorable characteristic.
References
- 1. Tackling Antibiotic Resistance with Compounds of Natural Origin: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Natural compounds - do they have a chance to replace antibiotics? [frontiersin.org]
- 5. Bacterial drug resistance towards natural products (2023) | 3 Citations [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Communic acids: occurrence, properties and use as chirons for the synthesis of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ja.veg-sci.com [ja.veg-sci.com]
- 10. Labdane Diterpenoids from Salvia tingitana Etl. Synergize with Clindamycin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. protocols.io [protocols.io]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 15. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 16. emerypharma.com [emerypharma.com]
- 17. A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mutation Frequencies and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Rifampicin-resistance Mutation Frequency and Analysis of Mutation Spectra in Mycobacteria [bio-protocol.org]
- 20. Drug resistance - Wikipedia [en.wikipedia.org]
- 21. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 23. 2.5. Determination of Efflux Pump Activity [bio-protocol.org]
- 24. journals.asm.org [journals.asm.org]
- 25. Efflux pump assay [bio-protocol.org]
A Researcher's Guide to Comparing the Metabolic Stability of 4-Epicommunic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For natural products and their derivatives, such as the labdane diterpene 4-Epicommunic acid and its analogs, understanding their metabolic fate is a key step in early drug development. This guide provides a framework for comparing the metabolic stability of these compounds, supported by established experimental protocols and data interpretation.
Understanding Metabolic Stability
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. A compound with low metabolic stability is rapidly cleared from the body, which may necessitate more frequent dosing to maintain therapeutic concentrations. Conversely, a highly stable compound might accumulate and lead to toxicity. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a crucial role in the metabolism of many compounds, including diterpenoids.[1][2][3]
In vitro assays, particularly with liver microsomes, are a cost-effective and high-throughput method to assess metabolic stability in the early stages of drug discovery.[4][5][6] These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t1/2).[4][7]
Experimental Protocol: In Vitro Microsomal Stability Assay
The following protocol outlines a standard liver microsomal stability assay to evaluate and compare the metabolic stability of this compound and its analogs.[7][8][9][10][11]
Objective: To determine the rate of metabolism of test compounds in the presence of liver microsomes.
Materials:
-
Test compounds (this compound and its analogs)
-
Pooled liver microsomes (human, rat, or other species of interest)[7][8][9]
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[10]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8][10]
-
Ice-cold acetonitrile or methanol (to terminate the reaction)[8]
-
Internal standard for analytical quantification
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).[10]
-
On the day of the experiment, thaw the liver microsomes at 37°C and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[9][10][11]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[8]
-
-
Incubation:
-
In separate tubes, pre-incubate the test compounds with the diluted microsomes at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[9]
-
Incubate the reaction mixture at 37°C with gentle shaking.[8][10]
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7][9]
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol with the internal standard.[8][10] This step also serves to precipitate the microsomal proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a new plate or vials for analysis.[8][10]
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[7]
-
Data Analysis:
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Half-life (t1/2): t1/2 = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
Comparative Data Presentation
The metabolic stability of this compound and its analogs can be compared by summarizing the calculated half-life and intrinsic clearance values in a table.
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Hypothetical Value | Hypothetical Value |
| Analog A | Hypothetical Value | Hypothetical Value |
| Analog B | Hypothetical Value | Hypothetical Value |
| Verapamil (Control) | Hypothetical Value | Hypothetical Value |
Note: Verapamil is often used as a positive control for high metabolic clearance.
Visualizing the Experimental Workflow and Metabolic Pathway
Caption: Generalized metabolic pathway for diterpenoids.
Interpreting the Results
A comparative analysis of the metabolic stability data will reveal structure-activity relationships. For instance, the addition of certain functional groups to the this compound scaffold may block sites of metabolism, leading to increased half-life and lower intrinsic clearance. Conversely, other modifications might introduce new metabolic liabilities. This information is invaluable for guiding medicinal chemistry efforts to optimize the pharmacokinetic properties of this class of compounds.
While in vitro microsomal assays are a powerful predictive tool, it is important to note that they primarily assess Phase I metabolism. [9]For a more comprehensive understanding, further studies using hepatocytes, which contain both Phase I and Phase II enzymes, may be warranted. [6]Ultimately, in vivo pharmacokinetic studies are necessary to confirm the in vitro findings.
References
- 1. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochromes P450 for terpene functionalisation and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 4-Epicommunic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Epicommunic acid was found. The following guidance is based on general best practices for handling acidic chemical compounds of unknown specific toxicity. A thorough risk assessment should be conducted before handling this substance.
This document provides essential safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Given the acidic nature of this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact. The minimum required PPE for handling this compound is outlined below.[1][2]
| Operation | Minimum Required PPE | Recommended Additional PPE |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | - Nitrile gloves- Safety glasses with side shields- Lab coat | - Double-gloving (nitrile)- Chemical splash goggles |
| High-Volume Handling or Splash Potential (e.g., pouring, large-scale reactions) | - Chemical-resistant gloves (Nitrile or Neoprene)- Chemical splash goggles- Lab coat | - Face shield worn over safety goggles- Chemical-resistant apron over lab coat- Tyvek sleeves |
| Emergency Spill Response | - Chemical-resistant gloves- Chemical splash goggles- Lab coat- Closed-toe shoes | - Face shield- Chemical-resistant boots- Respirator (if significant vapor or dust is generated) |
Always inspect PPE for integrity before use and replace it if damaged.[2] Disposable gloves should be removed and discarded immediately after contact with the chemical.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and procedural consistency.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Date the container upon opening.[3]
-
Store this compound in a cool, dry, and well-ventilated area.
-
Segregate from bases, oxidizing agents, and reactive metals.[3][4]
-
Ensure the storage cabinet is appropriately labeled, for instance as "Corrosives - Acids".[3]
2.2. Handling and Use
-
All handling of this compound, especially when in powder form or when preparing solutions, should be conducted in a certified chemical fume hood.[5]
-
Before use, review the available safety information and have a clear experimental plan.[5]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers closed when not in use.
2.3. Emergency Procedures
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite). For larger spills, evacuate the area and contact the appropriate emergency response team. Never attempt to clean a large spill without proper training and equipment.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Collection
-
All waste containing this compound (including solutions, contaminated solids, and used PPE) must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with acids (e.g., polyethylene).[3]
-
Do not mix acidic waste with other types of chemical waste, particularly bases or solvents.
3.2. Waste Neutralization (for aqueous solutions)
-
Small quantities of aqueous solutions of this compound may be neutralized before disposal, if permitted by institutional policy.[6][7]
-
Procedure:
-
Work in a fume hood and wear appropriate PPE.
-
Slowly add a dilute basic solution (e.g., sodium bicarbonate) to the acidic solution while stirring.[7]
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH is neutral (between 6 and 8).[7]
-
The neutralized solution may be disposed of down the drain with copious amounts of water, in accordance with local regulations.[6]
-
3.3. Final Disposal
-
Concentrated this compound waste and non-neutralizable waste must be disposed of through an authorized hazardous waste disposal service.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Volumetric flask
-
Spatula
-
Analytical balance
-
Pipettes and pipette aid
-
Beaker
Procedure:
-
Don all required PPE as specified in the table above for low-volume handling.
-
Perform all operations within a chemical fume hood.
-
Place a weighing paper on the analytical balance and tare.
-
Carefully weigh the desired amount of this compound onto the weighing paper.
-
Transfer the weighed solid to the volumetric flask.
-
Add a small amount of the solvent to the flask to dissolve the solid, swirling gently.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Label the flask clearly with the chemical name, concentration, solvent, and date of preparation.
-
Dispose of the weighing paper and any contaminated tips in the designated solid waste container.
-
Clean the work area thoroughly.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision diagram for selecting appropriate PPE.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 3. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 4. nottingham.ac.uk [nottingham.ac.uk]
- 5. flinnsci.com [flinnsci.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
